Z-Aib-OH
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164086. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,10(14)15)13-11(16)17-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVCSJBBYNYZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304068 | |
| Record name | N-[(Benzyloxy)carbonyl]-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15030-72-5 | |
| Record name | 15030-72-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(Benzyloxy)carbonyl]-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15030-72-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Z-Aib-OH
This guide provides a comprehensive overview of the chemical properties of N-Benzyloxycarbonyl-α-aminoisobutyric acid (Z-Aib-OH), a key building block in peptide synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Introduction
This compound, also known as N-Cbz-2-methylalanine, is a derivative of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). The Aib residue is known for its ability to induce helical conformations in peptides due to the steric hindrance imposed by its gem-dimethyl group. The N-terminal benzyloxycarbonyl (Z) group serves as a crucial protecting group in peptide synthesis, preventing unwanted reactions at the amino terminus during coupling steps. This compound is primarily utilized in solution-phase peptide synthesis.[1][2]
Chemical and Physical Properties
This compound is a white, solid crystalline powder at room temperature.[2][3] Its core chemical identifiers and physical properties are summarized in the tables below.
Table 1: General Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid | [4] |
| Synonyms | Z-2-Methylalanine, N-Cbz-2-methylalanine, Z-α-Aminoisobutyric acid | [1][4] |
| CAS Number | 15030-72-5 | [1][3][5] |
| Molecular Formula | C₁₂H₁₅NO₄ | [3][5] |
| Molecular Weight | 237.25 g/mol | [3][4] |
| Appearance | White to off-white solid/powder | [2][3] |
| Melting Point | 65-69 °C (literature) | [1][2] |
| SMILES | CC(C)(NC(=O)OCc1ccccc1)C(O)=O | [1][4] |
| InChI Key | QKVCSJBBYNYZNM-UHFFFAOYSA-N | [1][4] |
Table 2: Solubility and Storage of this compound
| Parameter | Details | Source(s) |
| Solubility | DMSO: 100 mg/mL (421.50 mM). Ultrasonic assistance may be needed. | [3][6] |
| The parent compound, 2-Aminoisobutyric Acid, is very soluble in water. | [7] | |
| Storage (Solid) | Store desiccated at -20°C for up to 3 years, or at 4°C for up to 2 years. | [3][8] |
| Storage (Solution) | In solvent, store at -80°C for up to 6 months, or at -20°C for up to 1 month. Aliquoting is recommended to avoid freeze-thaw cycles. | [3][6][8] |
Spectroscopic Properties
Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic characteristics can be inferred from its chemical structure and general principles of spectroscopy.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Expected Characteristics |
| ¹H NMR | Aromatic Protons | Multiplet around 7.3-7.4 ppm (from Z-group phenyl ring). |
| Methylene Protons | Singlet around 5.1 ppm (-CH₂- of Z-group). | |
| Methyl Protons | Singlet around 1.5 ppm (gem-dimethyl group, -C(CH₃)₂). | |
| Carboxylic Acid Proton | Very broad singlet, typically >10 ppm. | |
| Amide Proton | Broad singlet, typically between 6-8 ppm. | |
| ¹³C NMR | Carbonyl Carbons | Peaks in the range of 170-180 ppm (carboxylic acid) and 155-160 ppm (carbamate). |
| Aromatic Carbons | Multiple peaks between 127-137 ppm. | |
| Methylene Carbon | Peak around 67 ppm (-CH₂- of Z-group). | |
| Quaternary Carbon | Peak around 57 ppm (-C(CH₃)₂). | |
| Methyl Carbons | Peak around 25 ppm (-C(CH₃)₂). | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | Very broad band from 3300-2500 cm⁻¹.[9][10][11] |
| C-H Stretch (Aromatic/Alkyl) | Sharp peaks around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, often superimposed on the O-H band.[9][11] | |
| C=O Stretch (Carbamate & Acid) | Strong, intense bands in the region of 1760-1690 cm⁻¹.[9][11] | |
| N-H Bend (Amide II) | Band around 1650–1580 cm⁻¹.[11] | |
| C-O Stretch | Band in the 1320-1210 cm⁻¹ region.[9] | |
| Mass Spectrometry | Molecular Ion Peak (M⁺) | Expected at m/z = 237. |
| Fragmentation | Common fragments would include loss of the carboxyl group (-45), loss of the benzyl (B1604629) group (-91), and cleavage of the carbamate. |
Experimental Protocols
4.1. Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 2-Aminoisobutyric Acid with benzyl chloroformate under basic conditions. A representative protocol is described below.[2]
Methodology:
-
Dissolve 2-Aminoisobutyric Acid in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add benzyl chloroformate dropwise while maintaining the basic pH of the solution with the concurrent addition of NaOH solution.
-
Stir the reaction mixture at a low temperature for several hours, then allow it to warm to room temperature and stir overnight.
-
Wash the aqueous layer with an organic solvent like ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer to a pH of 1 using concentrated hydrochloric acid, leading to the precipitation of the product.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Concentrate the solution under reduced pressure to yield this compound as a white solid. The product can be used directly or purified further by recrystallization.[2]
Caption: General workflow for the synthesis of this compound.
4.2. Application in Peptide Synthesis
This compound is a valuable reagent for introducing the Aib residue into a peptide chain. The Z-group provides stable protection during the coupling reaction and can be removed later via hydrogenolysis.
General Coupling Protocol (e.g., DCC/HOBt method):
-
Dissolve this compound in a suitable solvent (e.g., DMF or DCM).
-
Add a coupling agent like Dicyclohexylcarbodiimide (DCC) and an additive like Hydroxybenzotriazole (HOBt) at 0°C to pre-activate the carboxylic acid.
-
In a separate vessel, prepare the amino-component (an amino acid ester or a peptide with a free N-terminus) and neutralize its salt form with a non-nucleophilic base (e.g., N-Methylmorpholine or Diisopropylethylamine).
-
Add the activated this compound solution to the amino-component solution.
-
Allow the reaction to proceed, typically stirring for a few hours at 0°C and then overnight at room temperature.
-
After the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Perform an aqueous workup to purify the resulting Z-protected dipeptide, which involves sequential washes with dilute acid, base, and brine, followed by drying and solvent evaporation.
Caption: Role of this compound in a typical peptide coupling reaction.
Reactivity and Stability
-
Reactivity : The primary reactive sites are the carboxylic acid, which is activated for amide bond formation, and the N-H group of the carbamate. The benzyloxycarbonyl (Z) group is stable to the basic and mildly acidic conditions used in peptide synthesis but is readily cleaved by catalytic hydrogenolysis (H₂/Pd-C) or strong acidic conditions (HBr in acetic acid).[12]
-
Stability : this compound is a stable solid under recommended storage conditions.[3][8] Solutions should be stored cold and used within a reasonable timeframe to prevent degradation.[3][6][8] The hygroscopic nature of solvents like DMSO can impact solubility and stability, so using newly opened solvents is recommended.[3][6]
Conclusion
This compound is a well-characterized and essential reagent in peptide chemistry. Its defined chemical and physical properties, straightforward synthesis, and the conformational constraints it imposes make it a valuable tool for designing peptides with specific secondary structures, particularly helices. The data and protocols presented in this guide offer a technical foundation for its effective use in research and development.
References
- 1. This compound technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 15030-72-5 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-((Benzyloxy)carbonyl)-2-methylalanine | C12H15NO4 | CID 294936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2-Aminoisobutyric Acid | 62-57-7 [chemicalbook.com]
- 8. adooq.com [adooq.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. scholar.uoa.gr [scholar.uoa.gr]
In-Depth Technical Guide to N-Benzyloxycarbonyl-α-aminoisobutyric Acid (Z-Aib-OH)
This technical guide provides a comprehensive overview of N-Benzyloxycarbonyl-α-aminoisobutyric acid (Z-Aib-OH), a crucial building block in peptide synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details its molecular structure, physicochemical properties, synthesis, and its significant impact on peptide conformation.
Molecular Structure and Formula
This compound, systematically named N-(Benzyloxycarbonyl)-2-methylalanine, is a derivative of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). The benzyloxycarbonyl (Z) group serves as a protecting group for the amino functionality, which is essential during peptide synthesis to prevent unwanted side reactions.
The molecular formula of this compound is C₁₂H₁₅NO₄.[1] Its structure is characterized by a central quaternary carbon atom bonded to two methyl groups, a carboxyl group, and the N-benzyloxycarbonyl protected amino group. This gem-dimethyl substitution is a key feature that imparts unique conformational properties to peptides containing this residue.
Molecular Identifiers:
Physicochemical Properties
A summary of the key quantitative and qualitative properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Weight | 237.25 g/mol | [2][3] |
| CAS Number | 15030-72-5 | [2][3] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 65-69 °C | [2][3] |
| Solubility | Soluble in DMSO (100 mg/mL) and other organic solvents. | |
| Storage Conditions | Store at -20°C for long-term stability. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of α-aminoisobutyric acid (Aib) with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. This procedure, a standard Schotten-Baumann reaction, effectively introduces the benzyloxycarbonyl protecting group onto the amino group of Aib.
Materials:
-
α-Aminoisobutyric acid (Aib)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH)
-
Dioxane or another suitable organic solvent
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated brine solution
Procedure:
-
Dissolve α-aminoisobutyric acid and sodium carbonate in water (or a mixture of dioxane and aqueous NaOH solution).[1]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 18 hours.[1]
-
After the reaction is complete, wash the mixture with ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer to a pH of 1 with concentrated hydrochloric acid.[1]
-
Extract the product into ethyl acetate.[1]
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[1]
-
Concentrate the solution under reduced pressure to yield this compound as a white solid.[1] The product can be further purified by recrystallization if necessary.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group, and the two equivalent methyl groups of the Aib residue.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, including the carbonyl stretching vibrations of the carbamate (B1207046) and carboxylic acid, and the N-H stretching vibration.
-
Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the compound.
Role in Peptide Chemistry and Conformational Effects
The incorporation of Aib residues, often introduced using this compound in solution-phase synthesis or Fmoc-Aib-OH in solid-phase synthesis, has a profound and well-documented effect on the secondary structure of peptides. The gem-dimethyl group on the α-carbon of Aib sterically restricts the available conformational space of the peptide backbone, strongly promoting the formation of helical structures, particularly the 3₁₀-helix.[4]
This helical induction is a valuable tool in peptide design and drug development for several reasons:
-
Structural Stabilization: Aib residues can stabilize desired helical conformations, which can be crucial for biological activity.[4]
-
Increased Proteolytic Resistance: The steric hindrance provided by the gem-dimethyl group can protect the peptide from degradation by proteases, thereby increasing its in vivo half-life.[4]
-
Modulation of Biological Activity: By enforcing a specific conformation, the biological activity of a peptide can be enhanced or modified.
The following diagram illustrates the influence of incorporating an Aib residue into a peptide chain, leading to a helical fold.
Caption: Incorporation of an Aib residue into a peptide chain restricts conformational freedom and promotes the formation of a stable 3₁₀-helical structure.
Synthesis and Characterization Workflow
The general workflow for the preparation and verification of this compound is outlined in the diagram below. This process ensures the production of a high-purity product suitable for peptide synthesis.
Caption: A schematic representation of the synthesis, purification, and characterization process for this compound.
References
- 1. This compound | 15030-72-5 [chemicalbook.com]
- 2. Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational preferences of oligopeptides rich in alpha-aminoisobutyric acid. I. Observation of a 3(10)/alpha-helical transition upon sequence permutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
Synthesis of N-benzyloxycarbonyl-α-aminoisobutyric acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of N-benzyloxycarbonyl-α-aminoisobutyric acid (Z-Aib-OH), a crucial building block in peptide chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways.
Introduction
N-benzyloxycarbonyl-α-aminoisobutyric acid, commonly abbreviated as this compound, is a protected form of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). The introduction of the benzyloxycarbonyl (Z or Cbz) group to the nitrogen atom of Aib is a critical step in peptide synthesis. This protecting group prevents unwanted side reactions at the N-terminus during peptide coupling, and it can be readily removed under specific conditions. The unique steric hindrance provided by the gem-dimethyl group of Aib induces helical conformations in peptides, making this compound a valuable component in the design of peptidomimetics and other bioactive peptides.
Synthetic Routes and Quantitative Data
The primary method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of α-aminoisobutyric acid with benzyl (B1604629) chloroformate under basic conditions. The yield of this reaction is typically high. The precursor, α-aminoisobutyric acid, can be synthesized via the Strecker synthesis.
Synthesis of α-aminoisobutyric acid (Precursor)
The Strecker synthesis is a well-established method for producing α-amino acids.
Table 1: Quantitative Data for the Strecker Synthesis of α-aminoisobutyric acid
| Parameter | Value | Reference |
| Starting Materials | Acetone (B3395972), Sodium Cyanide, Ammonium (B1175870) Chloride, Ammonia (B1221849) | --INVALID-LINK-- |
| Overall Yield | 30-33% | --INVALID-LINK-- |
Synthesis of N-benzyloxycarbonyl-α-aminoisobutyric acid
The Schotten-Baumann reaction is a reliable method for the N-protection of amino acids.
Table 2: Quantitative Data for the Synthesis of N-benzyloxycarbonyl-α-aminoisobutyric acid
| Parameter | Value | Reference |
| Starting Materials | α-aminoisobutyric acid, Benzyl Chloroformate, Sodium Carbonate | --INVALID-LINK-- |
| Solvent | Water, Dioxane | --INVALID-LINK-- |
| Reaction Temperature | 0°C to Room Temperature | --INVALID-LINK-- |
| Yield | 97% | --INVALID-LINK-- |
Table 3: Physical and Spectroscopic Properties of N-benzyloxycarbonyl-α-aminoisobutyric acid
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₄ | --INVALID-LINK-- |
| Molecular Weight | 237.26 g/mol | --INVALID-LINK-- |
| Appearance | White to Almost white powder to crystal | --INVALID-LINK-- |
| Melting Point | 77.0 to 81.0 °C | --INVALID-LINK-- |
| Solubility | Soluble in Methanol | --INVALID-LINK-- |
Experimental Protocols
Synthesis of α-aminoisobutyric acid (Strecker Synthesis)
This protocol is adapted from Organic Syntheses.
Materials:
-
Ammonium chloride (200 g, 3.7 moles)
-
Water (500 cc)
-
Acetone (175 g, 3 moles)
-
Ether (500 cc)
-
Sodium cyanide (160 g, 3.2 moles)
-
Methyl alcohol
-
Ammonia gas
-
48% Hydrobromic acid (1 kg)
Procedure:
-
A filtered solution of ammonium chloride in water is placed in a 3-L round-bottomed flask and cooled to 5–10°C in an ice bath.
-
A solution of acetone in ether is added with stirring.
-
A solution of sodium cyanide in water is then added. The reaction mixture is stirred for one hour after all the cyanide has been added and then allowed to stand overnight.
-
The ether layer is separated, and the aqueous layer is extracted with ether. The combined ether extracts are distilled to remove the ether.
-
The residue (mainly acetone cyanohydrin) is diluted with methyl alcohol, cooled, and saturated with ammonia gas. The mixture is allowed to stand for two to three days.
-
Excess ammonia is removed with a current of air, and the methyl alcohol is distilled off.
-
Water and 48% hydrobromic acid are added to the residue, and the mixture is refluxed for two hours.
-
The hydrobromic acid is distilled under reduced pressure. The residue is treated with water and concentrated again under reduced pressure.
-
The residue is dissolved in methyl alcohol, filtered, and an excess of pyridine is added.
-
The free amino acid separates on standing overnight. It is collected by filtration, washed with methyl alcohol, and dried. The yield is 92–102 g (30–33% of the theoretical amount).
Synthesis of N-benzyloxycarbonyl-α-aminoisobutyric acid (Schotten-Baumann Reaction)
This protocol is based on a general procedure for the synthesis of Cbz-protected amino acids.
Materials:
-
α-aminoisobutyric acid (50 g, 0.49 mol)
-
Sodium carbonate (156 g, 1.47 mol)
-
Water (1 L)
-
Benzyl chloroformate (CbzCl, 91 g, 0.54 mol)
-
Dioxane (500 mL)
-
Ether
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
To an aqueous solution of α-aminoisobutyric acid and sodium carbonate, slowly add benzyl chloroformate over 15 minutes at 0°C.
-
Add a dioxane solution to the reaction mixture.
-
Stir the reaction mixture at room temperature for 18 hours.
-
After the reaction is complete, separate the aqueous layer and extract it with ether.
-
Acidify the aqueous layer with concentrated hydrochloric acid to pH 1.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain a white solid of N-benzyloxycarbonyl-α-aminoisobutyric acid. The reported yield is 111 g (97%).
Mandatory Visualizations
Synthesis Workflow
The overall process for obtaining this compound involves the synthesis of the precursor followed by the protection step.
Schotten-Baumann Reaction Mechanism
The following diagram illustrates the nucleophilic acyl substitution mechanism of the Schotten-Baumann reaction for the synthesis of this compound.
Role of the Benzyloxycarbonyl (Cbz) Protecting Group
This diagram illustrates the fundamental role of the Cbz group in preventing self-coupling during peptide synthesis.
An In-depth Technical Guide to Z-Aib-OH for Researchers and Drug Development Professionals
Introduction
Z-Aib-OH, chemically known as N-Benzyloxycarbonyl-α-aminoisobutyric acid, is a synthetic amino acid derivative that plays a crucial role in peptide chemistry. Its unique gem-dimethyl substitution at the α-carbon introduces significant conformational constraints, making it a valuable building block for the design of peptides with stable secondary structures, such as helices and turns. This technical guide provides a comprehensive overview of this compound, including its chemical properties, safety information, synthesis, and applications in peptide research, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Safety Data
This compound is a white to off-white solid that is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol.[1][2] Key physicochemical and safety data are summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 15030-72-5 | [3][4] |
| Molecular Formula | C₁₂H₁₅NO₄ | [4] |
| Molecular Weight | 237.25 g/mol | [4] |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | 65-69 °C | [1] |
| Solubility | Soluble in DMSO and Methanol | [1][2] |
| pKa (Predicted) | 4.09 ± 0.10 | [1] |
Table 2: Safety and Hazard Information for this compound
| Hazard Statement | Code | Precautionary Statement | Code |
| Harmful if swallowed | H302 | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 |
| Causes skin irritation | H315 | Wash skin thoroughly after handling. | P264 |
| Causes serious eye irritation | H319 | Do not eat, drink or smoke when using this product. | P270 |
| May cause respiratory irritation | H335 | Wear protective gloves/eye protection/face protection. | P280 |
| IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | P301 + P312 | ||
| IF ON SKIN: Wash with plenty of water. | P302 + P352 | ||
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305 + P351 + P338 |
Data sourced from Sigma-Aldrich and ChemicalBook.[1]
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the reaction of 2-aminoisobutyric acid with benzyl (B1604629) chloroformate in the presence of a base.[1]
Materials:
-
2-aminoisobutyric acid
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Dioxane
-
Diethyl ether (Et₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of 2-aminoisobutyric acid (50 g, 0.49 mol) and sodium carbonate (156 g, 1.47 mol) in 1 L of water at 0°C, slowly add benzyl chloroformate (91 g, 0.54 mol) over 15 minutes.
-
The reaction mixture is stirred at room temperature for 18 hours.
-
After the reaction is complete, the aqueous layer is separated and washed twice with 500 mL of diethyl ether.
-
The aqueous layer is then acidified to a pH of 1 with concentrated hydrochloric acid.
-
The acidified aqueous layer is extracted twice with 500 mL of ethyl acetate.
-
The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound as a white solid.
Peptide Coupling using this compound
The incorporation of the sterically hindered this compound into a peptide chain requires robust coupling reagents. A common method utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the activating agent.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% Piperidine (B6355638) in DMF
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and mix for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Proceed to the next deprotection/coupling cycle or final cleavage.
Biological Activity and Signaling Pathways
While this compound itself is not known to have direct biological activity or modulate specific signaling pathways, its incorporation into peptides can profoundly influence their biological function. The constrained dihedral angles of Aib residues promote the formation of stable helical structures, which are crucial for various biological interactions.
Peptides containing Aib, known as peptaibols, exhibit a range of biological activities, including:
-
Antimicrobial Activity: Aib-containing peptides can form voltage-gated ion channels in lipid membranes, leading to the disruption of bacterial cell integrity.
-
Cell-Penetrating Peptides (CPPs): The helical structure imparted by Aib can enhance the ability of peptides to cross cell membranes, making them effective delivery vehicles for therapeutic agents like oligonucleotides.
The biological activity of Aib-containing peptides is often mediated by their interaction with cell membranes. The amphipathic nature of the induced helices allows for insertion into the lipid bilayer, leading to pore formation or other membrane-disrupting events. This mechanism is generally non-receptor-mediated and is dependent on the physicochemical properties of the peptide and the composition of the target membrane.
Conclusion
This compound is a vital tool for peptide chemists and drug developers. Its ability to induce stable helical conformations in peptides allows for the rational design of molecules with enhanced biological activity and stability. This guide provides foundational knowledge and practical protocols to facilitate the use of this compound in research and development. Further exploration into the diverse applications of Aib-containing peptides holds significant promise for the discovery of novel therapeutics.
References
In-Depth Technical Guide to the Physical Characteristics of Z-Aib-OH Solid Form
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyloxycarbonyl-α-aminoisobutyric acid (Z-Aib-OH) is a protected amino acid derivative crucial in peptide synthesis, particularly for inducing helical conformations and enhancing metabolic stability. This technical guide provides a comprehensive overview of the known physical characteristics of this compound in its solid form. The document collates available data on its physicochemical properties, spectroscopic profile, and thermal behavior. Detailed experimental protocols for the characterization of its solid form are provided, alongside visualizations of its synthesis and analytical workflow. While a complete experimental dataset for this compound is not publicly available for all analytical techniques, this guide consolidates existing information and draws comparisons with closely related compounds to offer a thorough understanding for research and drug development applications.
Physicochemical Properties
This compound is commercially available as a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-benzyloxycarbonyl-α-aminoisobutyric acid | N/A |
| Synonyms | Z-2-Methylalanine, Cbthis compound | [1] |
| CAS Number | 15030-72-5 | [1] |
| Molecular Formula | C₁₂H₁₅NO₄ | [1] |
| Molecular Weight | 237.25 g/mol | N/A |
| Appearance | White to off-white solid/powder | N/A |
| Melting Point | 65-69 °C (literature) | N/A |
| Solubility | Soluble in DMSO | N/A |
Synthesis of this compound
The synthesis of this compound is typically achieved through the Schotten-Baumann reaction, where α-aminoisobutyric acid is N-protected using benzyl (B1604629) chloroformate under basic conditions.[2]
References
Solubility Profile of Z-Aib-OH: A Technical Guide for Researchers
Introduction
N-benzyloxycarbonyl-α-aminoisobutyric acid (Z-Aib-OH) is a protected amino acid derivative frequently utilized in peptide synthesis and other areas of medicinal chemistry. A thorough understanding of its solubility in various solvents is critical for its effective use in reaction chemistry, purification, and formulation development. This technical guide provides a summary of the known solubility of this compound, alongside detailed experimental protocols for researchers to determine its solubility in their own laboratory settings. This document is intended for researchers, scientists, and drug development professionals who work with protected amino acids.
Physicochemical Properties of this compound
| Property | Value |
| Synonyms | N-benzyloxycarbonyl-2-aminoisobutyric acid, Z-2-Methylalanine |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 65-69 °C |
Quantitative and Qualitative Solubility Data
Comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature. However, the following table summarizes the available quantitative and qualitative data. It is generally observed that protected amino acids, such as this compound, exhibit low solubility in aqueous solutions and higher solubility in polar aprotic organic solvents.[1]
| Solvent | Chemical Formula | Solubility (at ambient temperature) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL[2][3][4] | Ultrasonic assistance may be required. Hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened solvent. |
| Methanol (B129727) | CH₃OH | Soluble | A specific quantitative value is not readily available in the literature. |
| Water | H₂O | Sparingly soluble | Protected amino acids are generally poorly soluble in water. |
| Ethanol | C₂H₅OH | Data not available | - |
| Acetonitrile (B52724) | C₂H₃N | Data not available | - |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Likely high | Polar aprotic solvents like DMF are commonly used for peptide synthesis and are known to effectively dissolve protected amino acids.[5][6] |
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical experimental workflow for determining the thermodynamic solubility of this compound.
Detailed Experimental Protocols
For researchers aiming to generate precise and reproducible solubility data for this compound, the thermodynamic "shake-flask" method is a widely accepted and reliable approach.[7][8][9]
Objective:
To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., methanol, ethanol, water, acetonitrile)
-
Analytical balance
-
Vials with screw caps (B75204) (e.g., 2 mL glass vials)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure: Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately pipette a known volume of the desired solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[7] It is advisable to perform a time-course experiment initially to determine the minimum time required to reach a stable concentration.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand at the experimental temperature for a short period to allow for initial settling of the undissolved solid.
-
To effectively separate the saturated solution from the excess solid, centrifuge the vials at a high speed.
-
Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure complete removal of any remaining solid particles, filter the supernatant through a syringe filter into a clean vial.
-
-
Quantification of Dissolved this compound:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions using a suitable analytical method to generate a calibration curve.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method for quantifying this compound. A reversed-phase C18 column is typically suitable. The mobile phase composition would need to be optimized, but a gradient of acetonitrile and water with a small amount of trifluoroacetic acid is a common starting point for protected amino acids. Detection is usually performed using a UV detector at a wavelength where this compound has significant absorbance (due to the benzene (B151609) ring in the benzyloxycarbonyl group).[10][11][12][13][14]
-
UV-Vis Spectrophotometry: This method is simpler than HPLC but may be less specific if other components in the sample absorb at the same wavelength. A wavelength scan of this compound in the solvent of choice should be performed to determine the wavelength of maximum absorbance (λmax), which is then used for quantification against a standard curve.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Account for the dilution factor to calculate the concentration in the original saturated solution.
-
Express the solubility in the desired units, such as mg/mL or mol/L.
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Solvent Polarity: As a protected amino acid, this compound has both polar (carboxylic acid) and nonpolar (benzyloxycarbonyl and methyl groups) regions. Its solubility will be highest in solvents with a polarity that can effectively solvate both parts of the molecule. The decrease in solubility of amino acids with an increase in the hydrophobic character of the solvent (from methanol to 2-propanol) has been noted.[1]
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. For endothermic dissolution processes, increasing the temperature will increase solubility.
-
pH: The carboxylic acid group of this compound can be deprotonated at higher pH values, forming a carboxylate salt. This can significantly increase its solubility in aqueous and protic solvents.
-
Crystalline Form: The crystal lattice energy of the solid this compound can affect its solubility. Different polymorphic forms may exhibit different solubilities.
Conclusion
While comprehensive quantitative solubility data for this compound is limited, this guide provides the currently available information and a robust experimental framework for researchers to determine these values. The shake-flask method, coupled with a reliable analytical technique such as HPLC, allows for the accurate and reproducible determination of the thermodynamic solubility of this compound in a variety of solvents. Understanding the solubility of this important reagent is a key step in optimizing its use in chemical synthesis and drug development.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 12. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. myfoodresearch.com [myfoodresearch.com]
Spectroscopic Profile of Z-Aib-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-benzyloxycarbonyl-α-aminoisobutyric acid (Z-Aib-OH), a crucial building block in peptide synthesis. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the aminoisobutyric acid moiety, the benzyloxycarbonyl protecting group, and the carboxylic acid.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methyl (2 x CH₃) | ~1.5 | Singlet | 6H |
| Methylene (CH₂) | ~5.1 | Singlet | 2H |
| Aromatic (C₆H₅) | ~7.3 | Multiplet | 5H |
| Carboxylic Acid (OH) | Variable (broad) | Singlet | 1H |
| Amide (NH) | Variable (broad) | Singlet | 1H |
Note: The chemical shifts of the carboxylic acid and amide protons are variable and depend on the solvent and concentration.
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon | Chemical Shift (δ, ppm) |
| Methyl (2 x CH₃) | ~25 |
| Quaternary Carbon (C(CH₃)₂) | ~57 |
| Methylene (CH₂) | ~67 |
| Aromatic (C₆H₅) | ~128-136 |
| Urethane Carbonyl (C=O) | ~156 |
| Carboxylic Acid Carbonyl (C=O) | ~178 |
Experimental Protocol for NMR Spectroscopy
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Instrumentation: NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
Data Acquisition:
-
¹H NMR: A standard proton experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled carbon experiment is typically used. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 | Broad, Strong |
| N-H (Amide) | Stretching | ~3300 | Medium |
| C-H (Aromatic) | Stretching | ~3100-3000 | Medium |
| C-H (Aliphatic) | Stretching | ~2980-2850 | Medium |
| C=O (Carboxylic Acid) | Stretching | ~1710 | Strong |
| C=O (Urethane) | Stretching | ~1690 | Strong |
| C=C (Aromatic) | Stretching | ~1600, ~1495 | Medium |
| C-O | Stretching | ~1250 | Strong |
Experimental Protocol for IR Spectroscopy
Sample Preparation: For solid-state analysis, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol and placing the paste between two salt plates (e.g., NaCl or KBr).
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or salt plates is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its identity.
| Ion | m/z | Identity |
| [M+H]⁺ | 238.11 | Molecular ion (protonated) |
| [M+Na]⁺ | 260.09 | Sodium adduct |
| [M-COOH]⁺ | 192.11 | Loss of carboxylic acid group |
| [C₇H₇]⁺ | 91.05 | Tropylium ion (from benzyl (B1604629) group) |
Experimental Protocol for Mass Spectrometry
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.
Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used.
Data Acquisition: The sample is introduced into the mass spectrometer, and the data is acquired in positive ion mode. The mass-to-charge ratio (m/z) of the ions is recorded.
Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound and a conceptual representation of the information obtained from each technique.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Information derived from different spectroscopic techniques for this compound.
The Architect of Helices: A Technical Guide to the Role of α-Aminoisobutyric Acid in Peptide Secondary Structure Induction
For Immediate Release
A deep dive into the conformational powerhouse of peptide design, this whitepaper provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the role of α-aminoisobutyric acid (Aib) in inducing and stabilizing peptide secondary structures. We explore the fundamental principles, experimental methodologies, and practical applications of leveraging Aib to engineer peptides with defined and predictable conformations.
Executive Summary
α-Aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a cornerstone in the field of peptide chemistry and drug design due to its remarkable ability to impose specific secondary structures, primarily helices, upon peptide backbones. Its unique gem-dimethyl substitution at the α-carbon sterically restricts the available conformational space, making it a powerful tool for creating peptides with enhanced stability, improved biological activity, and predictable three-dimensional structures. This guide offers an in-depth exploration of the stereochemical principles governing Aib's influence, detailed experimental protocols for the synthesis and analysis of Aib-containing peptides, and a summary of quantitative data to aid in rational peptide design.
The Conformational Imperative of Aib
The profound impact of Aib on peptide structure stems from its unique chemical makeup. Unlike proteinogenic amino acids, Aib possesses two methyl groups attached to its α-carbon, a feature that introduces significant steric hindrance.[1][2] This steric clash dramatically limits the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.
The accessible conformational space for Aib residues is largely confined to the helical regions of the Ramachandran plot, specifically the right-handed and left-handed α-helical and 3₁₀-helical regions.[3][4] This strong conformational preference makes Aib a potent helix-inducing residue in peptide sequences.[5]
Figure 1: Conformational Restriction of Aib.
Aib as a Promotor of Helical Secondary Structures
The incorporation of Aib into a peptide sequence can induce the formation of various helical structures, with the type of helix being dependent on factors such as the peptide's length, the number and position of Aib residues, and the solvent environment.[6][7]
The 3₁₀-Helix: A Common Motif in Shorter Aib-Containing Peptides
In shorter peptides, typically up to six residues, Aib strongly promotes the formation of a 3₁₀-helix.[6][8] The 3₁₀-helix is a tighter helix than the more common α-helix, with three amino acid residues per turn and hydrogen bonds between the C=O group of residue i and the N-H group of residue i+3. Peptides rich in Aib have a pronounced tendency to adopt this conformation, particularly in non-polar solvents.[6]
The α-Helix: Dominant in Longer Aib-Rich Sequences
As the length of an Aib-containing peptide increases, a transition from a 3₁₀-helix to an α-helix is often observed.[6] The α-helix is characterized by 3.6 residues per turn and hydrogen bonds between the C=O of residue i and the N-H of residue i+4. In longer peptides, the α-helical conformation becomes more stable. The critical length for this transition is influenced by the specific amino acid sequence and the surrounding environment.[6][7]
Figure 2: Helix Preference vs. Peptide Length.
Quantitative Analysis of Aib-Induced Secondary Structures
The following tables summarize quantitative data from various studies on Aib-containing peptides, providing a reference for the expected structural parameters.
Table 1: Helical Content of Aib-Containing Peptides Determined by Circular Dichroism (CD) Spectroscopy
| Peptide Sequence | Solvent | Temperature (°C) | Predominant Secondary Structure | Reference |
| Boc-(Aib-Ala)₅-OMe | Methanol | 25 | α-Helix | [9] |
| Boc-(Aib-Val)₅-OMe | Methanol | 25 | α-Helix | [9] |
| Ac-(Aib)₁₇-NH₂ | Aqueous Buffer | 25 | Helical | [10][11] |
| Esculentin-1a(1-21)NH₂ analog with 3 Aib | Aqueous Buffer | 25 | α-Helix | [12] |
Table 2: Dihedral Angles of Aib Residues in Helical Peptides from X-ray Crystallography
| Peptide | Aib Position | φ (°) | ψ (°) | Structure Type | Reference |
| Boc-Leu₄-Aib-Leu₄-OBzl | 5 | -57 | -47 | α-Helix | [13] |
| Z-(Aib)₁₁-OtBu | 1-11 | ~-60 | ~-30 | 3₁₀-Helix | [6] |
| Emerimicin-(1-9) benzyl (B1604629) ester | 2, 3, 4, 8, 9 | ~-57 | ~-47 | α-Helix | [14] |
Experimental Protocols for the Study of Aib-Containing Peptides
A robust experimental workflow is crucial for the accurate characterization of Aib-containing peptides. The following sections provide detailed methodologies for key experiments.
Figure 3: Experimental Workflow for Aib-Peptide Analysis.
Solid-Phase Peptide Synthesis (SPPS) of Aib-Containing Peptides
Objective: To chemically synthesize the desired Aib-containing peptide.
Methodology:
-
Resin Swelling: Swell the appropriate solid support resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (B7775990) (NMP) for at least 1 hour.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine (B6355638) in DMF for 5-20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling:
-
Activate the incoming Fmoc-protected amino acid (including Fmoc-Aib-OH) by dissolving it in DMF with a coupling reagent. Due to the steric hindrance of Aib, stronger coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of DIC (N,N'-Diisopropylcarbodiimide) and Oxyma (Ethyl cyanohydroxyiminoacetate) are recommended.[2][10][15]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. Longer coupling times may be necessary for Aib residues.[2]
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To determine the secondary structure content of the Aib-containing peptide in solution.
Methodology:
-
Sample Preparation:
-
Ensure the peptide is of high purity (>95%).[1]
-
Dissolve the peptide in a suitable buffer that does not have high absorbance in the far-UV region (e.g., phosphate (B84403) buffer).[1]
-
Accurately determine the peptide concentration.
-
-
Instrument Setup:
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
Acquire the CD spectrum of the peptide sample, typically averaging 3-5 scans to improve the signal-to-noise ratio.[16]
-
-
Data Analysis:
-
Convert the raw data (in millidegrees) to molar ellipticity ([θ]) in deg·cm²·dmol⁻¹.
-
Analyze the shape and magnitude of the spectrum to identify characteristic secondary structures:
-
Use deconvolution algorithms to estimate the percentage of each secondary structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination
Objective: To determine the high-resolution three-dimensional structure of the Aib-containing peptide in solution.
Methodology:
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture with H₂O) to a concentration of at least 1 mM.
-
Adjust the pH to a value where amide proton exchange is minimized.
-
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR experiments, including:
-
¹H 1D: To check sample purity and folding.
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are crucial for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled (¹³C, ¹⁵N) for resonance assignment.
-
-
-
Data Analysis and Structure Calculation:
-
Resonance Assignment: Assign all the proton resonances to specific atoms in the peptide sequence.
-
Structural Restraints:
-
Extract distance restraints from the intensities of NOE cross-peaks.
-
Determine dihedral angle restraints from coupling constants (e.g., ³J(HN,Hα)).
-
Identify hydrogen bonds from slowly exchanging amide protons.
-
-
Structure Calculation: Use a molecular dynamics or simulated annealing program to calculate a family of structures that are consistent with the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using various statistical parameters.
-
X-ray Crystallography for Solid-State Structure Determination
Objective: To determine the atomic-resolution three-dimensional structure of the Aib-containing peptide in the solid state.
Methodology:
-
Crystallization:
-
Data Collection:
-
Mount a single, well-ordered crystal and expose it to a monochromatic X-ray beam.
-
Collect the diffraction pattern as the crystal is rotated.[5]
-
-
Structure Determination:
-
Phasing: Determine the phases of the diffracted X-rays. For novel structures, this may require the incorporation of a heavy atom into the peptide.[9]
-
Electron Density Map Calculation: Calculate an electron density map from the diffraction data and phases.
-
Model Building and Refinement: Build an atomic model of the peptide into the electron density map and refine it to best fit the experimental data.[5]
-
-
Structure Validation: Validate the final structure for its geometric quality and agreement with the diffraction data.
Applications in Drug Development and Research
The ability of Aib to stabilize specific conformations has significant implications for drug design and development.
-
Enhanced Proteolytic Stability: The steric bulk of Aib can protect the peptide backbone from degradation by proteases, thereby increasing the in vivo half-life of peptide drugs.[1][2]
-
Improved Receptor Binding: By pre-organizing a peptide into its bioactive conformation, Aib can reduce the entropic penalty of binding to a receptor, leading to higher affinity and potency.
-
Development of Peptide Mimetics: Aib can be used to create helical peptide mimics that can disrupt protein-protein interactions involved in disease.
-
Antimicrobial Peptides: The incorporation of Aib can enhance the α-helicity and membrane-disrupting activity of antimicrobial peptides.[12]
-
Cell-Penetrating Peptides: Aib-containing peptides can be designed to have improved cell-penetrating properties for drug delivery applications.[18]
Conclusion
α-Aminoisobutyric acid is an invaluable tool in the peptide chemist's arsenal (B13267) for controlling and directing peptide secondary structure. Its unique conformational constraints provide a reliable means of inducing helical structures, leading to peptides with enhanced stability and biological activity. A thorough understanding of the principles outlined in this guide, coupled with the application of the detailed experimental protocols, will empower researchers to rationally design and characterize novel Aib-containing peptides for a wide range of applications in research and drug development.
References
- 1. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Determining Protein Structures Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein Structure Determination by X-ray Crystallography | MolecularCloud [molecularcloud.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of protein secondary structure from NMR chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 18. cambrex.com [cambrex.com]
A Technical Guide to α-Aminoisobutyric Acid (Aib) Derivatives in Research and Drug Development
Abstract
α-Aminoisobutyric acid (Aib), a non-proteinogenic amino acid, has emerged as a powerful tool in medicinal chemistry and peptide design. Its unique gem-dimethyl substitution at the α-carbon imparts significant conformational constraints, leading to a strong propensity for inducing helical secondary structures in peptides. This structural feature offers a cascade of benefits, including enhanced metabolic stability, improved cell permeability, and the ability to modulate the biological activity of peptides. This technical guide provides a comprehensive review of Aib derivatives, focusing on their synthesis, conformational properties, and applications in drug development. Detailed experimental protocols, quantitative data on biological activity and stability, and visualizations of relevant pathways and workflows are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction
α-Aminoisobutyric acid (Aib) is an achiral α,α-disubstituted amino acid that has garnered considerable attention for its unique stereochemical properties.[1] Unlike proteinogenic amino acids, the presence of two methyl groups on the α-carbon sterically restricts the available conformational space of the peptide backbone, favoring the adoption of 3₁₀- or α-helical structures.[2] This helix-inducing property has been exploited to stabilize desired peptide conformations, thereby enhancing their biological activity and metabolic stability.
The incorporation of Aib into peptide sequences has been shown to confer resistance to enzymatic degradation by proteases, a major hurdle in the development of peptide-based therapeutics.[3] Furthermore, Aib-containing peptides often exhibit increased membrane permeability, facilitating their cellular uptake and even enabling penetration of the blood-brain barrier. These advantageous properties have led to the successful integration of Aib into several drug candidates, most notably in the class of glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes and obesity.[3]
This guide will delve into the core aspects of Aib chemistry and its application, providing practical information for researchers in the field.
Synthesis of Aib and its Derivatives
The synthesis of α-aminoisobutyric acid and its protected derivatives for peptide synthesis can be achieved through various methods. The Strecker synthesis is a classic and effective method for the preparation of Aib itself, while the protection of the amino group, typically with a Boc (tert-butyloxycarbonyl) group, is a crucial step for its subsequent use in solid-phase peptide synthesis (SPPS).
Strecker Synthesis of α-Aminoisobutyric Acid
The Strecker synthesis is a two-step process that begins with the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the amino acid.[4] For Aib, the starting material is acetone (B3395972).
Experimental Protocol: Strecker Synthesis of Aib [5]
-
Reaction Setup: In a well-ventilated fume hood, a solution of ammonium (B1175870) chloride (e.g., 200 g in 500 mL of water) is placed in a round-bottomed flask and cooled in an ice bath. A solution of acetone (e.g., 175 g in 500 mL of ether) is added with stirring.
-
Cyanide Addition: A solution of sodium cyanide (e.g., 160 g in 350 mL of water) is then added slowly to the cooled mixture. The reaction is stirred for one hour after the addition is complete and then left to stand overnight.
-
Extraction and Aminonitrile Formation: The ether layer is separated, and the aqueous layer is extracted multiple times with ether. The combined ether extracts are distilled to remove the solvent, yielding crude acetone cyanohydrin. This residue is dissolved in methanol (B129727), cooled, and saturated with ammonia gas. The mixture is allowed to stand for 2-3 days.
-
Hydrolysis: The excess ammonia and methanol are removed, and the residue is refluxed with 48% hydrobromic acid for two hours.
-
Isolation: The acid is removed by distillation under reduced pressure. The residue is then dissolved in methanol, and pyridine (B92270) is added to precipitate the free amino acid. The product is collected by filtration, washed with methanol, and dried.
Caption: Workflow for the Strecker synthesis of α-aminoisobutyric acid.
Synthesis of Boc-Aib-OH
For use in SPPS, the amino group of Aib is typically protected with a Boc group. This can be achieved by reacting Aib with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions.
Experimental Protocol: Synthesis of Boc-Aib-OH [6][7]
-
Reaction Setup: 2-Aminoisobutyric acid (1 equivalent) is dissolved in a mixture of 1 N NaOH solution and 1,4-dioxane (B91453).
-
Boc Protection: Di-tert-butyl dicarbonate (Boc₂O, 2 equivalents) is added to the solution, and the reaction mixture is stirred at room temperature for 16 hours.
-
Work-up: The 1,4-dioxane is removed under reduced pressure. The remaining aqueous solution is acidified to pH 3 with 1 N HCl.
-
Extraction and Isolation: The product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield Boc-Aib-OH as a white solid.
Incorporation of Aib into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Aib into a growing peptide chain using SPPS can be challenging due to the steric hindrance of the gem-dimethyl group. This can lead to slow and incomplete coupling reactions. However, several strategies have been developed to overcome this issue.
Experimental Protocol: SPPS of Aib-Containing Peptides [8]
-
Resin Preparation: A suitable resin (e.g., Rink Amide resin for C-terminal amides) is swelled in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin is removed by treatment with a solution of 20% piperidine (B6355638) in DMF.
-
Coupling of Aib: The Boc- or Fmoc-protected Aib (e.g., 4 equivalents) is pre-activated with a coupling reagent and an additive. Due to steric hindrance, more potent coupling reagents are often required. A common and effective combination is diisopropylcarbodiimide (DIC) in the presence of ethyl cyanohydroxyiminoacetate (Oxyma).[9] Other effective reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The activated Aib is then added to the resin, and the coupling reaction is allowed to proceed. Microwave-assisted SPPS can significantly accelerate the coupling of sterically hindered amino acids like Aib.[10]
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride (B1165640) and a base like N,N-diisopropylethylamine (DIPEA) can be performed.
-
Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification and Characterization: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[11][12] The identity and purity of the peptide are confirmed by mass spectrometry and analytical HPLC.
Caption: General workflow for the synthesis of Aib-containing peptides via SPPS.
Conformational Properties of Aib-Containing Peptides
The defining characteristic of Aib is its ability to induce helical conformations. The steric clash of the gem-dimethyl groups restricts the peptide backbone's dihedral angles (φ, ψ) to the helical regions of the Ramachandran plot. This leads to a high propensity for the formation of 3₁₀-helices and, in longer peptides, α-helices.
Table 1: Conformational Parameters of Aib-Containing Peptides
| Peptide Sequence | Method | Dominant Conformation | Dihedral Angles (φ, ψ) | Reference |
| Boc-(L-Val-L-Val-Aib)₄-OMe | X-ray Crystallography | (P) α-helix | Mean: -63.1°, -39.9° | [13] |
| Ac-Aib-Ala-Ala-OMe | Vibrational & Electronic CD, MD Simulations | Right- and left-handed 3₁₀-helix | - | [14] |
| Boc-L-Leu-(Aib)₄-L-Leu-OMe | X-ray Crystallography | Right-handed (P) 3₁₀-helix | - | [15] |
| Z-(Aib)₈-OtBu | X-ray Crystallography | Regular 3₁₀-helix | - | [16] |
Note: Specific dihedral angles are often reported for individual residues within a structure and can vary slightly. The data presented here are representative of the overall helical nature.
Applications in Drug Development
The unique properties of Aib have been leveraged to address several challenges in peptide drug development, including poor metabolic stability and low bioavailability.
Enhanced Proteolytic Stability
The quaternary α-carbon of Aib sterically hinders the approach of proteases, significantly reducing the rate of enzymatic cleavage of adjacent peptide bonds. This leads to a longer in vivo half-life for Aib-containing peptides.
Experimental Protocol: In Vitro Proteolytic Stability Assay [6][15]
-
Peptide Incubation: The peptide of interest is incubated in a solution containing a specific protease (e.g., trypsin, chymotrypsin) or in a biological matrix like human serum or plasma at 37°C.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching agent, such as a strong acid (e.g., TFA) or an organic solvent (e.g., acetonitrile).
-
Analysis: The amount of intact peptide remaining at each time point is quantified using RP-HPLC. The peak area of the intact peptide is compared to the peak area at time zero.
-
Data Analysis: The percentage of peptide remaining is plotted against time, and the half-life (t₁/₂) of the peptide is calculated.
Table 2: Proteolytic Stability of Aib-Containing Peptides
| Peptide | Condition | Half-life (t₁/₂) | Observation | Reference |
| GLP-1 (native) | DPP-4 | ~2 minutes | Rapidly degraded | [3] |
| Semaglutide ([Aib⁸]GLP-1 analog) | DPP-4 | Significantly extended | Resistant to DPP-4 cleavage | [3] |
| Taspoglutide ([Aib⁸, Aib³⁵]GLP-1 analog) | Human plasma | 13 hours | High resistance to degradation | [1] |
| MAP(Aib) | Trypsin and Pronase | - | Potent resistance compared to MAP | [3] |
Improved Pharmacokinetics and Biological Activity
The enhanced stability and favorable conformational pre-organization imparted by Aib often translate to improved pharmacokinetic profiles and enhanced biological activity. A prime example is the development of GLP-1 receptor agonists.
Table 3: Biological Activity of Aib-Containing GLP-1 Analogs
| Peptide | Assay | IC₅₀ / EC₅₀ | Comparison to Native GLP-1 | Reference |
| [Aib⁸]-GLP-1(7-36)-NH₂ | Receptor Binding | IC₅₀ = 0.45 nM | Comparable (GLP-1 IC₅₀ = 0.78 nM) | [1] |
| [Aib⁸, Aib³⁵]-GLP-1 (Taspoglutide) | Receptor Binding | IC₅₀ = 1.1 nM | Comparable (GLP-1 IC₅₀ = 1.5 nM) | [1] |
| [Aib⁸, Aib³⁵]-GLP-1 (Taspoglutide) | Biological Activity | EC₅₀ = 0.06 nM | Comparable (GLP-1 EC₅₀ = 0.08 nM) | [1] |
Experimental Protocol: Receptor Binding Assay [17][18]
-
Preparation of Receptor Source: Membranes from cells overexpressing the target receptor (e.g., GLP-1R) are prepared.
-
Competitive Binding: A constant concentration of a radiolabeled ligand known to bind the receptor is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test peptide (the Aib-containing analog).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
GLP-1 Receptor Signaling Pathway
GLP-1 receptor agonists, including those containing Aib, exert their effects by activating the GLP-1 receptor, a class B G-protein coupled receptor (GPCR). The primary signaling cascade involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[9][19]
Caption: Simplified schematic of the GLP-1 receptor signaling pathway.
Conclusion
α-Aminoisobutyric acid is a valuable building block in modern peptide chemistry, offering a straightforward yet powerful strategy to enhance the therapeutic potential of peptides. By enforcing helical conformations, Aib derivatives can overcome key limitations of native peptides, such as proteolytic instability and poor bioavailability. The detailed methodologies and quantitative data presented in this guide are intended to facilitate the rational design and development of novel Aib-containing peptide therapeutics with improved pharmacological properties. As our understanding of the intricate relationship between peptide conformation and biological function continues to grow, the applications of Aib and other constrained amino acids in drug discovery are poised to expand even further.
References
- 1. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of signal bias at the GLP-1 receptor induced by backbone modification of GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. xenotech.com [xenotech.com]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. graphviz.org [graphviz.org]
- 12. AVP‐IC50Pred: Multiple machine learning techniques‐based prediction of peptide antiviral activity in terms of half maximal inhibitory concentration (IC50) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 15. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 19. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential [mdpi.com]
Methodological & Application
Application Notes and Protocols for Incorporating Z-Aib-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Incorporating non-proteinogenic amino acids, such as α,α-disubstituted amino acids like 2-aminoisobutyric acid (Aib), into peptide sequences is a key strategy for developing novel therapeutics with enhanced properties. The presence of Aib residues can induce and stabilize helical conformations, increase resistance to enzymatic degradation, and modulate biological activity.[1][2] The N-benzyloxycarbonyl (Z) protected form of Aib, Z-Aib-OH, presents unique challenges in solid-phase peptide synthesis (SPPS) due to significant steric hindrance at the α-carbon and the specific requirements for Z-group deprotection.
These application notes provide a detailed protocol for the successful incorporation of this compound into peptide chains using SPPS, addressing the critical steps of coupling and N-terminal deprotection. Additionally, we discuss the biological significance of Aib-containing peptides, specifically their mechanism of action as antimicrobial agents that form transmembrane ion channels.
Challenges in Incorporating this compound
The primary challenges associated with the use of this compound in SPPS are:
-
Steric Hindrance: The two methyl groups on the α-carbon of Aib create significant steric bulk, which can hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This often leads to slow and incomplete coupling reactions.
-
Z-Group Deprotection: The benzyloxycarbonyl (Z) protecting group is stable to the basic conditions used for Fmoc deprotection and the mild acidic conditions used for Boc deprotection. Therefore, a specific deprotection strategy is required for its removal, which must be compatible with the solid support and other protecting groups on the peptide.
Recommended Coupling Reagents for this compound
Due to the steric hindrance of this compound, the choice of coupling reagent is critical for achieving high coupling efficiency. Standard carbodiimide (B86325) reagents like DIC are often insufficient on their own. More potent uronium- or phosphonium-based reagents are recommended.
| Coupling Reagent | Class | Recommended Conditions | Expected Performance for Hindered Couplings |
| HATU | Uronium | 3-4 eq. HATU, 6-8 eq. DIEA in DMF | High efficiency, rapid coupling, reduced racemization.[3] |
| HCTU | Uronium | 3-4 eq. HCTU, 6-8 eq. DIEA in DMF | Similar performance to HATU, more cost-effective.[4][5] |
| COMU | Uronium | 3-4 eq. COMU, 6-8 eq. DIEA in DMF | High reactivity, soluble byproducts.[3] |
| PyBOP | Phosphonium | 3-4 eq. PyBOP, 6-8 eq. DIEA in DMF | Effective for hindered couplings, less hazardous byproducts than BOP.[3] |
Note: The quantitative data in the table is based on studies of sterically hindered amino acids similar to Aib. Actual yields may vary depending on the specific peptide sequence and reaction conditions. For difficult couplings, a double coupling protocol is recommended.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis Cycle for Incorporating this compound
This protocol assumes a standard Fmoc-based SPPS strategy and outlines the specific steps for the incorporation of a this compound residue.
1. Resin Preparation:
- Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.
- Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in DMF for 20 minutes.
- Wash the resin thoroughly with DMF (5 x 1 min).
2. This compound Coupling:
- In a separate vessel, pre-activate this compound (3 eq.) with the chosen coupling reagent (e.g., HATU, 2.9 eq.) and an additive like HOAt (3 eq.) in DMF for 5-10 minutes.
- Add a non-nucleophilic base such as diisopropylethylamine (DIEA) (6 eq.) to the pre-activation mixture.
- Add the activated this compound solution to the deprotected resin.
- Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or a second coupling can be performed.
- Monitor the coupling reaction using a qualitative test such as the Kaiser test. Note that the Kaiser test may give a false negative with sterically hindered N-termini.
- Wash the resin with DMF (5 x 1 min).
3. Capping (Optional but Recommended):
- To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIEA in DMF) for 30 minutes.
- Wash the resin with DMF (3 x 1 min) and then with dichloromethane (B109758) (DCM) (3 x 1 min).
4. Z-Group Deprotection via Catalytic Transfer Hydrogenation:
- Wash the resin with a suitable solvent for the hydrogenation reaction, such as a mixture of DMF and methanol.
- Prepare a solution of a hydrogen donor, such as formic acid or 1,4-cyclohexadiene, in the reaction solvent.[6]
- Add a palladium catalyst, such as 10% Pd on carbon, to the resin suspension.[7]
- Add the hydrogen donor solution to the resin and catalyst mixture.
- Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by HPLC-MS analysis of a small cleaved sample.
- Filter the resin to remove the catalyst and wash thoroughly with DMF (5 x 1 min).
5. Chain Elongation:
- Proceed with the standard Fmoc-SPPS cycle for the subsequent amino acid residues.
Protocol 2: Cleavage and Final Deprotection
-
Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase HPLC.
-
Confirm the identity of the peptide by mass spectrometry.
Mandatory Visualizations
Logical Workflow for this compound Incorporation in SPPS
Caption: Workflow for incorporating this compound into a peptide chain using solid-phase peptide synthesis.
Signaling Pathway: Barrel-Stave Model of Ion Channel Formation by Aib-Containing Antimicrobial Peptides
Many Aib-containing peptides exhibit antimicrobial activity by forming ion channels in bacterial cell membranes, leading to cell death.[8] The "barrel-stave" model is a widely accepted mechanism for this process.
Caption: Mechanism of action of Aib-containing antimicrobial peptides via the barrel-stave model.
Conclusion
The incorporation of this compound into peptides via SPPS is a challenging but achievable process that can yield novel peptides with significant therapeutic potential. The protocols and guidelines presented here provide a framework for overcoming the synthetic hurdles associated with this sterically hindered amino acid. Careful selection of coupling reagents and the use of a dedicated Z-group deprotection step are paramount for success. The biological insights into the mechanism of action of Aib-containing peptides further underscore their importance in drug discovery and development.
References
- 1. Design and synthesis of cationic Aib-containing antimicrobial peptides: conformational and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. benchchem.com [benchchem.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Aib-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis remains a cornerstone technique for the preparation of short to medium-length peptides, particularly those incorporating sterically hindered or unnatural amino acids such as α-aminoisobutyric acid (Aib). The incorporation of Aib is of significant interest in peptidomimetic and drug design as it strongly induces helical conformations in the peptide backbone. The N-benzyloxycarbonyl (Z) protecting group is a well-established choice for the N-terminal protection of amino acids in solution-phase synthesis due to its stability under various coupling conditions and its facile removal by catalytic hydrogenation.
These application notes provide a comprehensive guide to the use of Z-Aib-OH in the solution-phase synthesis of dipeptides, offering detailed protocols for peptide coupling, work-up, and deprotection.
Data Presentation
The following tables summarize the representative quantitative data for the synthesis of a model dipeptide, Z-Aib-Xaa-OR (where Xaa is an amino acid and R is an alkyl group), based on typical yields and reaction conditions for solution-phase peptide synthesis.
Table 1: Materials and Reagents for Dipeptide Synthesis
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Purpose |
| This compound | C₁₂H₁₅NO₄ | 237.25 | N-protected α-aminoisobutyric acid |
| Amino Acid Ester Hydrochloride (e.g., H-Ala-OMe·HCl) | Variable | Variable | C-terminal amino acid |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Racemization suppressant and coupling additive |
| Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) | C₆H₁₅N or C₈H₁₉N | 101.19 or 129.24 | Base for neutralization of amino acid ester salt |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous reaction solvent |
| Ethyl Acetate (B1210297) (EtOAc) | C₄H₈O₂ | 88.11 | Extraction solvent |
| 10% Palladium on Carbon (Pd/C) | Pd/C | - | Catalyst for hydrogenolysis |
| Methanol (B129727) (MeOH) | CH₄O | 32.04 | Solvent for hydrogenation |
| Hydrogen Gas (H₂) | H₂ | 2.02 | Reducing agent for deprotection |
Table 2: Representative Reaction Parameters for Z-Aib-Ala-OMe Synthesis
| Parameter | Value | Notes |
| Coupling Reaction | ||
| This compound | 1.0 equivalent | |
| H-Ala-OMe·HCl | 1.0 equivalent | |
| DCC | 1.1 equivalents | Added portion-wise at 0 °C to minimize side reactions. |
| HOBt | 1.1 equivalents | Pre-activates the carboxylic acid with DCC. |
| TEA or DIPEA | 1.0 equivalent | To liberate the free amine of the amino acid ester. |
| Solvent | Anhydrous Dichloromethane (DCM) | |
| Reaction Temperature | 0 °C to Room Temperature | Initially cooled to suppress side reactions, then allowed to warm. |
| Reaction Time | 12 - 24 hours | Steric hindrance of Aib can lead to longer reaction times. |
| Work-up and Purification | ||
| Filtration | - | To remove the dicyclohexylurea (DCU) byproduct. |
| Aqueous Washes | 1M HCl, sat. NaHCO₃, brine | To remove unreacted starting materials and byproducts. |
| Purification Method | Silica (B1680970) Gel Column Chromatography | Eluent: Gradient of Ethyl Acetate in Hexane. |
| Deprotection Reaction | ||
| Z-Aib-Ala-OMe | 1.0 equivalent | |
| 10% Pd/C | ~10% by weight | Catalytic amount. |
| Solvent | Methanol (MeOH) | |
| Hydrogen Source | H₂ balloon or Parr hydrogenator | 1 atm to 50 psi. |
| Reaction Time | 2 - 6 hours | Monitored by TLC. |
| Expected Yields | ||
| Coupling Step (Z-Aib-Ala-OMe) | 60 - 80% | Yields can be lower due to the steric hindrance of Aib. |
| Deprotection Step (H-Aib-Ala-OMe) | > 90% | Typically a high-yielding reaction. |
Experimental Protocols
Protocol 1: Peptide Coupling of this compound with an Amino Acid Ester using DCC/HOBt
This protocol details the synthesis of a protected dipeptide, for example, Z-Aib-Ala-OMe.
Materials:
-
This compound
-
Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Neutralization of Amino Acid Ester: In a round-bottom flask, suspend H-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM. Cool the suspension in an ice bath (0 °C) and add TEA or DIPEA (1.0 equivalent) dropwise with stirring. Stir the mixture at 0 °C for 15-20 minutes to ensure complete neutralization.
-
Activation of this compound: In a separate round-bottom flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction: To the solution from step 2, add DCC (1.1 equivalents) and stir for 10-15 minutes at 0 °C to allow for pre-activation. A white precipitate of dicyclohexylurea (DCU) may start to form.
-
Add the neutralized amino acid ester solution from step 1 to the activated this compound solution.
-
Stir the reaction mixture at 0 °C for 2 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: a. Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM. b. Combine the filtrate and washings and transfer to a separatory funnel. c. Wash the organic layer sequentially with 1M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purification: a. Purify the crude product by silica gel column chromatography. b. Use a suitable eluent system, such as a gradient of ethyl acetate in hexane, to isolate the pure Z-Aib-Ala-OMe. c. Combine the pure fractions and evaporate the solvent to yield the final product.
Protocol 2: N-Terminal Z-Group Deprotection by Catalytic Hydrogenation
This protocol describes the removal of the Z-group from the synthesized dipeptide to yield the free-amine dipeptide.
Materials:
-
Z-Aib-Ala-OMe (from Protocol 1)
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the purified Z-Aib-Ala-OMe (1.0 equivalent) in methanol in a round-bottom flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (approximately 10% by weight of the peptide) to the solution.
-
Hydrogenation: a. Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus. b. Evacuate the flask and backfill with hydrogen. Repeat this process 2-3 times to ensure an inert atmosphere. c. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. d. Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-6 hours).
-
Work-up: a. Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. b. Wash the Celite® pad with a small amount of methanol. c. Combine the filtrate and washings and concentrate under reduced pressure to yield the deprotected dipeptide, H-Aib-Ala-OMe.
Mandatory Visualization
Caption: Workflow for solution-phase synthesis of a dipeptide using this compound.
Caption: Mechanism of DCC/HOBt mediated peptide coupling with this compound.
Application Notes and Protocols for Z-Group Deprotection from Aib Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the conditions for the removal of the benzyloxycarbonyl (Z or Cbz) protecting group from the sterically hindered α-aminoisobutyric acid (Aib) residue. Due to the gem-dimethyl substitution on the α-carbon of Aib, deprotection can be more challenging compared to other amino acid residues. This document outlines the most common and effective methods, including catalytic hydrogenation, transfer hydrogenation, and acidolysis, with detailed protocols and comparative data to guide researchers in selecting the optimal conditions for their specific needs.
Introduction to Z-Group Deprotection from Aib
The benzyloxycarbonyl (Z) group is a widely used protecting group for the amine functionality in peptide synthesis due to its stability under a broad range of conditions. However, its removal from the sterically demanding Aib residue requires careful consideration of the deprotection method to ensure high yields and avoid side reactions. The choice of method often depends on the presence of other sensitive functional groups within the peptide sequence and the scale of the reaction.
Deprotection Methodologies
The primary methods for Z-group deprotection from Aib-containing peptides are catalytic hydrogenation and acid-catalyzed cleavage. Base-catalyzed deprotection is generally not effective for the Z-group.
Catalytic Hydrogenation
Catalytic hydrogenation is a mild and efficient method for Z-group removal. It involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a source of hydrogen. The reaction proceeds via the hydrogenolysis of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.
Key Considerations for Aib:
-
Catalyst Loading: Due to the steric hindrance of the Aib residue, a higher catalyst loading (typically 10-20 mol%) may be required to achieve a reasonable reaction rate.
-
Hydrogen Pressure: While atmospheric pressure is often sufficient, increasing the hydrogen pressure (e.g., using a Parr hydrogenator) can accelerate the reaction.
-
Solvent: Protic solvents such as methanol (B129727), ethanol, or acetic acid are commonly used as they facilitate the protonation of the leaving group.
Catalytic Transfer Hydrogenation
An alternative to using hydrogen gas is catalytic transfer hydrogenation. This method utilizes a hydrogen donor molecule in the presence of a palladium catalyst. Formic acid and its salts (e.g., ammonium (B1175870) formate) are common hydrogen donors. This approach is often more convenient for standard laboratory setups as it avoids the need for specialized hydrogenation equipment.
Key Considerations for Aib:
-
Hydrogen Donor: Formic acid is an effective hydrogen donor and can also serve as the solvent.
-
Reaction Time: Deprotection is often rapid, with some reactions completing in minutes at room temperature.
Acid-Mediated Deprotection
Acidic conditions can also be employed to cleave the Z-group. This method is particularly useful when the peptide contains functional groups that are sensitive to catalytic hydrogenation (e.g., alkynes, alkenes, or sulfur-containing residues).
Common Acidic Reagents:
-
HBr in Acetic Acid: A strong acid cocktail that effectively cleaves the Z-group. However, it is highly corrosive and can lead to side reactions if not carefully controlled.
-
Trifluoroacetic Acid (TFA): A strong acid commonly used in solid-phase peptide synthesis for the cleavage of peptides from the resin and removal of acid-labile side-chain protecting groups. While it can cleave the Z-group, it often requires elevated temperatures or prolonged reaction times.
-
Isopropanol Hydrochloride (IPA·HCl): A milder acidic condition that can be a practical alternative to harsher reagents.
Quantitative Data Summary
The following table summarizes typical conditions and outcomes for the deprotection of Z-groups from various amino acid residues, with specific considerations for Aib where available. Direct comparative studies on Z-Aib deprotection are limited in the literature; therefore, some data is extrapolated from general Z-deprotection protocols.
| Deprotection Method | Reagents and Conditions | Substrate | Reaction Time | Yield (%) | Reference/Notes |
| Catalytic Hydrogenation | H₂, 10% Pd/C, MeOH, rt, 1 atm | Z-Aib-OR | 24-48 h | >90 | General conditions, may require longer times for Aib. |
| H₂, 10% Pd/C, AcOH, rt, 50 psi | Z-Peptide | 2-16 h | >95 | Increased pressure can accelerate the reaction. | |
| Catalytic Transfer Hydrogenation | HCOOH, 10% Pd/C, MeOH, rt | Z-Gly | 3 min | 95 | Formic acid is an efficient hydrogen donor. |
| HCOONH₄, 10% Pd/C, MeOH, reflux | Z-Amino Acid | 0.5-2 h | >90 | Ammonium formate (B1220265) is another common hydrogen donor. | |
| Acidolysis | 33% HBr in AcOH, rt | Z-Aib-Peptide | 1-2 h | Variable | Potentially harsh conditions, requires careful monitoring. |
| TFA/DCM (1:1), rt | Z-Aib-Peptide | 24 h | Low | Generally slow at room temperature. | |
| IPA·HCl, 65-75°C | Z-Protected Amine | 4 h | High | A safer and more scalable alternative to Pd-catalyzed methods. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Z-Aib-OH
-
Dissolve Substrate: Dissolve this compound (1 equivalent) in methanol (10-20 mL per gram of substrate).
-
Add Catalyst: Carefully add 10% Palladium on carbon (10-20 mol%).
-
Hydrogenation: Secure the reaction flask to a hydrogenator. Evacuate the flask and backfill with hydrogen gas (repeated three times). Stir the reaction mixture under a hydrogen atmosphere (1 atm or higher) at room temperature.
-
Monitor Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected Aib-OH.
Protocol 2: Catalytic Transfer Hydrogenation of a Z-Aib-Containing Peptide
-
Dissolve Substrate: Dissolve the Z-Aib-containing peptide (1 equivalent) in a mixture of methanol and formic acid (e.g., 9:1 v/v).
-
Add Catalyst: Add 10% Palladium on carbon (10 mol%).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitor Reaction: Monitor the reaction progress by TLC or HPLC. The reaction is often complete within 30 minutes to 2 hours.
-
Work-up: Filter the reaction mixture through Celite® to remove the catalyst and wash with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Co-evaporate with a suitable solvent (e.g., toluene) to remove residual formic acid.
Protocol 3: Acidolysis of a Z-Aib-Containing Peptide with HBr in Acetic Acid
Caution: This procedure should be performed in a well-ventilated fume hood as HBr in acetic acid is highly corrosive.
-
Dissolve Substrate: Dissolve the Z-Aib-containing peptide (1 equivalent) in glacial acetic acid.
-
Add Reagent: Add a 33% solution of HBr in acetic acid (2-5 equivalents) dropwise at 0°C.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor Reaction: Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Isolation: Collect the precipitate by filtration or centrifugation, wash with diethyl ether, and dry under vacuum.
Visualizations
Caption: Chemical reaction of Z-group deprotection from an Aib-containing peptide.
Application Notes and Protocols: Z-Aib-OH in the Design of Helical Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-benzyloxycarbonyl-α-aminoisobutyric acid (Z-Aib-OH) in the synthesis and stabilization of helical peptides. The unique conformational constraints imposed by the α,α-disubstituted amino acid, Aib, make it a powerful tool for inducing and maintaining helical structures, which is of significant interest in drug discovery and development for modulating protein-protein interactions.
Introduction to this compound and Helical Peptides
α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid that plays a crucial role in peptide design due to its strong propensity to induce helical conformations. The gem-dimethyl groups on its α-carbon sterically restrict the available Ramachandran space, favoring dihedral angles consistent with both 310- and α-helical structures. The N-terminal benzyloxycarbonyl (Z) protecting group in this compound is a commonly used protecting group in peptide synthesis, which can be readily incorporated into peptide sequences using standard synthesis protocols. The incorporation of Aib residues into a peptide sequence can significantly enhance its helicity, even in short peptides that would otherwise be unstructured in solution. This has profound implications for the development of peptide-based therapeutics, as many protein-protein interactions are mediated by helical domains. By creating stabilized helical peptides, researchers can design potent and specific inhibitors of such interactions.
Key Applications of this compound in Helical Peptide Design:
-
Stabilization of α-helices and 310-helices: The primary application of this compound is to promote and stabilize helical secondary structures in synthetic peptides. Aib residues have been shown to be potent helix-promoting agents.
-
Development of Protein-Protein Interaction (PPI) Inhibitors: Many PPIs are mediated by one protein recognizing a helical region on its partner. Peptides incorporating Aib can mimic these helical domains and act as competitive inhibitors. For example, Aib has been used to stabilize the helical conformation of peptides targeting the p53-MDM2 interaction, which is a key target in cancer therapy.[1][2]
-
Creation of Bioactive Peptide Analogs: The introduction of Aib can improve the metabolic stability of peptides by making them more resistant to proteolytic degradation.[1] This, combined with their enhanced helical structure, can lead to more potent and longer-lasting biological activity.
-
Scaffolds for Drug Design: The predictable and rigid helical structures formed by Aib-containing peptides make them excellent scaffolds for the presentation of functional groups in a defined three-dimensional arrangement. This is valuable for designing molecules with specific binding properties.
Data Presentation: Quantitative Analysis of Helicity
The effect of Aib incorporation on the helicity of peptides can be quantitatively assessed using Circular Dichroism (CD) spectroscopy. The helicity is often reported as the percentage of helical content or by the mean residue ellipticity at 222 nm ([θ]222), a characteristic wavelength for helical structures.
| Peptide Sequence | Aib Content | [θ]222 (deg cm2 dmol-1) | Estimated Helicity (%) | Reference |
| 2G-α | 0% | ~0 | 1% | [3] |
| AIB-2G-α | ~14% (2/14 residues) | ~0 | 2% | [3] |
| i4-2G-α (stapled) | 0% | Negative | 9% | [3] |
| i7-2G-α (stapled) | 0% | More Negative | 18% | [3] |
Note: The data from reference[3] is for peptides with and without Aib, and with hydrocarbon stapling, another helix-inducing modification. While AIB-2G-α showed low helicity in this specific context, the general principle of Aib promoting helicity is widely established in the literature.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Z-Aib-Containing Peptide
This protocol describes the manual synthesis of a generic Z-Aib-containing peptide using the widely adopted Fmoc/tBu strategy.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM), Diisopropylethylamine (DIEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
For standard Fmoc-amino acids: Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF. Add the solution to the resin and shake for 1-2 hours.
-
For this compound coupling: Dissolve this compound (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF. Add the solution to the resin and allow it to react for 4-6 hours, or overnight, to ensure efficient coupling due to the steric hindrance of Aib.
-
-
Washing: After coupling, wash the resin thoroughly with DMF and DCM.
-
Monitoring Coupling Efficiency: Perform a Kaiser test to ensure the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed (if desired), wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and then purify by reverse-phase HPLC.
Protocol 2: Purification of Z-Aib-Containing Peptides by RP-HPLC
Materials:
-
Crude peptide pellet
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A or a mixture of Solvent A and B. Filter the solution through a 0.22 µm syringe filter.
-
Chromatography:
-
Equilibrate the C18 column with Solvent A.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of Solvent B, for example, from 5% to 95% Solvent B over 30 minutes.
-
Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final purified peptide.
Protocol 3: Characterization of Helicity by Circular Dichroism (CD) Spectroscopy
Materials:
-
Purified peptide
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Quartz cuvette with a 1 mm path length
-
CD spectrometer
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in the CD buffer to a final concentration of 50-100 µM.
-
Instrument Setup: Set the CD spectrometer to scan from 190 nm to 260 nm. Set the bandwidth to 1 nm and the data pitch to 0.5 nm.
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the spectrum of the peptide solution.
-
Acquire at least three scans and average them to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (millidegrees × 100) / (pathlength in mm × concentration in mM × number of residues)
-
-
Analysis: Analyze the resulting spectrum for characteristic helical features: negative bands around 222 nm and 208 nm, and a positive band around 192 nm for α-helices. The magnitude of the [θ]222 value is indicative of the helical content.
Visualizations
References
Application Notes and Protocols: The Use of Z-Aib-OH in Peptidomimetic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Aib-OH (N-Benzyloxycarbonyl-α-aminoisobutyric acid) is a pivotal building block in the synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides. The incorporation of the α-aminoisobutyric acid (Aib) residue, a non-proteinogenic amino acid, offers significant advantages in drug design and development. The gem-dimethyl group on the α-carbon of Aib sterically restricts the conformational freedom of the peptide backbone, promoting the formation of stable helical structures such as 3₁₀- and α-helices.[1][2][3][4] This conformational rigidity can enhance the binding affinity of peptidomimetics to their biological targets. Furthermore, the steric hindrance provided by the Aib residue confers increased resistance to proteolytic degradation, thereby extending the in-vivo half-life of peptide-based therapeutics.[2][5]
These application notes provide detailed protocols for the synthesis of peptidomimetics using this compound, comparative data on coupling efficiencies, and an example of their application in modulating cellular signaling pathways.
Data Presentation
The steric hindrance of the Aib residue necessitates optimized coupling conditions compared to standard proteinogenic amino acids. The choice of coupling reagent and reaction time is critical to achieving high yields.
| Parameter | This compound Coupling | Standard Amino Acid Coupling (e.g., Z-Ala-OH) | Notes |
| Typical Coupling Efficiency (per step) | ~95-98% | >99% | Efficiency for this compound is highly dependent on the coupling reagent and the N-terminal amino acid of the growing peptide chain. Double coupling may be required. |
| Typical Coupling Time | 1 - 4 hours | 15 - 60 minutes | Longer reaction times are necessary to overcome the steric hindrance of the Aib residue. |
| Recommended Coupling Reagents | HATU, HBTU, PyBOP, DIC/Oxyma | HBTU, HCTU, DIC/HOBt | More potent activating agents are generally required for efficient coupling of this compound.[2] |
Table 1: Comparative data for the coupling of this compound versus a standard amino acid in solid-phase peptide synthesis (SPPS). Data is generalized from typical values reported in peptide synthesis literature.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Aib-Containing Peptidomimetic
This protocol describes the manual solid-phase synthesis of a model tripeptide, Z-Ala-Aib-Phe-Resin, using Fmoc-based chemistry.
Materials:
-
Fmoc-Phe-Wang resin
-
This compound
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and shake for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a few resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue shaking or perform a second coupling.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Coupling of Fmoc-Ala-OH:
-
Repeat the Fmoc deprotection step as described above to remove the protecting group from the newly coupled Aib residue.
-
Couple Fmoc-Ala-OH using the same activation and coupling procedure as for this compound, but with a shorter coupling time (1-2 hours).
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solution-Phase Synthesis of a this compound Dipeptide
This protocol outlines the synthesis of Z-Aib-Gly-OMe in solution.
Materials:
-
This compound
-
H-Gly-OMe·HCl (Glycine methyl ester hydrochloride)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.), H-Gly-OMe·HCl (1.1 eq.), and HOBt (1.2 eq.) in DCM.
-
Base Addition: Cool the solution to 0 °C and add DIPEA (1.2 eq.) dropwise.
-
Coupling: Add EDC·HCl (1.2 eq.) to the reaction mixture and stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure dipeptide Z-Aib-Gly-OMe.
Protocol 3: HPLC Purification of Aib-Containing Peptidomimetics
Materials:
-
Crude peptide
-
Buffer A: 0.1% TFA in water
-
Buffer B: 0.1% TFA in acetonitrile
-
Preparative RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Buffer A and Buffer B).
-
Method Development (Analytical Scale):
-
Inject a small amount of the dissolved crude peptide onto an analytical C18 column.
-
Run a gradient of increasing Buffer B concentration (e.g., 5% to 95% Buffer B over 30 minutes) to determine the retention time of the desired peptide.
-
-
Preparative Purification:
-
Switch to a preparative C18 column.
-
Inject the bulk of the crude peptide solution.
-
Run a gradient optimized from the analytical run to separate the target peptide from impurities.
-
Collect fractions corresponding to the peak of the desired peptide.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions for purity using analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.
-
Application Example: Modulation of the STAT3 Signaling Pathway
Peptidomimetics incorporating this compound can be designed to inhibit protein-protein interactions that are critical in disease pathways. A prominent example is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Constitutive activation of the STAT3 signaling pathway is implicated in various cancers.[2][6][7]
STAT3 is activated through phosphorylation by Janus kinases (JAKs), leading to its dimerization via reciprocal SH2 domain-phosphotyrosine interactions.[8][9] The STAT3 dimer then translocates to the nucleus, where it acts as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis.[5] Peptidomimetics can be designed to mimic the STAT3 SH2 domain's binding partner, thereby preventing dimerization and subsequent downstream signaling. The incorporation of Aib residues can constrain the peptidomimetic into a bioactive conformation that enhances its binding affinity to the STAT3 SH2 domain.
References
- 1. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, synthesis, and evaluation of small-molecule signal transducer and activator of transcription 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel potent STAT3 inhibitors based on BBI608 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Approaches towards the Inhibition of the Signal Transducer and Activator of Transcription 3 (Stat3) Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformationally Constrained Peptidomimetic Inhibitors of Signal Transducer and Activator of Transcription 3: Evaluation and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-Aib-OH in Peptide-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Benzyloxycarbonyl-α-aminoisobutyric acid (Z-Aib-OH) in the design and synthesis of peptide-based therapeutics. The incorporation of the unique, non-proteinogenic amino acid α-aminoisobutyric acid (Aib) offers significant advantages in overcoming common challenges in peptide drug development, such as poor metabolic stability and conformational flexibility.
Introduction to this compound
This compound is an N-terminally protected form of α-aminoisobutyric acid, a non-natural amino acid characterized by the presence of two methyl groups on its α-carbon.[1] This steric hindrance significantly restricts the conformational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, strongly predisposing the peptide to adopt helical secondary structures, such as 310-helices and α-helices.[2][3] The benzyloxycarbonyl (Z) group serves as a readily removable protecting group for the amine terminus, compatible with standard peptide synthesis strategies.[4][5]
The primary applications of incorporating this compound into peptide therapeutics include:
-
Enhanced Proteolytic Stability: The steric bulk of the Aib residue shields the adjacent peptide bonds from enzymatic cleavage, significantly increasing the peptide's half-life in biological media.[6][7][8]
-
Conformational Rigidity: By inducing and stabilizing helical structures, Aib can lock a peptide into its bioactive conformation, potentially leading to increased binding affinity and specificity for its target.[2][3]
-
Improved Pharmacokinetic Properties: Increased stability and defined conformation can contribute to more favorable pharmacokinetic profiles for peptide drug candidates.
Data Presentation: The Impact of Aib Incorporation
The inclusion of Aib residues can profoundly influence the therapeutic properties of peptides. The following tables summarize quantitative data from various studies, comparing peptides with and without Aib.
| Peptide/Peptide Analog | Target Organism/Enzyme | MIC (µg/mL) - Without Aib | MIC (µg/mL) - With Aib | Fold Improvement | Reference |
| Esculentin-1a(1-21)NH2 Analog | Staphylococcus aureus | >100 | 12.5 | >8 | [9] |
| Esculentin-1a(1-21)NH2 Analog | Bacillus cereus | 50 | 12.5 | 4 | [9] |
| Model Antimicrobial Peptide | Escherichia coli | 16 | 8 | 2 | Fictional Example |
| Model Antimicrobial Peptide | Pseudomonas aeruginosa | 32 | 16 | 2 | Fictional Example |
Table 1: Comparative Antimicrobial Activity (MIC) of Peptides. This table illustrates the enhancement in antimicrobial potency upon the incorporation of Aib residues. Lower MIC values indicate higher antimicrobial activity.
| Peptide/Peptide Analog | Enzyme | IC50 (µM) - Without Aib | IC50 (µM) - With Aib | Fold Improvement | Reference |
| Model ACE Inhibitor | Angiotensin-Converting Enzyme (ACE) | 15.8 | 7.9 | 2 | Fictional Example |
| Model DPP-4 Inhibitor | Dipeptidyl Peptidase-4 (DPP-4) | 25.2 | 10.1 | 2.5 | Fictional Example |
Table 2: Comparative Enzyme Inhibitory Activity (IC50) of Peptides. This table demonstrates the potential for Aib incorporation to improve the inhibitory potency of peptide-based enzyme inhibitors. Lower IC50 values indicate stronger inhibition.
| Peptide/Peptide Analog | Protein Target | Kd (nM) - Without Aib | Kd (nM) - With Aib | Fold Improvement | Reference |
| eIF4G mimic | eIF4E | 120 | 80 | 1.5 | [6] |
| Model GPCR Ligand | GPCR X | 50 | 25 | 2 | Fictional Example |
Table 3: Comparative Binding Affinity (Kd) of Peptides. This table shows how the conformational rigidity induced by Aib can lead to enhanced binding affinity to a target protein. Lower Kd values indicate stronger binding.
| Peptide/Peptide Analog | Protease | Half-life (t1/2) in minutes - Without Aib | Half-life (t1/2) in minutes - With Aib | Fold Improvement | Reference |
| Model Peptide | Trypsin | 15 | >240 | >16 | [6] |
| Nucleo-heptapeptide | Murine Serum | ~30 | >180 | >6 | [10] |
Table 4: Comparative Proteolytic Stability of Peptides. This table highlights the significant increase in stability against enzymatic degradation conferred by the Aib residue.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide
This protocol describes the manual synthesis of a model peptide containing a this compound residue using the standard Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling (for standard Fmoc-amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Drain the solution and wash the resin with DMF (5 x 1 min).
-
-
This compound Coupling (incorporating the sterically hindered residue):
-
In a separate vial, dissolve this compound (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Pre-activation for 5-10 minutes is recommended.
-
Add the activated this compound solution to the deprotected resin.
-
Due to steric hindrance, extend the coupling time to 4-6 hours or perform a double coupling.
-
Monitor coupling completion using a qualitative ninhydrin (B49086) test.
-
Drain the solution and wash the resin with DMF (5 x 1 min).
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the desired sequence.
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage and Global Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: Z-Group Deprotection by Catalytic Hydrogenation
This protocol is for the removal of the Z-group from the N-terminus of the peptide in solution phase.
Materials:
-
Z-protected peptide
-
Solvent: Methanol (B129727) (MeOH) or Acetic Acid
-
Catalyst: 10% Palladium on carbon (Pd/C)
-
Hydrogen source: Hydrogen gas (H₂) balloon or ammonium (B1175870) formate (B1220265)
Procedure:
-
Dissolve Peptide: Dissolve the Z-protected peptide in methanol or acetic acid in a round-bottom flask.
-
Add Catalyst: Carefully add 10% Pd/C (typically 10-20% by weight of the peptide) to the solution.
-
Hydrogenation:
-
Using H₂ gas: Purge the flask with H₂ gas and maintain a positive pressure with a balloon.
-
Using Ammonium Formate (Transfer Hydrogenation): Add ammonium formate (3-5 equivalents) to the reaction mixture.
-
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.
-
Protocol 3: HPLC Purification of Aib-Containing Peptides
This is a general protocol for the purification of crude synthetic peptides containing Aib residues by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude peptide
-
HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Method Development (Analytical Scale):
-
Inject a small amount of the crude peptide onto an analytical C18 column.
-
Run a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to determine the retention time of the target peptide.
-
-
Preparative Purification:
-
Equilibrate the preparative C18 column with a low percentage of Mobile Phase B.
-
Inject the crude peptide solution.
-
Run a shallow gradient of Mobile Phase B around the determined elution point from the analytical run (e.g., a 1% per minute gradient).
-
Collect fractions corresponding to the major peptide peak.
-
-
Fraction Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the purified peptide as a white powder.[11][12]
Protocol 4: Enzymatic Stability Assay
This protocol assesses the stability of an Aib-containing peptide against a common protease, trypsin.
Materials:
-
Purified peptide (with and without Aib for comparison)
-
Trypsin solution (e.g., in a suitable buffer like PBS)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
HPLC system for analysis
Procedure:
-
Peptide Incubation:
-
Prepare a solution of the peptide in the reaction buffer.
-
Initiate the reaction by adding the trypsin solution.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
-
HPLC Analysis:
-
Analyze each quenched sample by RP-HPLC.
-
Monitor the decrease in the peak area of the intact peptide over time.
-
-
Data Analysis:
-
Plot the percentage of remaining intact peptide against time.
-
Calculate the half-life (t1/2) of the peptide under these conditions.
-
Signaling Pathways
The incorporation of Aib to constrain a peptide into a specific helical conformation can have a profound impact on its interaction with cellular signaling receptors, such as G protein-coupled receptors (GPCRs). A conformationally locked peptide may exhibit higher affinity and selectivity for a particular receptor state (e.g., active or inactive), thereby modulating downstream signaling pathways more effectively than its flexible counterpart.
For instance, a helical peptide agonist designed to mimic an endogenous ligand might stabilize the active conformation of a Gs-coupled GPCR, leading to a sustained activation of adenylyl cyclase, increased cAMP production, and subsequent activation of Protein Kinase A (PKA).
Conclusion
This compound is a valuable building block for medicinal chemists and peptide scientists seeking to develop more stable and potent peptide-based therapeutics. Its ability to enforce helical conformations and enhance proteolytic resistance addresses key limitations of native peptides. The protocols and data presented herein provide a foundation for the rational design and synthesis of next-generation peptide drugs with improved therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Characteristics of New Peptides GQLGEHGGAGMG, GEHGGAGMGGGQFQPV, EQGFLPGPEESGR, RLARAGLAQ, YGNPVGGVGH, and GNPVGGVGHGTTGT as Inhibitors of Enzymes Involved in Metabolic Syndrome and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial peptides with stability toward tryptic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure and dynamics of GPCR signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
Application Notes and Protocols for Automated Solid-Phase Synthesis of Aib-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, into peptide sequences offers significant advantages for therapeutic and research applications. The gem-dimethyl group of Aib restricts conformational flexibility, promoting the formation of stable helical structures (α-helix and 310-helix).[1] This structural constraint enhances metabolic stability by providing resistance to proteolytic degradation, thereby extending the in vivo half-life of peptide drugs.[1] Furthermore, Aib-containing peptides have shown potential for increased cell penetration and even crossing the blood-brain barrier.[1][2]
However, the steric hindrance posed by the gem-dimethyl group presents a significant challenge in standard solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and low yields.[3][4] This document provides detailed protocols for the successful automated solid-phase synthesis of Aib-containing peptides, focusing on optimized coupling strategies, and post-synthesis processing.
Challenges in Aib-Peptide Synthesis
The primary obstacle in synthesizing peptides containing Aib is the steric hindrance at the α-carbon, which slows down the kinetics of amide bond formation. This is particularly problematic when coupling an amino acid to an N-terminal Aib residue or when coupling consecutive Aib residues. Standard coupling reagents and conditions often result in low coupling efficiency, leading to deletion sequences and difficult purification.[3]
Optimized Synthesis Strategy: DIC/Oxyma Coupling
Recent advancements have demonstrated that the use of diisopropylcarbodiimide (DIC) in combination with ethyl cyanohydroxyiminoacetate (Oxyma) is a highly effective method for coupling sterically hindered amino acids like Aib in automated SPPS.[3][5][6][7][8][9] Oxyma, as an activating additive, has shown superiority over common additives like HOBt and HOAt for these "difficult couplings".[3][7] This combination enhances the rate of O-acylurea formation, thereby accelerating the amino acid activation and improving coupling efficiency.[3] Microwave-assisted SPPS can further accelerate the coupling-deprotection cycles.[3]
Quantitative Data Summary
The following table summarizes the synthesis outcomes for various Aib-containing peptides using the optimized automated SPPS protocol.
| Peptide Sequence | Synthesis Time (hours) | Crude Purity (%) | Isolated Yield (%) |
| Cephaibol D | 5.5 | High | 26 |
| KKKKGYG-(UUA)6-NH2 | >8 | Acceptable | Acceptable |
| KKKKGYG-AU17-NH2 | >8 | Acceptable | Acceptable |
| KKKKGYG-U18-NH2 | >8 | Acceptable | Acceptable |
| (Data synthesized from a study on the automated solid-phase concatenation of Aib residues.[3]) |
Experimental Protocols
Automated Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol is optimized for an automated peptide synthesizer, potentially with microwave capabilities.
a. Resin Preparation:
-
Start with a suitable resin, such as Rink Amide MBHA resin for C-terminally amidated peptides.
-
Swell the resin in N,N-dimethylformamide (DMF) prior to the first coupling step.
b. Synthesis Cycle: The following steps are repeated for each amino acid coupling.
Caption: Automated SPPS Cycle Workflow.
-
Step 1: Fmoc Deprotection
-
Reagent: 20% morpholine in DMF. (Note: While piperidine (B6355638) is common, morpholine has been effectively used.[3] For particularly difficult sequences, a solution of 20% piperidine in DMF can also be used).
-
Procedure: Treat the resin with the deprotection solution. The progress of the reaction can be monitored by observing the UV absorption of the morpholine-fulvene adduct at 301 nm.[3]
-
Duration: Typically 5-10 minutes.
-
-
Step 2: Washing
-
Solvent: DMF.
-
Procedure: Wash the resin thoroughly to remove residual deprotection reagent and byproducts.
-
-
Step 3: Amino Acid Coupling
-
Reagents:
-
Fmoc-Aib-OH or other Fmoc-amino acid (4-5 equivalents).
-
DIC (e.g., 2 equivalents relative to the amino acid).[3]
-
Oxyma (e.g., stoichiometric with the amino acid).
-
-
Solvent: DMF.
-
Procedure: Pre-activate the Fmoc-amino acid with DIC and Oxyma for a short period (e.g., 1 minute) before adding to the resin.
-
Duration: Coupling times may be extended for Aib residues, typically 20-60 minutes. Microwave irradiation can significantly shorten this time to as little as four minutes per cycle.[3]
-
-
Step 4: Washing
-
Solvent: DMF.
-
Procedure: Wash the resin to remove excess reagents and soluble byproducts.
-
c. N-terminal Modification (Optional):
-
For N-terminal acetylation, treat the peptide-resin with a solution of acetic anhydride (B1165640) and diisopropylethylamine (DIPEA) in DMF for 30 minutes.[3]
Cleavage and Deprotection
The choice of cleavage cocktail is critical to ensure complete removal of side-chain protecting groups and cleavage from the resin without degrading the peptide.
Caption: Cleavage and Deprotection Workflow.
-
Reagents: A common and effective cleavage cocktail for peptides without particularly sensitive residues is a mixture of:
-
Trifluoroacetic acid (TFA): 95%
-
Triisopropylsilane (TIS): 2.5% (scavenger for carbocations)
-
Water: 2.5%
-
-
For peptides containing sensitive residues like Cys, Met, or Trp, a more complex cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.
-
Procedure:
-
Wash the dried peptide-resin with dichloromethane (B109758) (DCM).
-
Add the cleavage cocktail to the resin.
-
Incubate at room temperature with occasional shaking for 1-3 hours. Note: For sequences containing an Aib-Pro bond, dilute TFA may be used to prevent cleavage of this bond.[3]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold methyl-t-butyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for purifying and analyzing synthetic peptides.
a. Purification by Preparative Reverse-Phase HPLC:
-
Column: A C18 or C4 preparative column is typically used. Hydrophobic Aib-containing peptides may benefit from a C4 column.[10]
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN).
-
-
Gradient: A linear gradient of increasing Solvent B concentration is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide and must be optimized. For example, a gradient of 20-80% Solvent B over 20-40 minutes.
-
Detection: Monitor the elution profile at 214 nm or 220 nm.[3]
-
Post-Purification: Collect the fractions containing the pure peptide, combine, and lyophilize to obtain the final product as a TFA salt.
b. Analysis by Analytical HPLC and Mass Spectrometry:
-
Purity Analysis: Use analytical RP-HPLC with a similar gradient to the preparative method to determine the purity of the final product.
-
Identity Confirmation: Confirm the molecular weight of the purified peptide using mass spectrometry, such as MALDI-TOF or LC-MS.[3]
Applications of Aib-Containing Peptides
The unique properties of Aib-containing peptides make them valuable in several areas of research and development:
-
Therapeutic Peptide Design: The enhanced stability and defined conformation of these peptides make them excellent candidates for developing new drugs targeting GPCRs, ion channels, and enzymes.[1] They are particularly promising for antimicrobial peptides (AMPs) and analogs of hormones like GLP-1.[1][9][11]
-
Drug Delivery: Aib-containing peptides can act as cell-penetrating peptides (CPPs) to deliver therapeutic molecules, such as oligonucleotides, across cell membranes.[2][12]
-
Biomaterials: The strong tendency of Aib to induce helical structures allows for the design of peptide-based nanostructures for applications in drug delivery scaffolds and responsive hydrogels.[1]
-
Probes and Imaging Agents: The stability and membrane-traversing capabilities of Aib-peptides are utilized in the development of fluorescent probes for biological imaging.[1]
Conclusion
The automated solid-phase synthesis of Aib-containing peptides, while challenging due to steric hindrance, can be achieved with high efficiency and purity through the use of optimized protocols. The DIC/Oxyma coupling strategy is particularly effective for incorporating Aib residues. The resulting peptides, with their enhanced stability and conformational rigidity, offer significant potential for advancing drug discovery and biomaterials science. Careful execution of the synthesis, cleavage, and purification steps outlined in these notes will enable researchers to successfully produce these valuable molecules for a wide range of applications.
References
- 1. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 2. rsc.org [rsc.org]
- 3. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. researchgate.net [researchgate.net]
- 12. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Z-Aib-OH in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-benzyloxycarbonyl-α-aminoisobutyric acid (Z-Aib-OH) in coordination chemistry. The content covers the synthesis, structural characterization, and potential applications of this compound metal complexes, with a focus on providing practical experimental protocols and representative data.
Introduction to this compound in Coordination Chemistry
N-benzyloxycarbonyl-α-aminoisobutyric acid (this compound) is an N-protected derivative of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). The presence of two methyl groups on the α-carbon sterically hinders rotation, making Aib and its derivatives valuable in the synthesis of peptides with stable helical conformations. The benzyloxycarbonyl (Z) group serves as a protecting group for the amine, preventing its participation in peptide bond formation while allowing the carboxyl group to coordinate with metal ions. In coordination chemistry, this compound typically acts as a monodentate or bidentate ligand, coordinating through the oxygen atoms of the carboxylate group. The study of its metal complexes is relevant for understanding metal-peptide interactions, developing new catalysts, and designing novel metallodrugs.[1][2]
Key Applications
The coordination complexes of this compound and related metallopeptides have potential applications in several fields:
-
Catalysis: Metallopeptides can serve as catalysts in various organic transformations, including oxidation and asymmetric synthesis. The defined coordination sphere around the metal center, influenced by the peptide backbone, can impart high selectivity.[3] The use of metal catalysts is also a growing area in drug discovery, offering the potential for lower therapeutic dosages and novel mechanisms of action.[4]
-
Drug Discovery and Development: Metal-based drugs are a cornerstone of modern medicine, with platinum-based anticancer agents being a prominent example.[5] The incorporation of metal ions into peptide structures can enhance their biological activity and stability. Zinc(II) complexes with amino acids, for instance, have been investigated for their antibacterial properties for potential use in dermatology.[6][7] Metallodrugs are often prodrugs that are activated upon ligand substitution or redox reactions at the target site.[8]
-
Biomimetic Chemistry: Studying the coordination of this compound with metal ions provides insights into the structure and function of metalloproteins, where amino acid residues coordinate to a central metal ion.
Experimental Protocols
The following sections provide detailed protocols for the synthesis and characterization of a representative this compound metal complex.
Protocol 1: Synthesis of a Bis(Z-Aib-O)Zinc(II) Complex
This protocol describes a general method for the synthesis of a zinc(II) complex with this compound. Zinc is chosen as a representative metal due to its relevance in biological systems and its diverse coordination geometries.[7]
Materials:
-
This compound (N-benzyloxycarbonyl-α-aminoisobutyric acid)
-
Zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O) or Zinc acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O)
-
Sodium hydroxide (B78521) (NaOH) or Triethylamine (B128534) (NEt₃)
-
Methanol (B129727) (MeOH), analytical grade
-
Deionized water
-
Diethyl ether
Procedure:
-
Ligand Preparation: In a 50 mL round-bottom flask, dissolve 2.0 mmol of this compound in 20 mL of methanol.
-
Deprotonation: To the solution from step 1, add a stoichiometric amount (2.0 mmol) of a base such as a 1 M aqueous solution of NaOH or an equivalent of triethylamine to deprotonate the carboxylic acid. Stir the solution at room temperature for 15 minutes.
-
Addition of Metal Salt: In a separate beaker, dissolve 1.0 mmol of ZnSO₄·7H₂O in a minimum amount of deionized water and add it dropwise to the stirring ligand solution. A white precipitate may form upon addition.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Isolation of the Product:
-
If a precipitate has formed, collect the solid by vacuum filtration, wash with cold methanol and then diethyl ether.
-
If the solution is clear, reduce the volume of the solvent under reduced pressure until a precipitate forms. Cool the flask in an ice bath to maximize precipitation. Collect the solid by vacuum filtration and wash as described above.
-
-
Drying: Dry the resulting white powder in a vacuum oven at 60 °C overnight.
Protocol 2: Crystallization for Single-Crystal X-ray Diffraction
Growing high-quality single crystals is essential for determining the three-dimensional structure of the complex.[9][10]
Method: Slow Evaporation
-
Dissolve a small amount of the synthesized complex in a suitable solvent or solvent mixture (e.g., methanol/water, ethanol) in a clean vial until the solution is nearly saturated.
-
Cover the vial with a cap or parafilm with a few small holes pierced in it to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined single crystals.
Protocol 3: Characterization of the this compound Zinc Complex
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the coordination of the carboxylate group to the metal ion.[11][12]
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried complex with dry KBr powder and pressing it into a transparent disk. Alternatively, use an ATR-FTIR spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Compare the spectrum of the complex with that of the free this compound ligand. A shift in the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group (COO⁻) is indicative of coordination. The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of new bands in the low-frequency region (below 600 cm⁻¹) can indicate the formation of Zn-O bonds.
B. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex.[13][14]
-
Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g., methanol or DMSO) in a quartz cuvette.
-
Data Acquisition: Record the absorption spectrum over a range of 200-800 nm.
-
Analysis: Compare the spectrum of the complex to that of the free ligand. Shifts in the absorption bands corresponding to the aromatic ring of the benzyloxycarbonyl group can indicate coordination. For transition metal complexes with d-d transitions, new bands may appear in the visible region.
C. Single-Crystal X-ray Diffraction
This technique provides definitive information about the three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and the coordination geometry of the metal center.[10][15]
-
Crystal Mounting: Carefully select a high-quality single crystal and mount it on a goniometer head.[16]
-
Data Collection: Place the goniometer head on the diffractometer. The crystal is cooled (typically to 100 K) and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved and refined to obtain the final atomic coordinates, bond lengths, and angles.
Data Presentation
| Complex | Metal Ion | Coordination Geometry | Selected Bond Lengths (Å) | Selected Bond Angles (°) |
| [Zn(Gly)₂(H₂O)] | Zn(II) | Distorted Square Pyramidal | Zn-O(carboxylate): 1.98-2.10Zn-N(amine): 2.05-2.15 | O-Zn-N (chelate ring): ~80-85N-Zn-N: ~90-100 |
| [Zn(His)₂] | Zn(II) | Tetrahedral | Zn-N(amine): ~2.00Zn-N(imidazole): ~2.02 | N-Zn-N: ~100-115 |
| [Zn(Pro)₂(H₂O)] | Zn(II) | Trigonal Bipyramidal | Zn-O(carboxylate): 2.00-2.20Zn-N(amine): 2.10-2.15 | O-Zn-N (chelate ring): ~78-82 |
| Trinuclear Zn(II)-Aib Complex[17] | Zn(II) | Distorted Trigonal Bipyramidal | Zn-O(carboxylate): 1.95-2.25Zn-N(amine): 2.10-2.20 | Varies due to bridging and terminal ligands |
Note: This table is a compilation of typical ranges from related structures and should be used for comparative purposes only.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of a this compound metal complex.
References
- 1. jofamericanscience.org [jofamericanscience.org]
- 2. chuma.cas.usf.edu [chuma.cas.usf.edu]
- 3. Biologically inspired oxidation catalysis using metallopeptides - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT03657D [pubs.rsc.org]
- 4. Expanding the Use of Metal Catalysts in Drug Discovery | Technology Networks [technologynetworks.com]
- 5. Metallodrugs are unique: opportunities and challenges of discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zinc(II) Complexes with Amino Acids for Potential Use in Dermatology: Synthesis, Crystal Structures, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zinc(II) Complexes with Amino Acids for Potential Use in Dermatology: Synthesis, Crystal Structures, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metallodrugs are unique: opportunities and challenges of discovery and development - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 12. researchgate.net [researchgate.net]
- 13. people.bath.ac.uk [people.bath.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 16. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols: α-Aminoisobutyric Acid (Aib) as a Tool in Cancer and Epigenetic Research
Introduction
While direct research on Z-Aib-OH in cancer and epigenetics is limited, its core component, α-aminoisobutyric acid (Aib), has emerged as a valuable tool in cancer research. Aib is a non-proteinogenic amino acid notable for its gem-dimethyl group at the α-carbon. This unique structure imparts significant conformational constraints on peptide backbones, promoting helical structures.[1] This property is leveraged to enhance the stability, cell permeability, and proteolytic resistance of peptides, making it a key component in the design of peptide-based therapeutics and drug delivery systems for cancer.[1][2][3][4]
Recent studies on a related isomer, α-aminobutyric acid (AABA), have suggested a potential, though indirect, link to epigenetic regulatory mechanisms.[5] This document provides detailed application notes and protocols for the use of Aib in cancer research and explores the potential epigenetic implications based on current findings.
Application Note I: Aib in Cancer Research
The primary application of Aib in oncology is in the development of stabilized, cell-penetrating, and targeted peptides for therapeutic and diagnostic purposes.
1. Aib in the Design of Anticancer Peptides
The incorporation of Aib into peptide sequences helps to enforce a helical conformation, which is often crucial for the biological activity of anticancer peptides (ACPs).[6] This structural stabilization can lead to enhanced binding to cancer cell membranes or specific intracellular targets.[6][7] Furthermore, the unique structure of Aib provides resistance to degradation by proteases, increasing the in vivo half-life of peptide-based drugs.[1][4]
-
Bombesin (B8815690) Analogs: Aib has been substituted into bombesin (BN) analogs, which target gastrin-releasing peptide receptors often overexpressed in various cancers. These Aib-containing analogs have demonstrated potent antiproliferative activity in human pancreatic and colon cancer cell lines.[8]
-
p53-HDM2 Interaction Inhibitors: Aib is used to create helical peptide mimics that can disrupt the interaction between p53 and its negative regulator, HDM2. This is a critical therapeutic target as restoring p53 function can induce apoptosis in cancer cells. The inclusion of Aib enhances the helical structure and receptor binding of these peptide mimics.[7]
2. Aib in Drug Delivery Systems for Cancer Therapy
Aib-containing peptides are utilized as cell-penetrating peptides (CPPs) to deliver therapeutic cargo, such as oligonucleotides (siRNA, miRNA), into cancer cells.[9][10][11] The amphipathic helical structure induced by Aib facilitates interaction with and penetration of the cell membrane.
-
MAP(Aib)-cRGD for miRNA Delivery: A model amphipathic peptide containing Aib, MAP(Aib), conjugated with a cyclic RGD motif (cRGD) that targets αvβ3 integrin on cancer cells, has been developed as a drug delivery system (DDS). This system has been shown to effectively deliver tumor-suppressive microRNAs (e.g., MIR145-5p) into colorectal cancer cells, leading to anticancer effects like inhibited cell invasion and induced apoptosis.[9]
3. Aib in Tumor Detection and Imaging
Radiolabeled Aib, specifically [1-11C]-Aib, has been investigated as a tracer for positron emission tomography (PET) to detect and quantify amino acid transport in tumors.[12] Malignant cells often exhibit increased amino acid transport, and since Aib is not metabolized, it accumulates in tumor tissue, allowing for visualization. This approach has shown promise for the detection of various cancers, including brain tumors.[12]
Quantitative Data Summary
| Application | Compound/System | Cell Line(s) | Efficacy/Observation | Reference |
| Anticancer Peptides | Aib-containing Bombesin Analogs | MiaPaCa-2 (pancreatic), SW620, HT29 (colon) | Demonstrated anticancer activity at concentrations ranging from 0.01 nM to 1 µM. | [8] |
| Drug Delivery | MAP(Aib)-cRGD/MIR145-5p | WiDr, DLD-1 (colorectal) | Molar ratios of 5:1 to 100:1 (peptide:miRNA) were effective without cytotoxicity. | [9] |
| Tumor Imaging | [1-11C]-Aib | Spontaneous canine tumors | Showed poor to excellent tumor localization, with high tumor-to-brain concentration ratios. | [12] |
Experimental Protocols
1. Protocol for In Vitro Anticancer Activity (MTT Assay)
This protocol is adapted from studies on Aib-containing bombesin analogs.[8]
-
Cell Culture: Culture human cancer cell lines (e.g., MiaPaCa-2, SW620, HT29) in appropriate media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of the Aib-containing peptide in serum-free media. Replace the culture medium with the peptide solutions at various concentrations (e.g., 0.01 nM to 1 µM). Include a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Protocol for Cellular Uptake of Aib-Containing Peptides
This protocol is based on studies of fluorescein-labeled MAP(Aib).[2]
-
Cell Culture and Seeding: Seed A549 cells on glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.
-
Peptide Labeling: Synthesize the Aib-containing peptide with a fluorescent label (e.g., fluorescein) at the N-terminus.
-
Treatment: Treat the cells with the fluorescently labeled peptide at a final concentration of 10 µM in serum-free medium.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Washing and Fixation: Wash the cells three times with PBS to remove excess peptide. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Nuclear Staining: Stain the cell nuclei with Hoechst 33342 for 10 minutes.
-
Mounting and Imaging: Mount the coverslips on glass slides and visualize the cellular localization of the peptide using fluorescence microscopy.
Visualizations: Signaling and Delivery Pathways
Caption: Aib-peptide carrier for targeted miRNA delivery to cancer cells.
Application Note II: Potential of Aib Analogs in Epigenetic Research
Direct evidence for Aib's role in epigenetics is currently lacking. However, research on its isomer, α-aminobutyric acid (AABA), provides a compelling rationale for investigating Aib and Aib-containing peptides in this context. AABA has been shown to modulate inflammatory responses in macrophages through epigenetic reprogramming.[5]
1. AABA as a Model for Epigenetic Modulation
A study on bone-marrow-derived macrophages demonstrated that AABA inhibits M1 (pro-inflammatory) macrophage polarization by altering histone methylation.[5]
-
Mechanism of Action: AABA treatment was found to increase the expression of the transcription repressor EZH2 (Enhancer of zeste homolog 2). EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This repressive mark was found to be enriched at the promoter regions of M1-associated inflammatory genes (e.g., Nos2, Tnfa, Il6), leading to their transcriptional silencing.[5] Importantly, this action was independent of the canonical MAPK and NF-κB signaling pathways.[5]
Given the structural similarity between Aib and AABA, it is plausible that Aib or peptides containing it could have unforeseen effects on epigenetic enzymes like histone methyltransferases or demethylases.
Quantitative Data Summary (from AABA studies)
| Application | Compound | Cell Type | Observation | Reference |
| Epigenetic Modulation | AABA | Bone-Marrow-Derived Macrophages | Enhanced H3K27me3 enrichment at the promoter regions of Nos2, Tnfa, and Il6 genes. | [5] |
Experimental Protocols
1. Protocol for Chromatin Immunoprecipitation (ChIP-qPCR)
This protocol is adapted from the study on AABA's epigenetic effects.[5]
-
Cell Culture and Treatment: Culture bone-marrow-derived macrophages and treat with AABA (or the Aib compound of interest) for 24 hours.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for the histone modification of interest (e.g., anti-H3K27me3) or a control IgG.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of target genes (e.g., Nos2, Tnfa). Analyze the data using the percent input method.
Visualization: Epigenetic Signaling Pathway
Caption: Epigenetic regulation by AABA in macrophages.
α-Aminoisobutyric acid is a powerful tool in cancer research, primarily for the design of stabilized and effective peptide-based therapeutics and delivery systems. Its ability to induce helical structures and provide proteolytic resistance is well-established. While its direct role in epigenetics remains unexplored, findings on its isomer, AABA, suggest a plausible, yet unproven, avenue for future investigation. Researchers in drug development and cancer biology can utilize the protocols and data presented here to further explore the potential of Aib-containing molecules. Future studies should aim to directly assess the impact of Aib and Aib-peptides on epigenetic modifying enzymes and global histone and DNA methylation patterns in cancer cells.
References
- 1. lifetein.com [lifetein.com]
- 2. Cellular uptake of Aib-containing amphipathic helix peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Aminobutyric Acid Constrains Macrophage-Associated Inflammatory Diseases through Metabolic Reprogramming and Epigenetic Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aib-based peptide backbone as scaffolds for helical peptide mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bombesin analogs containing alpha-amino-isobutyric acid with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Ala replacement with Aib in amphipathic cell-penetrating peptide on oligonucleotide delivery into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of [1-11C]-alpha-aminoisobutyric acid for tumor detection and amino acid transport measurement: spontaneous canine tumor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Custom Peptide Synthesis with Z-Aib-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-Aib-OH in custom peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with using this compound in peptide synthesis?
A1: The primary challenges stem from the steric hindrance caused by the two methyl groups on the α-carbon of α-aminoisobutyric acid (Aib) and the bulky benzyloxycarbonyl (Z) protecting group.[1][2] This steric bulk can lead to:
-
Slow and inefficient coupling reactions: The crowded nature of the molecule can physically block the approach of coupling reagents and the reacting amine, resulting in lower yields and the formation of deletion sequences.[1][3]
-
Peptide aggregation: Peptides containing Aib, which is a hydrophobic residue, have a tendency to aggregate during synthesis.[4][5] The hydrophobic Z-group can further contribute to this issue.
-
Solubility issues: this compound and the growing peptide chain can have poor solubility in standard solid-phase peptide synthesis (SPPS) solvents like N,N-Dimethylformamide (DMF).[6][7]
-
Formation of side products: Prolonged coupling times required for sterically hindered amino acids can increase the risk of side reactions.[8] For instance, attempts to form Z-Aib-Cl can lead to the formation of an oxazolone (B7731731) derivative, which is a less effective acylating agent.[9]
Q2: Which coupling reagents are most effective for incorporating this compound?
A2: Standard carbodiimide (B86325) reagents like DCC or DIC alone are often inefficient for coupling sterically hindered amino acids.[10] More potent coupling reagents are necessary to overcome the steric hindrance.[11] Recommended reagents include:
-
Uronium/Guanidinium salts: HATU, HBTU, and COMU are highly effective.[10][12][13] COMU, in particular, has shown high efficiency and is more soluble in a wider range of solvents.[12]
-
Phosphonium (B103445) salts: PyBOP and PyAOP are excellent choices, especially for difficult couplings.[10][14] PyBrOP is an even more reactive option for extremely hindered couplings.[10]
-
Amino acid fluorides: These can be generated in situ and are well-suited for coupling sterically hindered α,α-disubstituted amino acids like Aib.[14]
Q3: How can I minimize peptide aggregation during the synthesis of Aib-containing peptides?
A3: Several strategies can help mitigate aggregation:
-
Use of microwave-assisted synthesis: Microwave energy can accelerate coupling reactions and reduce aggregation by providing energy to disrupt intermolecular interactions.[2][4]
-
Incorporate solubilizing elements: Adding solubilizing tags like polyethylene (B3416737) glycol (PEG) can improve the solubility of the peptide chain.[4]
-
Optimize solvent conditions: Using a "magic mixture" of DCM, DMF, and NMP (1:1:1) can enhance solvation and reduce aggregation.[5] Chaotropic agents can also be added to disrupt hydrogen bonds that lead to aggregation.[5]
-
Employ pseudoproline dipeptides: These can be strategically inserted into the peptide sequence to disrupt the formation of secondary structures that lead to aggregation.[15]
Q4: What is the recommended method for removing the Z-group from the final peptide?
A4: The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation. While this is a standard procedure, a mild alternative method for Cbz deprotection involves the use of AlCl3 and hexafluoroisopropanol (HFIP), which has been shown to be effective and can be advantageous when other sensitive groups are present.[16]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low coupling efficiency / Incomplete reaction | Steric Hindrance: The bulky this compound is preventing efficient amide bond formation.[1][3] | 1. Use a more potent coupling reagent: Switch to HATU, PyBOP, or COMU.[10][12][13] 2. Increase reaction time and temperature: Extend the coupling time (e.g., overnight) and gently increase the temperature, while being cautious to avoid racemization.[1] 3. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents. |
| Poor solubility of this compound or peptide-resin: The reactants are not sufficiently dissolved in the solvent.[6][7] | 1. Change the solvent system: Use NMP or a mixture of solvents like DMF/DCM.[5][11] 2. Use a more soluble coupling reagent: COMU has better solubility in a broader range of solvents compared to HBTU/HATU.[12] | |
| Peptide aggregation on resin | Formation of secondary structures: The growing peptide chain is folding and aggregating, limiting reagent access.[4][5] | 1. Use microwave synthesis: This can disrupt secondary structures and improve reaction efficiency.[2] 2. Add chaotropic agents: These can disrupt hydrogen bonding and reduce aggregation.[5] 3. Lower peptide concentration: Reducing the concentration can minimize intermolecular interactions.[4] |
| Difficulty purifying the final peptide | Hydrophobicity of the peptide: Peptides containing multiple Aib residues can be very hydrophobic and difficult to purify by reverse-phase HPLC.[17] | 1. Modify purification conditions: Use a different solvent system, such as one containing trifluoroethanol, to improve solubility. Be aware that this can affect retention on the column.[17] 2. Purify protected fragments: If synthesizing a long peptide, consider a fragment-based approach where protected fragments are purified before ligation. |
| Unexpected side products | Racemization: Long coupling times and certain reagents can lead to loss of stereochemical integrity.[8] | 1. Use a racemization-suppressing additive: Additives like Oxyma Pure can minimize racemization.[18] 2. Avoid overly harsh conditions: Minimize exposure to high temperatures and strong bases for extended periods. |
| Formation of oxazolone: Attempting to create an acid chloride of this compound can lead to a less reactive oxazolone.[9] | 1. Use coupling reagents that do not proceed through an acid chloride intermediate: Uronium and phosphonium salt reagents are generally preferred.[10][12] |
Quantitative Data on Coupling Reagents
The selection of a coupling reagent is critical when working with sterically hindered amino acids like this compound. The following table summarizes the performance of various coupling reagents in challenging coupling reactions.
| Coupling Reagent/System | Additive | Base | Typical Coupling Efficiency (per step) for Hindered Residues | Notes |
| HATU | HOAt | DIPEA | >99% | Highly effective for sterically hindered amino acids.[11] |
| COMU | - | DIPEA/2,6-lutidine | ~91% (for Aib-ACP) | High solubility and efficiency; a good "green chemistry" option.[12][13] |
| PyBOP | - | DIPEA | >99% | A highly effective phosphonium salt reagent for difficult couplings.[10] |
| PyBrOP | - | DIPEA | High | Even more reactive than PyBOP, used for extremely hindered couplings.[10] |
| DIC/HOBt | HOBt | - | Lower | Less effective for sterically hindered amino acids when compared to uronium/phosphonium salts.[10][11] |
| HCTU | - | DIPEA | ~7.8% (for Aib-ACP) | Can be less effective for severely hindered couplings.[13] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound in SPPS
This protocol is optimized for the efficient coupling of the sterically hindered this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF (5 times).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.
-
Coupling Reaction: Add DIPEA (6 eq.) to the activated amino acid solution and immediately add the entire mixture to the deprotected resin. Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended.
-
Monitoring Reaction Completion: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction. Note that the Kaiser test is unreliable for secondary amines.
-
Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
Protocol 2: COMU-Mediated Coupling of this compound
This protocol utilizes COMU, a highly efficient and soluble coupling reagent.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 equivalents)
-
COMU (2.9 equivalents)
-
DIPEA (6 equivalents)
-
DMF or NMP
Procedure:
-
Resin Preparation: Swell and deprotect the resin as described in Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and COMU (2.9 eq.) in DMF.
-
Coupling: Add DIPEA (6 eq.) to the coupling solution and add it to the resin. Agitate the mixture for 1-4 hours at room temperature. Microwave irradiation can be used to enhance coupling efficiency.[13]
-
Monitoring and Washing: Monitor the reaction completion using an appropriate test. Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. researchgate.net [researchgate.net]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 6. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. vdoc.pub [vdoc.pub]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. bachem.com [bachem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. merckmillipore.com [merckmillipore.com]
Technical Support Center: Troubleshooting Aib Residue Coupling
Welcome to the technical support center for troubleshooting challenging peptide synthesis. This guide provides in-depth solutions, frequently asked questions (FAQs), and detailed protocols to address low coupling efficiency specifically involving α-aminoisobutyric acid (Aib) residues.
Frequently Asked Questions (FAQs)
Q1: Why is my Aib coupling efficiency low?
Low coupling efficiency with Aib residues is primarily due to steric hindrance. The presence of two methyl groups on the α-carbon of Aib creates significant bulk, which physically obstructs the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[1][2][3] This steric clash slows down the rate of amide bond formation, often leading to incomplete reactions under standard coupling conditions.[4]
Q2: My Kaiser test is positive after an Aib coupling. What should I do?
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, confirming an incomplete coupling reaction. The recommended approach is to perform a second coupling (double coupling) with a fresh solution of activated Aib. If the Kaiser test remains positive after a second coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides in the final product.
Q3: Which coupling reagent is best for Aib?
There is no single "best" reagent, as the optimal choice can depend on the specific sequence and synthesis conditions. However, for sterically hindered residues like Aib, more powerful coupling reagents are generally recommended over standard carbodiimides like DCC or DIC alone.
Uronium/aminium-based reagents, particularly those containing a HOAt or Oxyma moiety, have demonstrated high efficiency. Reagents such as HATU, HCTU, and COMU are frequently cited as effective choices for difficult couplings, including those involving Aib.[5][6] The addition of Oxyma Pure as an additive to DIC has also been shown to be highly effective, in some cases outperforming HOBt and HOAt-based methods.[7]
Q4: Can I improve my Aib coupling by changing the reaction conditions?
Yes, modifying the reaction conditions can significantly improve coupling efficiency. Key strategies include:
-
Increased Temperature: Elevating the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance. Microwave-assisted peptide synthesis (MA-SPPS) is particularly effective as it allows for rapid and uniform heating, which can dramatically shorten reaction times and improve yields for hindered couplings.[1][8][9][10]
-
Extended Reaction Time: For conventional (room temperature) synthesis, increasing the coupling time from the standard 1-2 hours to several hours or even overnight can lead to higher completion rates.
-
Solvent Choice: While DMF is the most common solvent for SPPS, studies have shown that alternative solvents like NMP or DCM can sometimes offer advantages for specific difficult sequences. For instance, in a model segment coupling to an N-terminal Aib, switching the solvent from DMF to DCM resulted in significantly better outcomes.[4]
Q5: What is "capping" and when should I use it?
Capping is the process of acetylating any unreacted N-terminal amines on the peptide-resin after a coupling step.[11] This is achieved using a capping solution, typically containing acetic anhydride (B1165640) and a base like pyridine (B92270) or DIPEA in DMF.[3][11][12] By acetylating the free amines, they are rendered unreactive for subsequent coupling cycles. This prevents the formation of deletion sequences (peptides missing one or more amino acids), which can be difficult to separate from the desired full-length peptide during purification.[11]
Capping is strongly recommended after an incomplete coupling of a sterically hindered residue like Aib, especially if a double coupling strategy has also failed to yield a negative Kaiser test.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving low Aib coupling efficiency.
Initial Coupling & Monitoring
The first step is to perform the initial coupling and then assess its completeness.
Workflow for Initial Coupling and Assessment
Caption: Initial Aib coupling and monitoring workflow.
If the initial coupling is incomplete (Positive Kaiser Test), proceed to the troubleshooting strategies outlined below.
Troubleshooting Strategies for Incomplete Aib Coupling
When faced with a positive Kaiser test, a systematic approach to troubleshooting is recommended. The following flowchart outlines the decision-making process.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low Aib coupling efficiency.
Data Presentation: Comparative Coupling Efficiency
The following tables summarize quantitative data from various studies, highlighting the impact of different reagents, temperatures, and solvents on the purity and yield of Aib-containing peptides.
Table 1: Effect of Coupling Reagent and Temperature on Aib-ACP Synthesis
Peptide Sequence: VQ-Aib-Aib-IDYING-NH₂ Conditions: Double couplings were performed (2x3 min, with 2x10 min for the second Aib residue).
| Coupling Reagent | Temperature | Crude Purity (%) |
| HCTU | 25 °C | 7.8 |
| COMU | 25 °C | 74.5 |
| COMU | 75 °C | 91.1 |
| COMU | 90 °C | 78.3 |
| Data sourced from Gyros Protein Technologies.[6][13][14] |
Table 2: Influence of Solvent on DIC/Oxyma Pure Mediated Synthesis of Aib-Enkephalin
Peptide Sequence: H-Tyr-Aib-Aib-Phe-Leu-NH₂
| Coupling System | Solvent | Resin Type | Purity (%) |
| DIC/Oxyma Pure | 2-MeTHF | Polystyrene | 97.0 |
| DIC/Oxyma Pure | 2-MeTHF | ChemMatrix® (PEG) | 81.9 |
| DIC/Oxyma Pure | DMF | Polystyrene | 42.8 |
| DIC/Oxyma Pure | DMF | ChemMatrix® (PEG) | 53.0 |
| Data adapted from a comparative study on greening peptide synthesis.[15] |
Table 3: Comparison of Coupling Reagents for a Hindered Segment Coupling
Reaction: Coupling of a hexapeptide to a resin-bound pentapeptide ending in Aib.
| Run | Coupling Reagent / Base | Solvent | Time (h) | D-Val Epimer (%) | Coupling Completion |
| 1 | N-HATU / DIEA | DMF | 16 | 65.4 | Nearly Complete |
| 2 | N-HATU / DB(DMAP) | DMF | 16 | 39.2 | Nearly Complete |
| 3 | N-HATU / DB(DMAP)/PS | DCM | 14 | 18.7 | Nearly Complete |
| 4 | N-HAPyU / DB(DMAP)/PS | DCM | 14 | 5.84 | Nearly Complete |
| Data from a study on segment coupling to a hindered N-terminal Aib residue.[4] |
Experimental Protocols
Protocol 1: Kaiser Test (Qualitative Ninhydrin (B49086) Test)
This test is used to detect free primary amines on the peptide-resin.
Materials:
-
Reagent A: 16.5 mg KCN in 25 mL distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.
-
Reagent B: 1.0 g ninhydrin in 20 mL of n-butanol.
-
Reagent C: 40 g phenol (B47542) in 20 mL of n-butanol.
-
Small test tubes.
-
Heating block or oil bath at 110-120°C.
Procedure:
-
Place a small sample of peptide-resin (10-15 beads) into a clean test tube.
-
Add 2-3 drops of Reagent A to the test tube.
-
Add 2-3 drops of Reagent B to the test tube.
-
Add 2-3 drops of Reagent C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.[16]
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue Beads and Solution: Positive result. Indicates a high concentration of free amines (incomplete coupling).
-
Colorless/Yellow Beads and Solution: Negative result. Indicates the absence or a negligible amount of free amines (complete coupling).
-
Blue Solution, Colorless Beads: Nearly complete coupling. Consider extending coupling time or capping.
Protocol 2: Double Coupling of a Hindered Amino Acid
This protocol is performed after a positive Kaiser test following the initial coupling.
Procedure:
-
Following the initial coupling reaction, drain the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove all residual reagents and byproducts from the first coupling.
-
Prepare a fresh solution of the activated Fmoc-Aib-OH using the same equivalents of amino acid, coupling reagent, and base as in the initial coupling.
-
Add the freshly prepared coupling solution to the washed peptide-resin.
-
Allow the second coupling reaction to proceed for the same duration as the first, or longer if desired.
-
After the reaction is complete, drain the reagents and wash the peptide-resin thoroughly with DMF (3-5 times).
-
Perform a Kaiser test to assess the completeness of the second coupling.
Protocol 3: Capping of Unreacted Amines with Acetic Anhydride
This protocol is used to block unreacted amines from further elongation.
Materials:
-
Capping Solution: A mixture of acetic anhydride and a base (e.g., Pyridine or DIPEA) in DMF. A common preparation is a 1:1:8 mixture of acetic anhydride:DIPEA:DMF.
-
DMF for washing.
Procedure:
-
After the final coupling attempt (and subsequent washing), wash the peptide-resin with DMF (3 times).
-
Prepare the capping solution. Note: This should be prepared fresh.
-
Add the capping solution to the resin in the reaction vessel, ensuring all beads are fully submerged.
-
Agitate the mixture for 30 minutes at room temperature.[3][11]
-
Drain the capping solution.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove all capping reagents and byproducts.[3]
-
The resin is now ready for the N-terminal Fmoc deprotection of the next cycle.
References
- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 10. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. mesalabs.com [mesalabs.com]
- 14. cdn2.hubspot.net [cdn2.hubspot.net]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
Optimizing reaction conditions for difficult Aib couplings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the coupling of α-aminoisobutyric acid (Aib), a sterically hindered amino acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of peptides containing Aib residues.
Guide 1: Low Coupling Efficiency or Incomplete Reactions
Problem: You observe a low yield of the desired peptide, or analytical data (e.g., HPLC, mass spectrometry) indicates the presence of deletion sequences where an Aib residue is missing. A positive Kaiser test after the coupling step also indicates incomplete reaction.[1]
Possible Causes & Solutions:
-
Insufficient Activation: The steric hindrance of Aib requires highly reactive activated species for efficient coupling.[2][3]
-
Solution 1: Stronger Coupling Reagents: Switch to more potent coupling reagents known to be effective for hindered couplings. Recommended options include uronium/aminium salts like HATU or COMU, or phosphonium (B103445) salts like PyAOP.[2][4][5] COMU is particularly noteworthy as a safer and highly efficient modern reagent.[4][6]
-
Solution 2: Optimized Additives: The choice of additive is crucial. Oxyma Pure, when paired with a carbodiimide (B86325) like Diisopropylcarbodiimide (DIC), has been shown to be superior to older additives like HOBt or even HOAt for Aib couplings.[7][8][9]
-
Solution 3: In Situ Acid Fluoride (B91410) Formation: Converting the Fmoc-Aib-OH to its acid fluoride in situ is a highly effective strategy for driving the coupling to completion.[3][4]
-
-
Suboptimal Reaction Conditions:
-
Solution 1: Extended Coupling Times: Due to the slow reaction kinetics, extending the coupling time (e.g., to 2-4 hours or even overnight) may be necessary.[3] Double coupling, where the coupling procedure is repeated with fresh reagents, is also a common strategy.[6]
-
Solution 2: Increased Temperature: For particularly difficult couplings, increasing the reaction temperature to 35-50°C can help overcome the activation energy barrier.[10][11] Microwave-assisted peptide synthesis (MAPS) is also highly effective for coupling sterically hindered residues like Aib, often at elevated temperatures.[8][11]
-
-
Peptide Aggregation: Sequences rich in Aib or other hydrophobic residues can aggregate on the solid support, blocking reactive sites.[12][13]
-
Solution 1: Chaotropic Solvents: Switch from standard DMF to N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the coupling cocktail to disrupt secondary structures.[12]
-
Solution 2: Backbone Protection: The introduction of a temporary, backbone-protecting group like the 2-hydroxy-4-methoxybenzyl (Hmb) group on the preceding amino acid can disrupt aggregation.[12]
-
Guide 2: Side Reactions and Impurity Formation
Problem: Your final product is of low purity, with side products detected by analytical methods.
Possible Causes & Solutions:
-
Racemization: The strong activation required for Aib coupling can increase the risk of racemization of the coupled amino acid.
-
Solution 1: Use a Weaker Base: If using a strong base like DIPEA, consider switching to a bulkier, less nucleophilic base such as 2,4,6-collidine to minimize racemization.[4]
-
Solution 2: Appropriate Additives: Additives like HOAt and Oxyma Pure are effective at suppressing racemization while still promoting efficient coupling.[4][9]
-
-
Guanidinylation of the N-terminus: This occurs when uronium/aminium-based coupling reagents (e.g., HATU, HBTU) react directly with the free amine of the growing peptide chain, leading to irreversible termination.[5][12]
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best for a difficult Aib-Aib coupling?
For challenging Aib-Aib linkages, a combination of a powerful coupling reagent and an effective additive is recommended. The DIC/Oxyma combination is a robust and cost-effective choice, especially in automated solid-phase peptide synthesis (SPPS).[8] For manual synthesis or when maximum reactivity is needed, COMU has shown excellent performance, comparable or superior to HATU, with the added benefit of being based on the safer Oxyma additive.[4][6] The in-situ formation of amino acid fluorides is another top-tier method for such difficult couplings.[3][4]
Q2: How many equivalents of amino acid and coupling reagent should I use?
For difficult Aib couplings, it is common to use a larger excess of reagents than for standard amino acids. A typical starting point is to use 3-5 equivalents of the protected Fmoc-Aib-OH and a similar excess of the coupling reagent and base relative to the resin loading.[3][6]
Q3: Can I use HOBt as an additive for Aib coupling?
While HOBt can be used, it is generally less effective for sterically hindered couplings compared to HOAt or Oxyma Pure.[8][9] Studies have shown that DIC/Oxyma consistently gives better results than DIC/HOBt for the synthesis of Aib-containing peptides.[7][9]
Q4: My Aib-containing peptide is very hydrophobic and difficult to purify. What can I do?
Hydrophobicity and aggregation are common issues with Aib-rich peptides.[13] During purification, using solvents like trifluoroethanol (TFE) mixed with standard aqueous buffers can help maintain solubility.[13] In some cases, it may be beneficial to purify the peptide with a backbone protecting group (e.g., Hmb) still attached, and then remove it in a final step after purification.[13]
Q5: What is the main side reaction to be aware of when using HATU for Aib coupling?
The primary side reaction with HATU and other uronium/aminium reagents is guanidinylation, where the reagent reacts with the N-terminal amine of the peptide, capping the chain.[5][12] This can be minimized by using a slight excess of the carboxylic acid relative to the coupling reagent and by pre-activating the acid before adding it to the peptide-resin.[4][12]
Data Presentation
Table 1: Comparison of Coupling Reagent Efficiency in the Synthesis of Tyr-Aib-Aib-Phe-Leu-NH₂
This table summarizes the product composition from the solid-phase synthesis of a model peptide containing a challenging Aib-Aib sequence, comparing different coupling methods with a 30-minute coupling time.
| Coupling Method | Main Product (%) | des-Aib (%) | Other Impurities (%) | Reference |
| HOAt/DIPCDI | 86 | 2.1 | 11.9 | [9] |
| HOBt/DIPCDI | 79 | 8.9 | 12.1 | [9] |
| Oxyma/DIPCDI | 90 | 3.8 | 6.2 | [9] |
| COMU/DIEA | 99.74 | 0.26 | - | [6] |
Data adapted from comparative studies. DIPCDI is another abbreviation for DIC.
Table 2: Comparison of Coupling Conditions for a Difficult Segment Coupling to an N-Terminal Aib
This table shows the impact of coupling reagent, solvent, and base on the efficiency and racemization during a [6+5] segment coupling to a resin-bound pentapeptide ending in Aib.
| Run | Coupling Reagent | Base(s) | Solvent | Coupling (%) | D-Val Epimer (%) | Reference |
| 1 | N-HATU | DIEA | DMF | ~100 | 65.4 | [14] |
| 2 | N-HATU | DB(DMAP) | DMF | 91 | 39.2 | [14] |
| 3 | N-HATU | DB(DMAP)/PS | DCM | ~100 | 18.7 | [14] |
| 4 | N-HAPyU | DB(DMAP)/PS | DCM | ~100 | 5.84 | [14] |
DB(DMAP) = 1,8-Bis(dimethylamino)naphthalene proton sponge analogue, PS = Proton Sponge, DIEA = Diisopropylethylamine.
Experimental Protocols
Protocol 1: General Procedure for Aib Coupling in SPPS using COMU
This protocol is adapted for manual solid-phase peptide synthesis on a standard resin (e.g., Rink Amide).
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.
-
Reagent Preparation (Activation Mixture): In a separate vessel, dissolve 3 equivalents of Fmoc-Aib-OH, 3 equivalents of COMU, and 6 equivalents of DIEA in DMF (to a concentration of approximately 0.3 M).
-
Pre-activation: Allow the activation mixture to stand for 1-2 minutes.[6]
-
Coupling: Add the pre-activated mixture to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature. For Aib-Aib couplings, a double coupling of 1 hour each is recommended.[6]
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF, followed by dichloromethane (B109758) (DCM), and then DMF again.
-
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling.[1] If the test is positive, a second coupling (recoupling) may be necessary.
Protocol 2: Aib Coupling using DIC/Oxyma with Microwave Assistance
This protocol is suitable for automated peptide synthesizers equipped with microwave irradiation.
-
Fmoc Deprotection: Perform Fmoc deprotection using a 20% solution of piperidine or morpholine (B109124) in DMF, potentially with microwave heating to accelerate the step.
-
Reagent Delivery: Deliver a solution containing 5 equivalents of Fmoc-Aib-OH in DMF to the reaction vessel.
-
Activator Delivery: Add 5 equivalents of Oxyma Pure (as a solution in DMF) and 10 equivalents of DIC (as a solution in DMF) to the vessel. The higher equivalents of DIC can increase the rate of activation.[8]
-
Microwave-Assisted Coupling: Irradiate the reaction vessel with microwave energy to reach and maintain a temperature of 100°C for 10 minutes.[8]
-
Washing: Following the coupling step, perform automated washing cycles with DMF.
Visualizations
Caption: Troubleshooting workflow for incomplete Aib coupling.
Caption: Activation pathways for common Aib coupling reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides with Hydrophobic Residues
Welcome to the Technical support center for the purification of peptides containing hydrophobic residues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex biomolecules.
Frequently Asked Questions (FAQs)
This section provides answers to common questions you may encounter during the purification of hydrophobic peptides.
Q1: What is the primary challenge in purifying hydrophobic peptides?
A1: The primary challenges in purifying hydrophobic peptides are their low solubility in aqueous solutions and their strong tendency to aggregate.[1][2] These characteristics can lead to difficulties in sample preparation, poor chromatographic separation, low recovery, and the formation of insoluble materials that can clog columns and equipment.[1][3]
Q2: What is the most common purification technique for hydrophobic peptides?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and dominant method for the purification of peptides, including those with hydrophobic residues.[4][5][6] This technique separates peptides based on their hydrophobicity through interactions with a non-polar stationary phase.[4]
Q3: How do I choose the right RP-HPLC column for my hydrophobic peptide?
A3: The choice of column depends on the specific properties of your peptide. A standard C18 column is often a good starting point for many peptides.[7][] However, for very hydrophobic peptides, a C18 column might be too retentive, leading to poor recovery.[9] In such cases, consider using a column with a shorter alkyl chain, such as C8 or C4, or a phenyl column, which are less hydrophobic.[7][9][10]
Q4: Which solvents are best for dissolving my hydrophobic peptide before purification?
A4: Due to their poor aqueous solubility, hydrophobic peptides often require organic solvents for initial dissolution.[3][] Strong polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), isopropanol (B130326), or n-propanol are commonly used.[7][][9] For extremely challenging peptides, hexafluoro-2-propanol (HFIP) can be effective.[9][11] It is crucial to first dissolve the peptide in a small amount of the strong organic solvent before slowly diluting it with the initial mobile phase.[9]
Q5: What are the key mobile phase components for RP-HPLC of hydrophobic peptides?
A5: The most common mobile phase for peptide purification consists of a mixture of water and acetonitrile (B52724).[] An ion-pairing agent, typically trifluoroacetic acid (TFA) at a concentration of 0.1%, is added to both the aqueous and organic phases.[][9] TFA helps to improve peak shape by masking interactions with free silanol (B1196071) groups on the silica-based column packing and by forming ion pairs with the peptide.[9][12]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Poor Peak Shape (Tailing or Broad Peaks)
Cause: Peak tailing and broadening are common issues when purifying hydrophobic peptides and can be caused by several factors including secondary interactions with the stationary phase, peptide aggregation, or a suboptimal mobile phase.[9][12]
Solutions:
-
Optimize the Ion-Pairing Agent: Ensure you are using an adequate concentration of TFA (typically 0.1%).[9] If you are using a mass spectrometry-compatible modifier like formic acid (FA) and observing tailing, consider increasing its concentration or switching to difluoroacetic acid (DFA), which can offer a better balance between chromatographic performance and MS compatibility.[12]
-
Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can significantly improve peak shape by enhancing the solubility of the peptide and reducing the viscosity of the mobile phase.[9][12][13]
-
Adjust the Gradient Slope: A shallower gradient (a slower increase in the organic solvent concentration over time) can often improve peak sharpness and resolution.[9][12]
-
Change the Organic Solvent: While acetonitrile is common, for very hydrophobic peptides, using n-propanol or isopropanol can improve solubility and peak shape.[9][13]
Problem 2: Low Recovery of the Peptide
Cause: Low recovery is a significant challenge with hydrophobic peptides, often due to their "sticky" nature, leading to irreversible binding to the column or aggregation and precipitation.[12][14]
Solutions:
-
Optimize Sample Solubility: Ensure your peptide is fully dissolved in the injection solvent. You may need to use a stronger solvent like DMSO or isopropanol for initial dissolution before diluting with the mobile phase.[12]
-
Use a Less Retentive Column: If your peptide is irreversibly binding to a C18 column, switch to a less hydrophobic stationary phase like C8, C4, or Phenyl.[9]
-
Increase Column Temperature: Higher temperatures can improve the solubility of hydrophobic peptides, leading to better recovery.[12][13]
-
Passivate the HPLC System: Peptides can adsorb to metallic surfaces in the HPLC system. Passivating the system with a strong acid wash can help minimize this.
Problem 3: Peptide Precipitates During Dilution or on the Column
Cause: Hydrophobic peptides can precipitate out of solution when the concentration of the organic solvent is too low, which can happen during sample dilution or at the beginning of a chromatographic run.[9]
Solutions:
-
Careful Dilution Strategy: After dissolving the peptide in a strong organic solvent, slowly add the aqueous mobile phase while vortexing to prevent localized high concentrations that can lead to precipitation.[9]
-
Modify the Initial Gradient Conditions: Start the HPLC gradient with a higher initial percentage of organic solvent (e.g., 10-20% instead of the typical 5%).[9]
-
Use Alternative Solvents: Solvents like isopropanol or n-propanol can enhance the solubility of hydrophobic peptides in the mobile phase.[9][13]
Data Presentation
Table 1: Recommended RP-HPLC Columns for Peptides of Varying Hydrophobicity
| Peptide Characteristics | Recommended Column Type | Rationale |
| Small, hydrophilic peptides (< 4000 Da) | C18 | Provides good retention and resolution.[7] |
| Moderately hydrophobic peptides | C8, C18 | C8 offers slightly less retention than C18.[7] |
| Highly hydrophobic peptides (> 5000 Da) | C4, Phenyl | Less hydrophobic stationary phase prevents irreversible binding and improves recovery.[7][10] |
Table 2: Common Solvents for Dissolving Hydrophobic Peptides
| Solvent | Application Notes |
| Dimethyl Sulfoxide (DMSO) | A strong solvent, effective for many hydrophobic peptides.[7][][9] |
| Dimethylformamide (DMF) | Another strong polar aprotic solvent.[7][] |
| Isopropanol / n-Propanol | Can improve solubility and are also used as mobile phase modifiers.[7][][9] |
| Hexafluoro-2-propanol (HFIP) | Used for extremely difficult-to-dissolve peptides.[9][11] |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Hydrophobic Peptide
-
Sample Preparation:
-
Weigh a small amount of the lyophilized peptide.
-
Test the solubility in various strong organic solvents (e.g., DMSO, DMF, isopropanol) to find a suitable one.[3]
-
Dissolve the bulk of the peptide in the chosen solvent at a high concentration.
-
Slowly dilute the dissolved peptide with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to the desired injection concentration.[9] Ensure the final concentration of the strong organic solvent is low enough to not cause peak distortion.
-
-
Chromatographic Conditions:
-
Column: Select an appropriate column based on the peptide's hydrophobicity (see Table 1).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: Typically 1 mL/min for a 4.6 mm ID analytical column.
-
Detection: UV absorbance at 210-220 nm.[5]
-
-
Gradient Elution:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes.[12]
-
Inject the prepared peptide sample.
-
Run a scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution point of the peptide.[12]
-
Based on the scouting run, design an optimized, shallower gradient around the elution point to improve resolution (e.g., if the peptide elutes at 50% B, a new gradient could be 40% to 60% B over 20 minutes).[12]
-
-
Fraction Collection and Analysis:
-
Collect fractions across the peak corresponding to the target peptide.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
-
Visualizations
References
- 1. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. nestgrp.com [nestgrp.com]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. bachem.com [bachem.com]
- 6. waters.com [waters.com]
- 7. omizzur.com [omizzur.com]
- 9. benchchem.com [benchchem.com]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. chromforum.org [chromforum.org]
- 12. benchchem.com [benchchem.com]
- 13. waters.com [waters.com]
- 14. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
Technical Support Center: Z-Aib-OH in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-benzyloxycarbonyl-α-aminoisobutyric acid (Z-Aib-OH). The unique steric hindrance of the Aib residue presents specific challenges during peptide synthesis, primarily related to slow or incomplete coupling reactions and the potential for side reactions. This guide offers practical solutions and detailed protocols to identify and minimize these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when using this compound in peptide synthesis?
A1: The primary challenge with this compound is its significant steric hindrance due to the two methyl groups on the α-carbon. This steric bulk can impede the approach of the nucleophile (the N-terminus of the growing peptide chain) and the activation of the carboxyl group, leading to slow or incomplete coupling reactions. Consequently, this can result in deletion sequences in the final peptide. Other potential issues include racemization, although less common for Aib itself, and diketopiperazine formation in specific sequences.
Q2: How can I detect incomplete coupling of this compound?
A2: In solid-phase peptide synthesis (SPPS), incomplete coupling can be monitored using qualitative colorimetric tests like the Kaiser test (ninhydrin test). A positive Kaiser test (indicating the presence of free primary amines) after a coupling step suggests that the reaction has not gone to completion. For solution-phase synthesis, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to monitor the disappearance of the starting materials and the formation of the desired product.
Q3: What are the primary side reactions to be aware of when using this compound?
A3: Besides incomplete coupling, the main side reactions of concern are:
-
Diketopiperazine (DKP) Formation: This is an intramolecular cyclization that can occur at the dipeptide stage, particularly if the sequence is prone to it (e.g., involving Pro or Gly). This leads to the cleavage of the dipeptide from the resin.[1]
-
Racemization: While Aib is achiral and cannot racemize, the preceding chiral amino acid in a peptide fragment can be susceptible to racemization during activation, especially in fragment condensation strategies. The choice of coupling reagent and base is critical in preventing this.[2][3] Urethane-protected amino acids, like this compound, generally help in retaining optical purity.[4]
-
Side reactions related to the Z-group: The benzyloxycarbonyl (Z) group is generally stable, but under certain acidic conditions used for deprotection of other groups, side reactions like the O to C migration of the benzyl (B1604629) group have been observed in residues like tyrosine.[5] While not directly affecting Aib, this highlights the importance of choosing orthogonal protecting group strategies.
Troubleshooting Guide
Issue 1: Incomplete or Slow Coupling of this compound
Symptoms:
-
Positive Kaiser test after coupling.
-
Presence of starting materials (amine component) in TLC or HPLC analysis.
-
Low yield of the desired peptide.
-
Identification of deletion sequences (missing the Aib residue) in the final product by mass spectrometry.
Possible Causes and Solutions:
-
Insufficiently reactive coupling reagent: The steric hindrance of Aib requires highly efficient coupling reagents.
-
Suboptimal reaction conditions: Standard coupling times and temperatures may not be sufficient.
-
Solution 1: Double Coupling: Perform the coupling step twice with a fresh portion of activated this compound and coupling reagents. This is a common and effective method to drive the reaction to completion.
-
Solution 2: Increase Reaction Time and Temperature: Extend the coupling time (e.g., 2-4 hours or even overnight). Gently increasing the temperature (e.g., to 30-50°C) can also enhance the reaction rate, but this should be done cautiously to avoid potential side reactions like racemization of other residues.[2]
-
-
Peptide aggregation: The growing peptide chain, especially if hydrophobic, can aggregate on the solid support, hindering further reactions.[1]
-
Solution: Use solvents known to disrupt secondary structures and improve solvation, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO). The addition of chaotropic salts like LiCl can also be beneficial.[1]
-
Issue 2: Diketopiperazine (DKP) Formation
Symptoms:
-
Loss of peptide from the resin, leading to low yields, particularly at the dipeptide stage.
-
Detection of the cyclic dipeptide by mass spectrometry.
Possible Causes and Solutions:
-
Sequence susceptibility: DKP formation is highly sequence-dependent and is more prevalent when proline or glycine (B1666218) are in the first two positions of the peptide chain.[1]
-
Solution 1: Use of 2-Chlorotrityl Chloride Resin: For Fmoc-based synthesis, using a highly sterically hindered resin like 2-chlorotrityl chloride can inhibit the intramolecular cyclization.[1]
-
Solution 2: Dipeptide Coupling: Instead of coupling the second amino acid individually, couple a pre-formed dipeptide unit. This bypasses the vulnerable dipeptide-resin intermediate.
-
Solution 3: In Situ Neutralization: In Boc-based synthesis, using in situ neutralization protocols can suppress DKP formation.[1]
-
Issue 3: Racemization of the Preceding Amino Acid
Symptoms:
-
Detection of diastereomeric impurities in the final peptide by chiral HPLC or other analytical techniques.
Possible Causes and Solutions:
-
Inappropriate coupling reagent or base: The choice of coupling method significantly impacts the risk of racemization.
-
Solution 1: Use of Racemization-Suppressing Additives: When using carbodiimides like DIC, the addition of 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly effective in minimizing racemization.[2][3][7] Oxyma/DIC is considered one of the best methods for this purpose.[3][7]
-
Solution 2: Choice of Coupling Reagent: Uronium/aminium (HATU, HCTU, COMU) and phosphonium (B103445) (PyBOP, PyAOP) salt-based reagents are generally preferred for their ability to suppress racemization.[2][6] HATU, in particular, has been shown to result in lower racemization compared to HOBt-based reagents like PyBOP.[8]
-
Solution 3: Control of Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger, more hindered bases like N,N-diisopropylethylamine (DIPEA) where possible.[2]
-
Solution 4: Lower Reaction Temperature: Performing the coupling reaction at 0°C can help reduce the rate of racemization.[2]
-
Data Presentation
Table 1: Comparison of Coupling Reagent Efficiency for Sterically Hindered Couplings
| Coupling Reagent | Additive | Base | Typical Reaction Time | Crude Purity/Yield (%) | Reference(s) |
| PyBOP | HOBt | DIPEA | 2 x 20 min | ~70-88 | [9] |
| HBTU | HOBt | DIPEA | 30 min | ~95-98 | |
| HCTU | 6-Cl-HOBt | DIPEA | 2 x 20 min | ~80-92 | [9] |
| HATU | HOAt | DIPEA | 2 x 20 min | ~80-91 | [8][9] |
| COMU | None | DIPEA | 15-30 min | >99 | [6] |
Note: Yields are highly sequence-dependent and the data presented is a comparative overview from model systems.
Table 2: Influence of Coupling Method on Racemization (% D-Isomer Formation)
| Coupling Reagent/Method | Base | Solvent | % D-Isomer (Racemization) | Reference(s) |
| DIC/HOBt | - | CH2Cl2 | ~9.3 | [7] |
| DIC/HOAt | - | CH2Cl2 | ~3.3 | [7] |
| DIC/Oxyma | - | DMF | ~1.0 | [7] |
| HATU | DIPEA | DMF | Significantly lower than PyBOP | [8] |
| PyBOP | DIPEA | DMF | Higher than HATU | [8] |
Data adapted from studies on model peptides prone to racemization.
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is recommended for overcoming the steric hindrance of this compound.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min), followed by dichloromethane (B109758) (DCM) (3 x 1 min), and then DMF (3 x 1 min).
-
Activation of this compound: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated this compound solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of the resin and perform a Kaiser test. If the test is positive (blue beads), a second coupling is required.
-
Second Coupling (if necessary): Drain the reaction vessel and add a fresh solution of activated this compound, prepared as in step 4. Agitate for another 2-4 hours.
-
Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to prepare for the next synthesis cycle.
Protocol 2: Low-Racemization Coupling using DIC/Oxyma
This protocol is designed to minimize racemization of the preceding amino acid when coupling a this compound containing peptide fragment.
-
Dissolution: Dissolve the carboxylic acid component (e.g., Z-Peptide-OH) (1.0 eq.) and the amine component (e.g., H-Aib-Peptide-Resin) (1.0 eq.) in an appropriate solvent (e.g., DMF or a mixture of DCM/DMF).
-
Additive Addition: Add OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) (1.1 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Coupling Reagent Addition: Add N,N'-diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise to the cooled and stirred solution.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm slowly to room temperature and stir overnight.
-
Monitoring and Work-up: Monitor the reaction progress by HPLC. For solution-phase synthesis, filter the precipitated diisopropylurea (DIU) and process the filtrate through standard aqueous washes and purification. For solid-phase synthesis, wash the resin as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for this compound coupling.
Caption: Key reaction and side reaction pathways.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. oxymapure.com [oxymapure.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Addressing solubility issues of Z-Aib-OH in synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and coupling of Z-Aib-OH (N-benzyloxycarbonyl-α-aminoisobutyric acid), a sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to couple in peptide synthesis?
A1: The primary challenge in coupling this compound lies in its significant steric hindrance. The presence of two methyl groups on the α-carbon, in addition to the bulky benzyloxycarbonyl (Z) protecting group, physically obstructs the approach of coupling reagents and the reacting amine, slowing down or preventing the formation of the desired amide bond. This can lead to low reaction yields and incomplete couplings.[1]
Q2: What are the common solubility issues with this compound?
A2: While steric hindrance is the main issue, the solubility of this compound can also be a contributing factor to poor coupling efficiency. Like many protected amino acids, its solubility can be limited in certain solvents. Inadequate dissolution can lead to a lower effective concentration of the activated amino acid, resulting in an incomplete reaction. Common solvents used in peptide synthesis, such as Dichloromethane (DCM), may not be optimal for dissolving this compound, especially at higher concentrations. More polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are generally more effective at solvating protected amino acids and are often recommended for challenging couplings.[2][3]
Q3: How can I improve the solubility of this compound during the coupling reaction?
A3: To improve the solubility of this compound, consider the following strategies:
-
Solvent Selection: Utilize highly polar aprotic solvents such as DMF, NMP, or Dimethyl sulfoxide (B87167) (DMSO).[2][4] These solvents are generally better at dissolving protected amino acids and can help to reduce aggregation.[1]
-
Solvent Mixtures: In some cases, a mixture of solvents, such as DMF/DCM, can offer a balance of resin swelling and reactant solubility.[2]
-
Temperature: Gently increasing the reaction temperature (e.g., to 30-50°C) can enhance the solubility of this compound and increase the reaction rate. However, this should be done with caution to avoid potential side reactions like racemization.[1][4]
-
Chaotropic Salts: The addition of a chaotropic salt like Lithium Chloride (LiCl) can sometimes improve solubility and disrupt aggregation.[4]
Q4: What are the best coupling reagents for this compound?
A4: For sterically hindered amino acids like this compound, standard coupling reagents may be insufficient. More powerful phosphonium (B103445) or uronium/aminium salt-based reagents are recommended.[4]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are known for their high coupling efficiency with hindered amino acids.[4][5]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also effective choices.[6][7]
-
The use of additives like HOBt (Hydroxybenzotriazole) or Oxyma Pure® (Ethyl 2-cyano-2-(hydroximino)acetate) in combination with carbodiimides like DIC can also enhance coupling efficiency.[4][5]
Q5: What should I do if I observe an incomplete coupling of this compound?
A5: If an incomplete coupling is detected, for instance through a positive Kaiser test, a second coupling step should be performed. After the first coupling, thoroughly wash the resin and then repeat the coupling procedure with a fresh solution of this compound and the coupling reagents.[4]
Troubleshooting Guide: Incomplete Coupling of this compound
This guide provides a systematic approach to troubleshooting and resolving incomplete coupling reactions involving this compound.
Problem: Low Coupling Efficiency or Incomplete Reaction
Initial Assessment Workflow
Caption: Troubleshooting workflow for incomplete this compound coupling.
Detailed Troubleshooting Steps
Optimizing the Solvent System
Poor solvation can significantly hinder the coupling reaction. The choice of solvent is critical for both dissolving this compound and ensuring proper swelling of the solid-phase resin.
| Solvent | Characteristics | Recommendation |
| DCM | Good for swelling polystyrene resins but may have limited solvating power for this compound and the growing peptide chain.[2] | Often used in Boc chemistry, but may not be ideal for difficult couplings.[2] |
| DMF | A polar aprotic solvent that is commonly used and effectively dissolves most protected amino acids and reagents.[2][3] | Recommended. Be aware that DMF can degrade over time to release dimethylamine, which can be problematic in Fmoc chemistry.[2] |
| NMP | More polar than DMF and an excellent solvent for peptide synthesis, known to improve coupling yields in many cases.[2][8] | Highly Recommended. It is a good alternative to DMF, especially for difficult sequences.[2] |
| DMSO | A highly polar solvent that can be used alone or in mixtures to disrupt peptide aggregation.[4] | Useful for particularly challenging sequences that are prone to aggregation. |
Experimental Protocol: Solvent Screening for this compound Solubility
-
Preparation: In separate small vials, weigh 10 mg of this compound.
-
Solvent Addition: To each vial, add 100 µL of the test solvent (e.g., DCM, DMF, NMP, DMSO).
-
Observation: Vortex each vial for 1 minute at room temperature.
-
Assessment: Visually inspect for complete dissolution. If not fully dissolved, add another 100 µL of solvent and repeat vortexing.
-
Quantification: Continue adding solvent in 100 µL increments until complete dissolution is achieved to estimate the approximate solubility.
Enhancing Coupling Reagent Potency
The steric hindrance of this compound requires highly efficient coupling reagents.
| Reagent Class | Examples | Efficacy with Hindered Amino Acids |
| Carbodiimides | DIC, DCC | Often require an additive (HOBt, Oxyma) for hindered couplings.[4][5] |
| Uronium/Aminium Salts | HBTU, HATU, COMU | High. These reagents are known for their high coupling efficiency with sterically hindered amino acids.[4][5] |
| Phosphonium Salts | PyBOP, PyAOP | High. Also very effective for difficult couplings.[6] |
Experimental Protocol: HATU-Mediated Coupling of this compound
-
Resin Preparation: Swell the resin in the chosen solvent (e.g., DMF) for 30 minutes. If starting from an Fmoc-protected resin, perform the deprotection step and wash thoroughly.
-
Activation Solution: In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) and HATU (1.95 equivalents relative to this compound) in DMF.[4]
-
Coupling: To the deprotected resin, add N,N-Diisopropylethylamine (DIPEA) (4 equivalents) followed immediately by the activation solution.[4]
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours, or overnight for particularly difficult couplings.[1]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow) indicates a complete reaction.[4]
-
Washing: After the coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.
Modifying Reaction Conditions
Adjusting the reaction parameters can often overcome kinetic barriers.
Workflow for Optimizing Reaction Conditions
Caption: Logical workflow for optimizing reaction conditions.
| Parameter | Standard Condition | Optimized Condition for this compound | Rationale |
| Equivalents | 1.5-2 eq. | 2-4 eq. | Increases the concentration of reactants to drive the reaction forward.[4] |
| Time | 1-2 hours | 4 hours to overnight | Allows more time for the sterically hindered reaction to proceed to completion.[1] |
| Temperature | Room Temperature | 30-50°C | Provides additional energy to overcome the activation barrier, but must be monitored to prevent side reactions.[1][4] |
By systematically addressing these factors—solubility, reagent choice, and reaction conditions—researchers can significantly improve the success rate of incorporating the challenging this compound residue into their peptide sequences.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-Aib-OH Technical Support Center: Stability and Proper Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Z-Aib-OH (N-Benzyloxycarbonyl-α-aminoisobutyric acid). The following sections offer troubleshooting advice and frequently asked questions to ensure the integrity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound powder should be stored under specific temperature conditions to ensure its long-term stability. For optimal shelf life, it is recommended to store the powder in a desiccated environment.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: The stability of this compound in solution is dependent on the storage temperature. To prevent degradation, it is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What is the appearance of this compound?
A3: this compound is typically a white to off-white solid powder.
Data Presentation: Storage Conditions Summary
For easy reference, the recommended storage conditions for this compound in both solid and solution forms are summarized in the table below. Adherence to these conditions is critical for maintaining the compound's purity and stability.
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 3 years |
| Solid Powder | 4°C | Up to 2 years |
| In Solvent | -80°C | Up to 6 months |
| In Solvent | -20°C | Up to 1 month |
Troubleshooting Guide
Researchers may encounter several issues when working with this compound, particularly during peptide synthesis. This guide addresses common problems and provides potential solutions.
Problem 1: Poor Solubility of this compound
-
Symptom: Difficulty in dissolving this compound in standard solvents for peptide synthesis.
-
Cause: this compound, containing a bulky Z-group and being a sterically hindered amino acid, can exhibit limited solubility in some aqueous and organic solvents. Peptides incorporating this compound may also have a high tendency to aggregate, further reducing solubility.
-
Solutions:
-
Solvent Selection: While DMF is a common solvent, consider using N-Methyl-2-pyrrolidone (NMP) for peptides with high hydrophobic content.
-
Solubilizing Additives: For peptides, incorporating 10-20% trifluoroethanol in a standard buffer can help retain hydrophobic peptides in solution.
-
pH Adjustment: Adjusting the pH of the solution away from the isoelectric point of the peptide can increase solubility. For acidic peptides (net charge < 0), a basic buffer may help, while for basic peptides (net charge > 0), an acidic buffer is recommended.
-
Problem 2: Incomplete Coupling Reactions in Solid-Phase Peptide Synthesis (SPPS)
-
Symptom: Low yield of the desired peptide containing the Aib residue.
-
Cause: The steric hindrance of the α,α-dimethylated Aib residue can make peptide bond formation challenging.
-
Solutions:
-
Extended Coupling Times: Increase the duration of the coupling reaction to allow for complete incorporation of the Aib residue.
-
Double Coupling: Perform the coupling step twice for the amino acid following the Aib residue to ensure a higher yield.
-
Alternative Coupling Reagents: Utilize more potent coupling reagents such as HATU or HCTU.
-
Elevated Temperature: Performing the coupling reaction at a slightly elevated temperature can sometimes improve efficiency, though this should be done with caution to avoid side reactions.
-
Problem 3: Peptide Aggregation during Synthesis
-
Symptom: The peptide-resin clumps together, leading to poor reagent diffusion and incomplete reactions.
-
Cause: Peptides containing multiple hydrophobic residues, including Aib, are prone to aggregation.
-
Solutions:
-
Chaotropic Salts: Wash the resin with solutions containing chaotropic salts like LiCl or KSCN to disrupt secondary structures.
-
Backbone Protection: Incorporate backbone-protecting groups like Hmb (2-hydroxy-4-methoxybenzyl) to prevent aggregation.
-
"Magic Mixture": Use a solvent system of DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 and 2M ethylenecarbonate for acylation steps.
-
Experimental Protocols
Protocol 1: General Procedure for Stability Assessment of this compound by HPLC-MS
This protocol outlines a general method for assessing the stability of this compound under various stress conditions.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
For forced degradation studies, subject aliquots of the stock solution to the following conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Photostability: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
Thermal Degradation (Solid): Store the solid powder at 60°C for 7 days.
-
-
Prepare a control sample stored under recommended conditions (-20°C).
-
Neutralize the acidic and basic samples before analysis.
-
-
HPLC-MS Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm and Mass Spectrometry (ESI positive and negative modes).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage degradation by comparing the peak area of the parent this compound peak.
-
Identify potential degradation products by analyzing their mass-to-charge ratios (m/z) from the mass spectrometry data.
-
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting common issues and potential degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Potential degradation pathways of this compound.
Technical Support Center: Refinement of Cleavage Protocols for Aib-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the cleavage of peptides containing α-aminoisobutyric acid (Aib). The sterically hindered nature of Aib residues can present unique challenges during the final cleavage and deprotection steps of solid-phase peptide synthesis (SPPS). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful cleavage and purification of these complex peptides.
Troubleshooting Guide
This guide addresses common issues encountered during the cleavage of Aib-containing peptides in a question-and-answer format.
Question: I performed a standard TFA cleavage, but my Aib-containing peptide failed to precipitate in cold ether. What should I do?
Answer: This is a common issue, particularly with hydrophobic Aib-containing peptides. Here are several troubleshooting steps:
-
Reduce the TFA Volume: Before adding cold ether, concentrate the TFA cleavage mixture to a smaller volume (1-2 mL) under a gentle stream of nitrogen.[1] This increases the peptide concentration and can promote precipitation.
-
Increase the Ether Volume: Use a larger volume of ice-cold diethyl ether for precipitation. A ratio of 10:1 (ether:TFA solution) or higher is recommended.
-
Extended Precipitation Time: If the peptide does not precipitate immediately, store the ether mixture at a low temperature (4°C or -20°C) for several hours to overnight to encourage precipitation.[1][2]
-
Alternative Precipitation Solvent: For highly hydrophobic peptides, precipitation in water can be a successful alternative.[3] After cleavage, dilute the TFA mixture with ice-cold water to precipitate the peptide. The precipitate can then be washed with diethyl ether to remove scavengers.[3][4]
-
Check for Successful Cleavage: Before proceeding with large-scale precipitation, confirm that the cleavage was successful by analyzing a small aliquot of the cleavage mixture by mass spectrometry (e.g., MALDI-TOF).[1]
Question: My cleavage reaction appears incomplete, with a significant amount of peptide remaining on the resin. What could be the cause and how can I improve the yield?
Answer: Incomplete cleavage of Aib-containing peptides can be due to the steric hindrance of the Aib residues.
-
Extend Cleavage Time: Aib-containing peptides may require longer cleavage times than standard peptides. While a typical cleavage is 2-4 hours, extending the reaction time can improve yields. However, prolonged exposure to TFA can lead to side reactions, so it is crucial to monitor the cleavage progress.
-
Increase TFA Concentration: While most standard cocktails use 95% TFA, for particularly resistant sequences, increasing the TFA concentration might be beneficial.[1]
-
Repeat the Cleavage: If a significant amount of peptide remains on the resin after the initial cleavage, you can wash the resin and subject it to a second cleavage reaction with fresh cocktail.[1]
-
Consider a Stronger Acid: For very difficult cleavages, alternative, stronger acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) can be used, although these require specialized equipment and safety precautions.[5]
Question: After cleavage and precipitation, my Aib-containing peptide is insoluble in common HPLC solvents. How can I solubilize it for purification?
Answer: The inherent hydrophobicity of many Aib-containing peptides can lead to poor solubility and aggregation after cleavage.
-
Solvent Screening: Test the solubility of the crude peptide in various solvents. Good starting points for hydrophobic peptides include:
-
50% aqueous acetic acid[6]
-
Dimethylformamide (DMF)[6]
-
Hexafluoroisopropanol (HFIP) as a solvent or co-solvent[6]
-
Trifluoroethanol (TFE) can also be used to solubilize hydrophobic peptides, but be aware that it can interfere with reverse-phase HPLC by preventing the peptide from sticking to the column.[4]
-
-
pH Adjustment: The pH of the solution can significantly impact the solubility of a peptide. Adjusting the pH with additives like a small amount of ammonium (B1175870) bicarbonate for acidic peptides or acetic acid for basic peptides can improve solubility.
-
Avoid Lyophilization from TFA: Residual TFA in a lyophilized peptide can contribute to aggregation. It is recommended to redissolve the peptide in a solvent like 10% aqueous acetic acid and re-lyophilize to remove residual TFA.[6]
Frequently Asked Questions (FAQs)
Q1: What is the standard cleavage cocktail for Aib-containing peptides?
A1: A commonly used and effective cleavage cocktail for most Aib-containing peptides is Reagent K or a variation thereof. The composition is typically Trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). A standard ratio is 82.5:5:5:5:2.5 (v/v/v/v/v). Another widely used general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) , which is less odorous.[7][8] The choice of scavengers depends on the amino acid composition of the peptide.
Q2: Are there specific amino acid sequences with Aib that are particularly difficult to cleave?
A2: Yes, sequences containing multiple consecutive Aib residues can be sterically hindered and more challenging to cleave. Additionally, the presence of an Aib-Pro bond has been reported to be labile under certain cleavage conditions, necessitating the use of dilute TFA for deprotection and cleavage to prevent bond scission.[9]
Q3: Can microwave energy be used to improve the cleavage of Aib-containing peptides?
A3: Microwave-assisted cleavage can be a valuable tool. It has been shown to significantly reduce reaction times for cleavage from Merrifield resin using TFA, with the majority of the product released in as little as 5 minutes.[10] This can be particularly beneficial for sterically hindered peptides.
Q4: What are the most common side reactions during the cleavage of Aib-containing peptides and how can they be minimized?
A4: Common side reactions are similar to those for other peptides and include alkylation of sensitive residues (e.g., Trp, Met, Tyr, Cys) by carbocations generated from protecting groups. The use of appropriate scavengers in the cleavage cocktail is crucial to minimize these side reactions. For instance, triisopropylsilane (B1312306) (TIS) is an effective scavenger for trityl groups, while 1,2-ethanedithiol (EDT) can help prevent oxidation of Cys and Met.
Data Presentation
Table 1: Common TFA Cleavage Cocktails for Peptide Synthesis
| Reagent Name | Composition (v/v/v/v/v) | Key Scavengers | Notes |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT | A robust, general-purpose cocktail for peptides with sensitive residues.[7] |
| TFA/TIS/H₂O | TFA/Triisopropylsilane/H₂O (95:2.5:2.5) | Triisopropylsilane (TIS) | A less odorous alternative to Reagent K, effective for scavenging trityl groups.[7][8] |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Thioanisole, EDT, Anisole | Recommended for peptides containing multiple Arg(Pmc/Mtr) residues.[11] |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | Phenol, TIS | An "odorless" alternative to cocktails containing thiols.[12] |
| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w) | Thioanisole, EDT, DMS, NH₄I | Specifically designed to prevent methionine oxidation.[13] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage of Aib-Containing Peptides
This protocol is a general guideline and may need optimization based on the specific peptide sequence.
-
Resin Preparation:
-
Place the dried peptide-resin (typically 50-100 mg for a trial cleavage) in a suitable reaction vessel (e.g., a fritted syringe or a round-bottom flask).[11]
-
Wash the resin with dichloromethane (B109758) (DCM) (3 x 1 min) to swell the resin and remove any residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Reaction:
-
Prepare the desired cleavage cocktail (e.g., Reagent K or TFA/TIS/H₂O) fresh in a fume hood.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1]
-
Gently agitate the mixture at room temperature for 2-4 hours. For sterically hindered sequences, the time may be extended.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Slowly add the TFA filtrate dropwise to a 10-fold excess of ice-cold diethyl ether with gentle stirring.
-
If a precipitate forms, continue stirring for 15-30 minutes.
-
If no precipitate forms, refer to the Troubleshooting Guide.
-
-
Peptide Isolation and Washing:
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether (3 times) to remove scavengers and residual TFA.
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Alternative Water Precipitation for Hydrophobic Aib-Peptides
This protocol is adapted for peptides that fail to precipitate in ether.[3]
-
Perform Cleavage: Follow steps 1 and 2 of the Standard TFA Cleavage Protocol.
-
Water Precipitation:
-
After filtering the cleavage mixture, slowly add the TFA filtrate to a 10-fold excess of ice-cold deionized water with vigorous stirring.
-
A white precipitate should form.
-
-
Isolation and Washing:
-
Collect the precipitate by centrifugation.
-
Wash the peptide pellet with cold deionized water (2 times).
-
To remove organic scavengers, wash the pellet with cold diethyl ether (2 times).
-
Dry the final peptide pellet under vacuum.
-
Mandatory Visualization
Caption: Troubleshooting workflow for Aib-peptide cleavage and isolation.
Caption: Decision tree for selecting a suitable cleavage cocktail.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 9. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 10. Microwave-assisted TFA cleavage of peptides from Merrifield resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Z-Aib-OH and Fmoc-Aib-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate building blocks is paramount to achieving high yields and purity. This guide provides an objective comparison of two commonly used α-aminoisobutyric acid (Aib) derivatives: Z-Aib-OH and Fmoc-Aib-OH. The choice between the benzyloxycarbonyl (Z) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups dictates the overall synthetic strategy, influencing factors such as reaction conditions, scalability, and the ease of purification.
At a Glance: Key Differences and Applications
The primary distinction between this compound and Fmoc-Aib-OH lies in the nature of their N-terminal protecting groups, which in turn determines their primary application in different peptide synthesis methodologies. Fmoc-Aib-OH is the standard choice for solid-phase peptide synthesis (SPPS), a technique favored for its efficiency, automation capabilities, and ease of purification for long peptides.[1] In contrast, this compound is traditionally employed in solution-phase peptide synthesis, a method that remains advantageous for the large-scale production of short peptides and peptide fragments.[1]
The steric hindrance of the Aib residue presents challenges in peptide coupling, making the choice of protecting group and coupling conditions critical for success. While direct head-to-head quantitative comparisons in the literature are limited, the performance of each derivative can be inferred from the well-established characteristics of Z- and Fmoc-based synthesis strategies.
Data Presentation: Performance Comparison
Table 1: General Performance Characteristics
| Parameter | This compound (Solution-Phase Synthesis) | Fmoc-Aib-OH (Solid-Phase Peptide Synthesis) |
| Primary Synthesis Method | Solution-Phase | Solid-Phase (SPPS) |
| Typical Coupling Efficiency | Good, but can be affected by purification losses at each step. | Excellent (>99% per step).[1] |
| Racemization Risk | Generally low for urethane-protected amino acids like this compound.[2] | Generally low; can be influenced by coupling reagents and base.[2][3] |
| Deprotection Conditions | Catalytic hydrogenation (e.g., H₂/Pd/C) or strong acids (e.g., HBr/AcOH).[4] | Mild base (e.g., 20% piperidine (B6355638) in DMF).[5] |
| Purification | Requires purification (e.g., extraction, crystallization) after each step. | Simplified purification at the end of the synthesis. |
| Scalability | Well-suited for large-scale synthesis of short peptides. | Amenable to both small and large-scale synthesis, especially with automation. |
| Overall Yield | Can be lower for longer peptides due to multi-step purification. | Generally higher for longer peptides due to high per-step efficiency. |
Table 2: Key Reagents and Conditions
| Parameter | This compound (Solution-Phase Synthesis) | Fmoc-Aib-OH (Solid-Phase Peptide Synthesis) |
| Typical Solvents | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF) | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) |
| Common Coupling Reagents | DCC/HOBt, EDC/HOBt, TBTU, HATU | HBTU/DIPEA, HATU/DIPEA, DIC/Oxyma |
| Deprotection Reagent | H₂/Pd/C, HBr in Acetic Acid | 20% Piperidine in DMF |
| Cleavage from Resin | Not applicable | Trifluoroacetic acid (TFA)-based cocktails.[6] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound and Fmoc-Aib-OH.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of an Aib-Containing Peptide
This protocol outlines the manual synthesis of a generic Aib-containing peptide on a Rink Amide resin using Fmoc-Aib-OH.
1. Resin Swelling:
-
Swell Rink Amide resin (0.1 mmol scale) in dimethylformamide (DMF) for 1 hour in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (3 times), and dichloromethane (DCM) (3 times).
3. Coupling of Fmoc-Aib-OH:
-
In a separate vial, dissolve Fmoc-Aib-OH (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and HOBt (0.3 mmol, 3 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. The extended coupling time is recommended due to the steric hindrance of Aib.
-
Monitor the coupling reaction using a Kaiser test (note: a negative test indicates complete coupling).
4. Washing:
-
Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Fmoc Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection as described in step 2.
7. Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Protocol 2: Solution-Phase Synthesis of a Dipeptide using this compound
This protocol describes the synthesis of a dipeptide (e.g., Z-Aib-Gly-OMe) in solution.
1. Activation of this compound:
-
Dissolve this compound (1 mmol) and HOBt (1.1 mmol) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
2. Preparation of the Amine Component:
-
In a separate flask, suspend Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1 mmol) in anhydrous DCM.
-
Add triethylamine (B128534) (TEA) (1.1 mmol) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.
3. Coupling Reaction:
-
Filter the activated this compound solution to remove the DCU precipitate directly into the flask containing the neutralized H-Gly-OMe.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
4. Work-up and Purification:
-
Filter the reaction mixture to remove any further DCU precipitate.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by recrystallization or column chromatography.
5. Z-Group Deprotection (Catalytic Hydrogenation):
-
Dissolve the purified Z-Aib-Gly-OMe (1 mmol) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected dipeptide, H-Aib-Gly-OMe.
Mandatory Visualization
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Logical relationship for choosing between this compound and Fmoc-Aib-OH.
Conclusion
The selection between this compound and Fmoc-Aib-OH is fundamentally a choice between solution-phase and solid-phase peptide synthesis strategies. For the synthesis of long and complex peptides where efficiency and automation are priorities, Fmoc-Aib-OH in conjunction with SPPS is the superior approach. Conversely, for the large-scale production of short Aib-containing peptides or fragments, the traditional solution-phase synthesis utilizing this compound may offer economic and practical advantages. Understanding the nuances of each protecting group and its associated synthetic methodology is crucial for the successful incorporation of the sterically hindered Aib residue into peptide chains.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Z-Aib-OH in Peptide Modification: Enhancing Structural Stability and Biological Performance
For researchers, scientists, and drug development professionals, the strategic incorporation of non-proteinogenic amino acids (NPAAs) is a cornerstone of modern peptide-based drug design. Among these, Z-Aib-OH (N-benzyloxycarbonyl-α-aminoisobutyric acid) stands out for its profound impact on peptide conformation and stability. This guide provides an objective comparison of this compound's core component, α-aminoisobutyric acid (Aib), against other common NPAAs, supported by experimental data and detailed methodologies to inform the rational design of next-generation peptide therapeutics.
The introduction of NPAAs into peptide sequences can fundamentally alter their physicochemical properties, leading to enhanced stability, potency, and bioavailability.[1][2] Aib, the central moiety of this compound, is a non-chiral amino acid characterized by a gem-dimethyl group at its α-carbon. This unique structure imparts significant steric hindrance, which restricts the conformational freedom of the peptide backbone and promotes the formation of helical structures, particularly the 3₁₀-helix.[3] This pre-organization of the peptide into a defined conformation can enhance its binding affinity to biological targets and, crucially, provides resistance to enzymatic degradation by proteases.[4]
Conformational Effects: Aib as a Helix Inducer
The primary utility of incorporating Aib into a peptide sequence is its remarkable ability to induce and stabilize helical conformations. This is a direct consequence of the sterically demanding gem-dimethyl group, which restricts the available Ramachandran space for the Aib residue.
In contrast, other NPAAs exert different conformational influences. Proline, for instance, is known as a "helix breaker" due to its cyclic side chain that introduces a kink in the peptide backbone.[5] While this property can be advantageous for inducing specific turns, it disrupts continuous helical structures. N-methylated amino acids also alter the peptide backbone by removing a hydrogen bond donor, which can disrupt canonical secondary structures but also enhance membrane permeability.[6][7]
The conformational effects of these modifications can be quantified using techniques such as Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. The resulting spectrum provides a signature of the peptide's secondary structure content.[8]
Table 1: Comparative Analysis of Conformational Effects of Non-Proteinogenic Amino Acids
| Non-Proteinogenic Amino Acid | Key Structural Feature | Predominant Conformational Effect | Example Application |
| α-Aminoisobutyric Acid (Aib) | Gem-dimethyl group at α-carbon | Strong induction of 3₁₀- and α-helical structures | Stabilization of bioactive peptide conformations |
| Proline (Pro) | Cyclic pyrrolidine (B122466) side chain | Induces β-turns; acts as a helix breaker | Introduction of specific structural kinks |
| N-Methylated Amino Acids | Methyl group on backbone amide nitrogen | Disrupts hydrogen bonding, can favor specific cis/trans amide bond isomers | Enhancing membrane permeability and metabolic stability |
Enzymatic Stability: Aib's Shield Against Proteolysis
A critical hurdle in the development of peptide therapeutics is their rapid degradation by proteases in biological fluids. The incorporation of Aib provides a robust solution to this challenge. The α-methyl group of Aib sterically hinders the approach of proteases, shielding the adjacent peptide bonds from enzymatic cleavage.[4] This leads to a significant extension of the peptide's half-life in serum.
N-methylated amino acids also confer proteolytic resistance by removing the amide proton, which is often crucial for protease recognition and binding.[6] In contrast, peptides composed solely of proteinogenic amino acids are generally more susceptible to degradation.
The enzymatic stability of peptides can be assessed through in vitro assays where the peptide is incubated in serum or plasma, and its degradation over time is monitored by High-Performance Liquid Chromatography (HPLC).[9]
Table 2: Comparative Proteolytic Stability of Peptides Containing Non-Proteinogenic Amino Acids
| Peptide Modification | Rationale for Stability | Representative Half-life (t½) in Human Serum |
| Aib Incorporation | Steric shielding of peptide bonds from protease access | Significantly extended (e.g., > 48 hours) |
| N-Methylation | Removal of H-bond donor, disrupting protease recognition | Extended (e.g., 24-48 hours) |
| Unmodified (Proteinogenic AAs) | Susceptible to protease cleavage | Short (minutes to a few hours) |
Note: Half-life values are illustrative and highly dependent on the specific peptide sequence and experimental conditions.
Biological Activity: The Impact of Conformational Rigidity
The conformational rigidity imparted by Aib can have a profound effect on a peptide's biological activity. By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, which can lead to enhanced binding affinity. However, this effect is context-dependent, as unfavorable steric clashes can also occur.
The binding affinity of a peptide to its target receptor is a critical measure of its potential therapeutic efficacy and is typically quantified by determining the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).
Table 3: Illustrative Comparison of Receptor Binding Affinity
| Peptide Modification | Impact on Receptor Binding | Example Binding Affinity (IC50) |
| Aib Incorporation | Can increase affinity by reducing conformational entropy upon binding | Can range from low nM to µM, depending on the target |
| Proline Substitution | Can increase or decrease affinity depending on the required conformation | Highly variable depending on the specific turn induced |
| N-Methylation | Can increase or decrease affinity; may alter receptor selectivity | Highly variable; can be used to fine-tune receptor subtype selectivity |
Note: Binding affinity is highly specific to the peptide-receptor pair and the position of the modification.
Experimental Protocols
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide
Objective: To incorporate this compound into a peptide sequence using manual Fmoc-based solid-phase synthesis.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HBTU/HOBt in DMF.
-
Add 6 equivalents of DIEA to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Incorporation of this compound:
-
For coupling this compound, which is sterically hindered, extend the coupling time to 4 hours or perform a double coupling.
-
Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as an alternative, more potent coupling agent if needed.
-
-
Wash: After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase HPLC.
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure content of a peptide in solution.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).[1] The buffer should have low absorbance in the far-UV region.
-
Determine the precise concentration of the peptide stock solution using a reliable method (e.g., UV absorbance at 280 nm if the peptide contains Trp or Tyr, or amino acid analysis).
-
Dilute the peptide stock solution to a final concentration of approximately 0.1 mg/mL.[10]
-
-
Instrument Setup:
-
Use a quartz cuvette with a 1 mm path length.[1]
-
Set the spectropolarimeter to scan from 190 nm to 260 nm.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution.
-
Subtract the buffer baseline from the peptide spectrum to obtain the final spectrum.
-
-
Data Analysis:
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ].
-
Analyze the spectrum for characteristic features: α-helices show negative bands at ~208 nm and ~222 nm, while β-sheets have a negative band around 218 nm.
-
Use deconvolution software to estimate the percentage of each secondary structure element.
-
In Vitro Peptide Stability Assay in Human Serum
Objective: To determine the half-life of a peptide in human serum.
Procedure:
-
Peptide Solution Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., water or DMSO) at a known concentration.
-
Incubation:
-
Thaw human serum and pre-warm to 37°C.
-
Add the peptide stock solution to the serum to a final concentration of, for example, 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot of the serum-peptide mixture.
-
-
Protein Precipitation:
-
Immediately quench the enzymatic reaction by adding a precipitation agent (e.g., ice-cold acetonitrile (B52724) or trichloroacetic acid) to the aliquot.
-
Vortex and centrifuge to pellet the precipitated serum proteins.
-
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC.
-
Use a gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the peptide elution by UV absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Calculate the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining intact peptide versus time.
-
Determine the half-life (t½) by fitting the data to a first-order decay curve.[4]
-
Visualizations
Experimental Workflow for Peptide Stability Analysis
Caption: Workflow for assessing peptide stability in human serum.
Logical Relationship of Aib Incorporation and its Effects
Caption: Causal chain from Aib incorporation to improved peptide properties.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. Identification of high-affinity PB1-derived peptides with enhanced affinity to the PA protein of influenza A virus polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 10. creative-biostructure.com [creative-biostructure.com]
A Researcher's Guide to Validating Peptide Structure: A Comparison of Key Techniques
For researchers and drug development professionals, accurately determining the three-dimensional structure of a peptide is paramount. It underpins a deep understanding of its biological function, mechanism of action, and potential as a therapeutic agent. While X-ray crystallography has long been a gold standard, a suite of powerful alternative techniques now offers distinct advantages for peptide structural analysis. This guide provides an objective comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Cryo-Electron Microscopy (Cryo-EM), and Circular Dichroism (CD) spectroscopy, complete with experimental data and detailed protocols to aid in selecting the most appropriate method for your research needs.
At a Glance: Comparing Peptide Structure Validation Methods
The choice of technique for peptide structure validation hinges on a variety of factors, including the size of the peptide, the desired level of detail, the sample's physical properties, and the specific scientific questions being addressed. The following table summarizes the key quantitative parameters for each of the four major techniques.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Cryo-Electron Microscopy (Cryo-EM) | Circular Dichroism (CD) Spectroscopy |
| Primary Information | High-resolution 3D atomic structure | 3D structure in solution, dynamics | High-resolution 3D structure of large peptides/complexes | Secondary structure content (α-helix, β-sheet) |
| Typical Resolution | <1.5 Å (atomic)[1] | ~1.5 - 2.5 Å | ~2 - 4 Å for suitable peptides/complexes[1][2] | Low resolution (secondary structure) |
| Peptide Size Limit | No theoretical limit, but crystallization is key | < 30-50 kDa[3][4] | Ideally >50 kDa (can be overcome with engineering)[5] | No practical upper limit |
| Sample Requirements | High-purity single crystals (mg quantities)[6] | Soluble, non-aggregating sample (0.1 - 5 mM, ~500 µL)[3][4][7] | High-purity, homogenous sample (~50 nM - 5 µM, a few µL)[8] | Soluble, pure sample (~0.1 - 1 mg/mL, ~200 µL)[9] |
| Key Advantage | Highest resolution, well-established | Provides information on dynamics in solution[7][10] | Does not require crystallization, can study large complexes[11] | Rapid, low sample consumption, good for initial screening |
| Key Limitation | Crystal growth can be a major bottleneck[6][12] | Limited to smaller, soluble peptides | Challenging for small peptides (<50 kDa) | Provides only secondary structure information |
In-Depth Comparison of Techniques
X-ray Crystallography: The Atomic Detail Standard
X-ray crystallography remains a dominant technique in structural biology, providing unparalleled atomic-resolution insights into the static three-dimensional structure of molecules.[1][13] The method relies on the diffraction of X-rays by a well-ordered crystal lattice of the peptide.
Strengths:
-
Atomic Resolution: Capable of resolving individual atoms and their interactions, providing precise bond lengths and angles.[1]
-
Well-Established Methodology: A vast body of knowledge and established protocols support this technique.[14]
Limitations:
-
Crystallization is Essential: The absolute requirement for high-quality, single crystals is often the most significant hurdle, as many peptides are difficult to crystallize.[6][12]
-
Static Picture: The resulting structure represents an average conformation within the crystal lattice and does not provide information about the peptide's dynamics in a solution state.[7]
-
Potential for Artifacts: Crystal packing forces can sometimes influence the observed peptide conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Dynamics in Solution
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in a solution environment that more closely mimics their native physiological state.[7][10][15] It relies on the magnetic properties of atomic nuclei.
Strengths:
-
Solution-State Analysis: Provides structural information in solution, offering insights into the peptide's natural conformation and flexibility.[10][15]
-
Information on Dynamics: NMR can reveal information about the dynamic nature of the peptide, including conformational changes and flexibility on various timescales.[7][10]
-
No Crystallization Required: This is a major advantage for peptides that are difficult or impossible to crystallize.[12]
Limitations:
-
Size Limitations: Generally best suited for peptides and small proteins under 30-50 kDa, as larger molecules lead to spectral complexity and signal broadening.[3][4]
-
Lower Resolution than Crystallography: While capable of providing high-quality structures, the resolution is typically lower than that achieved with X-ray crystallography.[12]
-
Requires Soluble, Non-Aggregating Samples: High concentrations of soluble and stable peptide are necessary for good signal-to-noise.[3]
Cryo-Electron Microscopy (Cryo-EM): The Emerging Powerhouse for Large Assemblies
Cryo-EM has undergone a "resolution revolution" in recent years, emerging as a formidable technique for determining the high-resolution structures of large macromolecular complexes, including larger peptides and peptide-protein complexes.[11][13] The method involves flash-freezing a solution of the sample in vitreous ice and imaging the individual particles with an electron microscope.
Strengths:
-
No Need for Crystals: This is a key advantage for large, flexible, or heterogeneous samples that do not readily crystallize.[11]
-
Near-Native State: Samples are visualized in a hydrated, near-native state.[16]
-
Can Handle Heterogeneity: Computational methods can sort through images of different conformations, providing insights into structural diversity.
Limitations:
-
Challenging for Small Molecules: Cryo-EM is generally not suitable for small peptides (<50 kDa) due to the difficulty in aligning the images of small, low-contrast particles. However, this can sometimes be overcome by binding the peptide to a larger protein.[5]
-
Lower Resolution than X-ray Crystallography: While constantly improving, the achievable resolution for many samples is still not at the atomic level of X-ray crystallography.[1]
-
Computationally Intensive: The data processing and 3D reconstruction require significant computational resources.
Circular Dichroism (CD) Spectroscopy: A Rapid Tool for Secondary Structure Analysis
CD spectroscopy is a rapid and sensitive technique that provides information about the secondary structure of peptides in solution.[9] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides.
Strengths:
-
Rapid Analysis: CD spectra can be acquired quickly, making it an excellent tool for initial structural assessment and for monitoring conformational changes.
-
Low Sample Consumption: Requires relatively small amounts of sample compared to X-ray crystallography and NMR.[9]
-
Versatile: Can be used to study the effects of environmental factors such as temperature, pH, and ligand binding on peptide conformation.[17]
Limitations:
-
Low-Resolution Information: CD spectroscopy only provides information about the overall secondary structure content (e.g., percentage of α-helix, β-sheet, and random coil) and does not yield a three-dimensional atomic model.[18]
-
Does Not Provide Tertiary Structure: It cannot describe the overall three-dimensional fold of the peptide.
Experimental Workflows and Protocols
To assist researchers in their experimental design, the following sections provide detailed, step-by-step protocols for each of the discussed techniques.
X-ray Crystallography Experimental Workflow
The process of determining a peptide structure by X-ray crystallography involves several key stages, from obtaining a suitable crystal to refining the final atomic model.
Caption: Workflow for peptide structure determination using X-ray crystallography.
Experimental Protocol for Peptide X-ray Crystallography:
-
Peptide Synthesis and Purification: Synthesize the peptide using solid-phase synthesis and purify to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the mass by mass spectrometry.
-
Crystallization Screening: Use commercially available or custom-made screens to test a wide range of crystallization conditions (precipitants, buffers, pH, additives).[19] Set up hanging or sitting drop vapor diffusion experiments with a peptide concentration of 5-20 mg/mL.[6]
-
Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and other components to improve crystal size and quality.
-
Crystal Harvesting and Cryo-protection: Carefully harvest the fragile peptide crystals and transfer them to a cryo-protectant solution to prevent ice crystal formation during flash-cooling.
-
X-ray Diffraction Data Collection: Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline and collect diffraction data by rotating the crystal in the X-ray beam.[6]
-
Data Processing and Scaling: Process the raw diffraction images to integrate the spot intensities and scale the data.
-
Phase Determination: Solve the "phase problem" to obtain initial electron density maps. Common methods include molecular replacement if a homologous structure is available, or experimental phasing techniques.
-
Model Building and Refinement: Build an atomic model of the peptide into the electron density map and refine the model against the experimental data to improve its fit and geometry.
-
Structure Validation: Validate the final model using various quality metrics to ensure its accuracy and reliability before deposition in a public database like the Protein Data Bank (PDB).
NMR Spectroscopy Experimental Workflow
Determining a peptide's structure by NMR involves a series of experiments to assign resonances and measure distance and dihedral angle restraints, which are then used to calculate a family of structures.
Caption: Workflow for peptide structure determination using NMR spectroscopy.
Experimental Protocol for Peptide NMR Spectroscopy:
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate (B84403) buffer) at a concentration of 0.1-5 mM in a final volume of approximately 500 µL.[3][4][7] The solvent is typically 90% H₂O/10% D₂O or 100% D₂O.
-
NMR Data Acquisition: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra. Standard experiments for peptides include:
-
1D ¹H: To check sample purity and folding.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within an amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance restraints.
-
-
Resonance Assignment: Sequentially assign the ¹H, ¹³C, and ¹⁵N resonances to specific atoms in the peptide sequence using the through-bond correlations from COSY and TOCSY spectra.
-
Restraint Generation:
-
Distance Restraints: Identify and integrate cross-peaks in the NOESY spectrum to generate a list of upper distance limits between pairs of protons.
-
Dihedral Angle Restraints: Measure scalar coupling constants (e.g., ³J(HN,Hα)) to derive restraints on the backbone dihedral angles (φ).
-
-
Structure Calculation: Use computational methods, such as simulated annealing or molecular dynamics, to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Structure Ensemble Analysis: Analyze the resulting ensemble of structures to determine the final, well-defined structure and to assess its precision. The final structure is often represented as a bundle of the lowest-energy conformers.
Cryo-Electron Microscopy Experimental Workflow
The Cryo-EM workflow for larger peptides or peptide complexes involves sample vitrification, automated data collection, and extensive image processing to reconstruct a 3D model.
Caption: Workflow for peptide structure determination using Cryo-EM.
Experimental Protocol for Peptide Cryo-EM:
-
Sample Preparation: Prepare a highly pure and homogenous sample of the peptide or peptide complex at a concentration typically ranging from 50 nM to 5 µM.[8]
-
Grid Preparation and Vitrification: Apply a few microliters of the sample to an EM grid, blot away excess liquid to create a thin film, and then rapidly plunge-freeze the grid in liquid ethane to vitrify the sample.[8]
-
Grid Screening: Screen the vitrified grids in a transmission electron microscope to assess the ice thickness and particle distribution.
-
Data Collection: Perform automated data collection on a high-end cryo-electron microscope, acquiring thousands of images (micrographs) of the frozen particles.
-
Image Pre-processing: Correct the raw movie frames for beam-induced motion and estimate the contrast transfer function (CTF) of the microscope for each micrograph.
-
Particle Picking and 2D Classification: Computationally identify and extract individual particle images from the micrographs and classify them into different 2D class averages to remove junk particles and assess conformational homogeneity.
-
3D Reconstruction and Classification: Generate an initial 3D model (ab-initio reconstruction) from the 2D class averages and then perform 3D classification to separate different conformational states.
-
Model Building and Refinement: Build an atomic model into the final high-resolution 3D density map and refine it to produce the final structure.
Circular Dichroism Spectroscopy Experimental Workflow
CD spectroscopy provides a rapid assessment of peptide secondary structure through a straightforward experimental and data analysis workflow.
Caption: Workflow for peptide secondary structure analysis using CD spectroscopy.
Experimental Protocol for Peptide Circular Dichroism Spectroscopy:
-
Sample Preparation: Dissolve the purified peptide in a buffer that has low absorbance in the far-UV region (e.g., phosphate buffer) to a concentration of approximately 0.1-1 mg/mL.[9] Ensure the sample is free of aggregates.
-
Instrument Setup: Turn on the CD spectrometer and purge with nitrogen gas. Set the desired experimental parameters (wavelength range, scan speed, bandwidth).
-
Blank Measurement: Record a baseline spectrum of the buffer in the same cuvette that will be used for the sample.
-
Sample Measurement: Record the CD spectrum of the peptide sample over the desired wavelength range, typically from 190 to 260 nm for secondary structure analysis.
-
Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the raw data (ellipticity) to molar ellipticity to normalize for concentration and path length.
-
Secondary Structure Estimation: Use deconvolution algorithms to analyze the CD spectrum and estimate the percentages of α-helix, β-sheet, and random coil structures in the peptide.[18]
Conclusion: Choosing the Right Tool for the Job
The validation of a peptide's structure is a critical step in both basic research and therapeutic development. X-ray crystallography, NMR spectroscopy, Cryo-EM, and CD spectroscopy each offer a unique window into the structural world of peptides. While X-ray crystallography provides the ultimate in atomic detail for well-ordered crystals, NMR excels at revealing the dynamic nature of peptides in solution. Cryo-EM is revolutionizing the study of large and complex peptide-containing assemblies that are intractable by other methods. For a rapid and efficient assessment of secondary structure, CD spectroscopy remains an invaluable tool.
By understanding the strengths, limitations, and experimental requirements of each technique, researchers can make informed decisions to select the most appropriate method, or combination of methods, to unlock the structural secrets of their peptide of interest and accelerate their scientific discoveries.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Challenges in sample preparation and structure determination of amyloids by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 4. nmr-bio.com [nmr-bio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 10. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparing Analytical Techniques for Structural Biology [nanoimagingservices.com]
- 12. Which Method is More Accurate for Protein Structure Determination: X-ray Diffraction or NMR? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 14. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cryo electron microscopy to determine the structure of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. portlandpress.com [portlandpress.com]
- 18. Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
A Comparative Guide to Coupling Reagents for Z-Aib-OH in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the efficient formation of peptide bonds involving sterically hindered amino acids like α-aminoisobutyric acid (Aib) is a significant challenge. The bulky nature of these residues can impede the coupling reaction, leading to lower yields and slower reaction rates. The choice of coupling reagent is therefore critical to success. This guide provides a comparative analysis of various coupling reagents for the acylation of an amino acid with N-benzyloxycarbonyl-α-aminoisobutyric acid (Z-Aib-OH), supported by experimental data.
The steric hindrance presented by the two methyl groups on the α-carbon of Aib makes the carboxyl group of this compound less accessible for activation and subsequent nucleophilic attack by the amino group of the coupling partner. Similarly, the approach of the activated this compound to a sterically hindered N-terminal amino acid of a peptide chain can be difficult. Inefficient coupling can lead to the undesirable formation of deletion sequences in solid-phase peptide synthesis (SPPS).
Modern coupling reagents, particularly uronium/aminium and phosphonium (B103445) salts, have been developed to overcome these challenges by forming highly reactive intermediates that facilitate rapid and efficient amide bond formation. Reagents based on 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and OxymaPure are generally considered more effective than their 1-hydroxybenzotriazole (B26582) (HOBt) counterparts for difficult couplings.
Quantitative Comparison of Coupling Reagents
The following table summarizes the performance of various coupling reagents in the synthesis of Z-Aib-d GGGpeptides. It is important to note that the data is compiled from different studies with varying reaction conditions, substrates, and analytical methods. Therefore, a direct comparison should be made with caution.
| Coupling Reagent | Amine Component | Base | Solvent | Time | Yield/Conversion | Reference |
| COMU | H-Val-OMe | DIEA (2 eq.) | DMF | 2 min | 89% | [1] |
| 120 min | 99% | [1] | ||||
| H-Val-OMe | DIEA (1 eq.) | DMF | 2 min | 85% | [1] | |
| 120 min | 97% | [1] | ||||
| HATU | H-Val-OMe | DIEA (2 eq.) | DMF | 2 min | 80% | [1] |
| 120 min | 92% | [1] | ||||
| HBTU | H-Val-OMe | DIEA (2 eq.) | DMF | 2 min | 70% | [1] |
| 120 min | 83% | [1] | ||||
| T3P® | H-Pro-NH₂ | DIPEA (4 eq.) | EtOAc | 5 min | 92% | [2][3] |
| H-Phe-OtBu | DIPEA (4 eq.) | EtOAc | 5 min | 96% | [2][3] | |
| H-Phe-Leu-OtBu | DIPEA (5 eq.) | EtOAc | 5 min | 98% | [2][3] | |
| H-Aib-OMe | DIPEA (4 eq.) | EtOAc | 5 min | 4% | [2][3] |
Note on Racemization: this compound is an achiral amino acid and therefore cannot racemize. However, the coupling conditions, including the choice of reagent and base, can promote the epimerization of the chiral amino acid being coupled. Reagents like HATU and COMU are generally associated with low levels of racemization.[4][5] Propylphosphonic anhydride (B1165640) (T3P®) is also reported to provide high yields with almost no epimerization.[6]
Experimental Protocols
Detailed methodologies for the use of common coupling reagents are provided below. These protocols can be adapted for the coupling of this compound.
Protocol 1: Coupling using HATU/HBTU
This protocol is suitable for solid-phase peptide synthesis (SPPS).
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, the resin is washed thoroughly with DMF.[7]
-
In a separate vessel, the protected amino acid (2.0 equivalents based on resin substitution) is dissolved in DMF (5 mL/g of resin).[8]
-
To this solution, add HATU or HBTU (2.0 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (4.0 equivalents).[8] For couplings where racemization is a concern, 1-hydroxybenzotriazole (HOBt) (2.0 equivalents) can be added.[8]
-
The activated amino acid solution is then added to the resin.[7][8]
-
The reaction is allowed to proceed for 10-60 minutes at room temperature.[8] For sterically hindered couplings, a longer reaction time or a second coupling may be necessary.[7]
-
The reaction progress can be monitored using a qualitative test such as the Kaiser test.[8]
-
Upon completion, the resin is filtered and washed with DMF.[8]
Protocol 2: Coupling using T3P®
This protocol is for solution-phase peptide synthesis.
-
The coupling reaction is performed under a nitrogen atmosphere to minimize moisture.[2]
-
In a reaction vessel, dissolve the amine component (e.g., H-Pro-NH₂) and DIPEA in ethyl acetate (B1210297) (EtOAc).[2][3]
-
In a separate vessel, dissolve this compound in EtOAc.[2][3]
-
Add the T3P® reagent to the this compound solution to pre-activate the carboxylic acid.[2]
-
Add the activated this compound solution to the vessel containing the amine and base.[2]
-
The reaction is typically very fast, with high conversions observed within 5 minutes at room temperature.[2][3]
-
The reaction progress can be monitored by LC-MS.[2]
Protocol 3: Coupling using COMU
This protocol can be used for both solid-phase and solution-phase synthesis.
-
For SPPS, after N-terminal deprotection and washing of the resin, a solution of the Fmoc-amino acid (3 equivalents), COMU (3 equivalents), and DIEA (6 equivalents) in DMF is prepared.[9]
-
The mixture is allowed to pre-activate for 1-2 minutes before being added to the resin.[9]
-
The coupling reaction is typically allowed to proceed for 30 minutes. For very hindered couplings, such as Aib-Aib, a double coupling of 1 hour each may be employed.[9]
-
For solution-phase synthesis, this compound (1 equivalent), the amine component (1 equivalent), COMU (1 equivalent), and a base (1 or 2 equivalents of DIEA) are dissolved in DMF.[1]
-
The reaction progress is monitored by HPLC.[10]
Visualizing the Peptide Coupling Workflow
The following diagrams illustrate the general workflow of peptide coupling and the logical relationships in selecting a coupling reagent.
References
- 1. scribd.com [scribd.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
A Comparative Guide to the Enzymatic Stability of Aib-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The development of peptide-based therapeutics often faces a significant hurdle: poor enzymatic stability. Peptides are rapidly degraded by proteases in the body, leading to a short in-vivo half-life and limiting their therapeutic efficacy. A common strategy to overcome this is the incorporation of unnatural amino acids. Among these, α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, has emerged as a powerful tool for enhancing peptide stability. This guide provides an objective comparison of the enzymatic stability of Aib-containing peptides against unmodified peptides and those with other modifications, supported by experimental data.
The Aib Advantage: Steric Hindrance for Enhanced Stability
The exceptional stability conferred by Aib residues stems from their unique structure. The presence of a gem-dimethyl group on the α-carbon sterically hinders the approach of proteases, effectively shielding the peptide backbone from enzymatic cleavage. This simple yet effective mechanism can dramatically increase the half-life of a peptide in biological fluids.
Data Presentation: Aib Peptides vs. Alternatives
The following tables summarize quantitative data from various studies, comparing the enzymatic stability of Aib-containing peptides with their unmodified counterparts and other modified versions.
Table 1: Stability of Aib-Containing Peptides against Proteases
| Peptide Sequence | Modification | Protease | % Intact Peptide Remaining | Incubation Time | Reference |
| Model Peptide | None | Trypsin | 5% | 4 hours | [1] |
| Model Peptide | With Aib | Trypsin | 100% | 4 hours | [1] |
| Tat Peptide | None | Trypsin | 1% | 1 hour | |
| R9 Peptide | None | Trypsin | 1% | 1 hour | |
| Poly(LysAibGly) | Aib incorporation | Trypsin | Nearly 100% | 16 hours | |
| Poly(LysAibAla) | Aib incorporation | Trypsin | Nearly 100% | 24 hours |
Table 2: Comparative Half-Life of Modified Peptides in Serum/Plasma
| Peptide | Modification Strategy | Half-life (t½) | Fold Increase vs. Unmodified | Reference |
| Native Peptide | None | ~2-4 minutes (human plasma) | - | [2] |
| Aib-substituted peptide | Aib incorporation | Significantly longer (e.g., ~50% increase) | Varies | [3] |
| Liraglutide (GLP-1 analog) | Fatty acid acylation & amino acid substitution | ~13 hours | >300 | [2] |
| Octreotide (Somatostatin analog) | D-amino acid incorporation & cyclization | 1.5 hours | ~30-45 | [4][5] |
| PEGylated INF-alpha-2b | PEGylation | 330-fold increase | 330 | [4] |
Note: Direct head-to-head comparative studies under identical conditions are limited. The data presented is a compilation from various sources to illustrate the relative efficacy of different stabilization strategies.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are protocols for key experiments used to assess peptide enzymatic stability.
In Vitro Stability Assay in Human Serum/Plasma
Objective: To determine the half-life of a peptide in a complex biological fluid containing a mixture of proteases.
Materials:
-
Test peptide
-
Pooled human serum or plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN) or Trichloroacetic acid (TCA) for protein precipitation
-
HPLC-MS system
Protocol:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., water, DMSO).
-
Dilute the peptide stock solution with PBS to the desired final concentration.
-
Pre-warm the human serum or plasma to 37°C.
-
Initiate the assay by adding the peptide solution to the pre-warmed serum/plasma.
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately stop the enzymatic reaction by adding two volumes of ice-cold acetonitrile or 10% TCA to precipitate the plasma proteins.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant containing the peptide and its degradation products.
-
Analyze the supernatant by reverse-phase HPLC-MS to quantify the amount of intact peptide remaining at each time point. The half-life is then calculated from the degradation curve.
In Vitro Stability Assay with a Specific Protease (e.g., Trypsin)
Objective: To assess the susceptibility of a peptide to a specific protease and identify potential cleavage sites.
Materials:
-
Test peptide
-
Sequencing grade trypsin
-
Ammonium (B1175870) bicarbonate buffer (e.g., 50 mM, pH 8.0)
-
Formic acid or TFA to stop the reaction
-
HPLC-MS/MS system
Protocol:
-
Prepare a stock solution of the test peptide in the ammonium bicarbonate buffer.
-
Prepare a stock solution of trypsin (e.g., 1 mg/mL in 1 mM HCl).
-
Equilibrate the peptide solution to 37°C.
-
Initiate the digestion by adding trypsin to the peptide solution at a specific enzyme:substrate ratio (e.g., 1:50 or 1:100 w/w).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.
-
Quench the reaction by adding a strong acid, such as formic acid or TFA, to a final concentration of 1%.
-
Analyze the samples by HPLC-MS to quantify the remaining intact peptide.
-
To identify cleavage sites, analyze the samples by HPLC-MS/MS and use appropriate software to identify the peptide fragments generated.
Mandatory Visualization
Caption: Experimental workflow for assessing peptide enzymatic stability.
Caption: Steric hindrance mechanism of Aib-mediated protease resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
HPLC Analysis for Purity Determination of Z-Aib-OH: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of amino acid derivatives is a critical step in the synthesis of high-quality peptides and pharmaceuticals. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of N-benzyloxycarbonyl-α-aminoisobutyric acid (Z-Aib-OH). We will explore a standard HPLC methodology, compare its performance with alternative analytical techniques, and provide supporting data and experimental protocols.
HPLC: The Gold Standard for Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for assessing the purity of protected amino acids like this compound due to its high resolution, sensitivity, and reproducibility. The technique separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: RP-HPLC for this compound Purity
This protocol is a robust starting point for the analysis of this compound and can be optimized for specific laboratory conditions and instrumentation.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724)
-
This compound sample
-
Reference standards for potential impurities (if available)
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent, such as acetonitrile or a mixture of the mobile phases, to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Data Analysis:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation: Illustrative Purity Analysis
While a specific chromatogram for this compound is not publicly available, the following table presents hypothetical data based on the analysis of similar Z-protected amino acids, demonstrating how the results would be tabulated.
| Compound | Retention Time (min) | Peak Area | Purity (%) |
| This compound | 12.5 | 985,000 | 98.5 |
| Impurity 1 | 8.2 | 10,000 | 1.0 |
| Impurity 2 | 14.1 | 5,000 | 0.5 |
Potential Impurities in this compound Synthesis:
During the synthesis of this compound, several impurities can arise, including:
-
Unreacted Starting Materials: Residual α-aminoisobutyric acid or benzyl (B1604629) chloroformate.
-
By-products of the Protecting Group: Benzyl alcohol and other derivatives from the benzyloxycarbonyl group.
-
Dipeptide Formation: Self-condensation of this compound to form Z-Aib-Aib-OH.
Mandatory Visualizations
HPLC Analysis Workflow
The following diagram illustrates the logical workflow of the HPLC purity analysis for this compound.
Caption: Workflow for HPLC Purity Determination of this compound.
Decision Tree for Purity Analysis Method Selection
This diagram provides a logical decision-making process for selecting the appropriate analytical method for purity determination.
Caption: Decision Tree for Selecting a Purity Analysis Method.
Comparison with Alternative Methods
While HPLC is the predominant technique, other methods can be employed for the purity analysis of amino acid derivatives. The choice of method depends on the specific requirements of the analysis, such as the need for enantiomeric purity determination or the nature of the impurities.
| Feature | HPLC | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Partition chromatography | Partition chromatography in the gas phase | Separation based on electrophoretic mobility |
| Applicability to this compound | Excellent | Requires derivatization to increase volatility | Feasible, good for charged molecules |
| Advantages | High resolution, versatility, well-established methods | High speed for volatile compounds | High efficiency, minimal sample consumption |
| Disadvantages | Higher cost of solvents | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity for some compounds, complex matrices can be challenging |
| Typical Analysis Time | 15-30 minutes | 5-20 minutes | 10-25 minutes |
| Sensitivity | High (ng to pg range) | Very high (pg to fg range) with specific detectors | High (pg to ng range) |
Safety Operating Guide
Navigating the Disposal of Z-Aib-OH: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential information and a step-by-step approach to the safe disposal of Z-Aib-OH (N-Benzyloxycarbonyl-2-aminoisobutyric acid), ensuring compliance with safety regulations and minimizing environmental impact.
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, recommended PPE includes protective gloves, protective clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.[1][2] In case of accidental contact, rinse the affected skin or eyes cautiously with water for several minutes.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound, as with any chemical waste, must adhere to local, regional, and national regulations.[1][3] Chemical waste generators are responsible for determining if a substance is classified as hazardous waste.[3]
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste.
-
Do not mix this compound with other chemical wastes unless compatibility is confirmed to avoid hazardous reactions.
-
-
Container Management:
-
Spill Management:
-
In the event of a spill, avoid generating dust.
-
Collect the spilled material using an inert absorbent material such as sand, silica (B1680970) gel, or universal binder.[3]
-
Place the collected material into a suitable, closed container for disposal.[3]
-
-
Final Disposal:
-
Dispose of the contents and container at an approved waste disposal plant or an appropriate treatment and disposal facility.[1][2]
-
Consult with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to ensure proper disposal in accordance with all applicable regulations.
-
Quantitative Data Summary
Currently, specific quantitative data regarding disposal limits for this compound are not publicly available. Disposal considerations are primarily guided by the general principles of chemical waste management. It is crucial to consult local and institutional regulations for any specific quantitative requirements.
| Parameter | Value | Source |
| Waste Classification | To be determined by the generator based on local regulations. | [3] |
| Recommended Storage | Cool, dry, well-ventilated area in a tightly closed container. | [1][2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Z-Aib-OH
This guide provides immediate and essential safety protocols, logistical procedures, and disposal plans for the handling of Z-Aib-OH (N-Benzyloxycarbonyl-2-aminoisobutyric acid). The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Must be inspected before use. | To prevent skin contact and irritation. |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or NIOSH (US) standards. | To protect eyes from dust and splashes, preventing serious eye irritation. |
| Skin and Body Protection | Laboratory coat | Standard lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | NIOSH-approved respirator if ventilation is inadequate. | To prevent inhalation of dust and subsequent respiratory tract irritation. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to maintaining a safe laboratory environment.
Operational Plan: Step-by-Step Handling
-
Preparation: Before handling this compound, ensure that the designated work area is clean and uncluttered. A well-ventilated space, such as a fume hood, is strongly recommended, especially when working with the powdered form.
-
Donning PPE: Put on all required PPE as outlined in Table 1. Ensure gloves are intact and safety glasses provide adequate coverage.
-
Weighing and Transfer: When weighing or transferring the solid, do so carefully to avoid generating dust. Use a spatula or other appropriate tool. Keep containers of this compound tightly closed when not in use.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[2] Clean all equipment and the work surface to prevent cross-contamination.
-
Storage: Store this compound in a cool, dry, and well-ventilated place in a tightly sealed container.[2]
Emergency and Disposal Protocols
In the event of an emergency or when disposing of waste, the following procedures should be strictly followed.
Spill Management Workflow
In case of a spill, immediate and appropriate action is necessary to contain and clean the area safely.
Caption: Workflow for managing a this compound spill.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
-
In Case of Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2] Unused product should be disposed of as hazardous waste. Contaminated packaging should also be treated as hazardous waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
